Irgacure 754
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[2-(2-oxo-2-phenylacetyl)oxyethoxy]ethyl 2-oxo-2-phenylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O7/c21-17(15-7-3-1-4-8-15)19(23)26-13-11-25-12-14-27-20(24)18(22)16-9-5-2-6-10-16/h1-10H,11-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIOCEWASVZHBTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=O)OCCOCCOC(=O)C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80905009 | |
| Record name | Benzeneacetic acid, alpha-oxo-, 1,1'-(oxydi-2,1-ethanediyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80905009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
211510-16-6 | |
| Record name | 2-[2-Oxo-2-phenyl-acetoxy-ethoxy]ethyl 2-oxo-2-phenylacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=211510-16-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzeneacetic acid, alpha-oxo-, 1,1'-(oxydi-2,1-ethanediyl) ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0211510166 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzeneacetic acid, .alpha.-oxo-, 1,1'-(oxydi-2,1-ethanediyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzeneacetic acid, alpha-oxo-, 1,1'-(oxydi-2,1-ethanediyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80905009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzeneacetic acid, .alpha.-oxo-, 1,1'-(oxydi-2,1-ethanediyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Irgacure 754: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Irgacure 754 is a highly efficient, liquid photoinitiator utilized extensively in UV (ultraviolet) curing applications.[1] Developed by Ciba Specialty Chemicals, it plays a critical role in initiating the polymerization of monomers and oligomers upon exposure to UV light.[1] This process is fundamental to the rapid curing of materials such as coatings, inks, adhesives, and in 3D printing technologies.[1][2] Marketed by IGM Resins as Omnirad 754, this photoinitiator is particularly valued for its balance of low residual odor, low emission after curing, and high polymerization efficiency, along with minimal yellowing. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its molecular structure, and the experimental protocols for its characterization.
Chemical Structure and Identification
This compound is chemically identified as 2-[2-(2-oxo-2-phenylacetyl)oxyethoxy]ethyl 2-oxo-2-phenylacetate.[1][3] It is also described as a mixture of Oxy-phenyl-acetic acid 2-[2-oxo-2-phenyl-acetoxy-ethoxy]- ethyl ester and Oxy-phenyl-acetic acid 2-[2-hydroxy-ethoxy]-ethyl ester.[4][5] This bifunctional, macromolecular photoinitiator belongs to the cleavage-type (Type I) class of photoinitiators, which generate free radicals through unimolecular bond cleavage upon irradiation.[6]
| Identifier | Value |
| IUPAC Name | 2-[2-(2-oxo-2-phenylacetyl)oxyethoxy]ethyl 2-oxo-2-phenylacetate[1][2][3] |
| Synonyms | Photoinitiator 754, Omnirad 754, Benzeneacetic acid, alpha-oxo-, Oxydi-2,1-ethanediyl ester[6][7][8] |
| CAS Number | 211510-16-6[1][6][7][9] |
| Molecular Formula | C20H18O7[1] |
| Molecular Weight | 370.35 g/mol [1] |
Physicochemical Properties
This compound is a light yellow liquid at room temperature, offering excellent compatibility with a wide range of resin formulations.[2][6][7] Its physical state as a liquid facilitates easy incorporation into various systems.
| Property | Value | Method |
| Appearance | Light yellow liquid[6][7] | Visual Inspection |
| Melting Point | < -22 °C[6][7] | Standard capillary method |
| Density | 1.22 g/mL (at 20°C)[6][7] | ASTM D1475/D4052 |
| Viscosity | 84 mPa·s (at 20°C)[6][7] | Rotational Viscometer (e.g., Haake) |
| Refractive Index | 1.540 - 1.545 | Refractometer |
| Flash Point | 226.1 ± 26.0 °C[1] | Closed-cup method |
| Boiling Point | 516.1 ± 35.0 °C (at 760 mmHg)[1] | Ebulliometer |
Spectral Properties
The photoinitiating capability of this compound is dictated by its absorption of UV light. Its UV-Vis absorption spectrum in methanol exhibits characteristic peaks that are crucial for its function.
| Property | Value | Method |
| UV/VIS Absorption Maxima (in Methanol) | 255 nm, 325 nm[2][6][7] | UV-Vis Spectrophotometry |
| Transmittance @ 425 nm (10g/100ml Toluene) | ≥ 40.0 % | Spectrophotometer |
| Transmittance @ 450 nm (10g/100ml Toluene) | ≥ 94.0 % | Spectrophotometer |
| Transmittance @ 500 nm (10g/100ml Toluene) | ≥ 98.0 % | Spectrophotometer |
Experimental Protocols
Determination of Physical Properties
Density: The density of liquid photoinitiators like this compound is typically determined using a pycnometer or a digital density meter according to standard methods such as ASTM D1475 or ASTM D4052. The method involves accurately measuring the mass of a known volume of the liquid at a controlled temperature (e.g., 20°C).
Viscosity: The dynamic viscosity is measured using a rotational viscometer, such as a Haake viscometer, at a specified temperature (e.g., 25°C). The ASTM D7042 standard, which describes the use of a Stabinger viscometer, is also a relevant method for determining the dynamic viscosity of liquids. The instrument measures the torque required to rotate a spindle at a constant speed in the liquid, from which the viscosity is calculated.
UV-Vis Absorption Spectroscopy
The UV-Vis absorption spectrum is crucial for understanding the wavelengths of light that will be effective in activating the photoinitiator.
Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent, typically methanol or acetonitrile, at a known concentration.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
-
Measurement: A cuvette containing the pure solvent is used as a reference (blank). The absorbance of the sample solution is then measured over a range of wavelengths (e.g., 200-500 nm).
-
Analysis: The resulting spectrum is plotted as absorbance versus wavelength, and the wavelengths of maximum absorbance (λmax) are identified.
Photoinitiation Mechanism
This compound functions as a Type I photoinitiator. Upon absorption of UV radiation, the molecule undergoes homolytic cleavage of the carbon-carbon bond between the carbonyl group and the adjacent phenyl group, generating two free radical fragments. These free radicals then initiate the polymerization of monomer and oligomer chains, leading to the rapid curing of the formulation.
Caption: Photoinitiation and polymerization process using this compound.
Applications
This compound is a versatile photoinitiator employed in a wide array of UV curing applications where performance and aesthetic qualities are critical.
-
Coatings: It is used in clear coats for plastics and wood, including top coats for PVC floors and wood parquets.[5] Its low yellowing properties make it ideal for applications where color stability is important.[1]
-
Inks: In the printing industry, it is a key component in UV-curable inks, enabling rapid drying times and excellent adhesion to various substrates.[1]
-
Adhesives: UV-curable adhesives formulated with this compound provide rapid bonding for applications in electronics, optics, and medical devices.[1]
-
3D Printing: It plays a crucial role in stereolithography (SLA) and digital light processing (DLP) by facilitating the layer-by-layer curing of liquid resins.[2]
Safety and Handling
This compound is a chemical substance and should be handled in accordance with its Safety Data Sheet (SDS). Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is classified as a skin sensitizer and may cause an allergic skin reaction. Good laboratory practices and adequate ventilation are essential when handling this product.
Conclusion
This compound is a high-performance liquid photoinitiator with a well-defined chemical structure and a favorable set of physical and spectral properties. Its efficiency in initiating photopolymerization, coupled with its low odor, low emission, and minimal yellowing characteristics, makes it a valuable component in a wide range of UV-curable formulations. A thorough understanding of its properties and the experimental methods for their characterization is essential for researchers and professionals working to develop advanced materials and processes in the field of UV curing.
References
- 1. specialchem.com [specialchem.com]
- 2. penpoly.com [penpoly.com]
- 3. mychem.ir [mychem.ir]
- 4. ulprospector.com [ulprospector.com]
- 5. Standard Test Method for Density of Liquid Coatings, Inks, and Related Products | Standards Incorporated by Reference (SIBR) [sibr.nist.gov]
- 6. specialchem.com [specialchem.com]
- 7. Omnirad 754 - IGM Resins - Photoinitator - Blends & Combinations [knowde.com]
- 8. image.yclmall.com [image.yclmall.com]
- 9. IGM RESINS : RAW MATERIAL FOR UV, LED, EB ENERGY CURING [igmresins.com]
An In-depth Technical Guide to the Mechanism of Action of Irgacure 754 in Photopolymerization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism of action of Irgacure 754, a liquid, bifunctional, macromolecular photoinitiator utilized in UV-curable formulations. This document details the photo-physicochemical processes, reactive species generation, and kinetic analysis of photopolymerization initiated by this compound.
Core Principles of this compound Photoinitiation
This compound is a highly efficient photoinitiator designed for the rapid UV-light-induced polymerization of various monomers and oligomers, particularly acrylates.[1][2][3][4][5] It is a mixture of two key components: Oxy-phenyl-acetic acid 2-[2-oxo-2-phenyl-acetoxy-ethoxy]-ethyl ester and Oxy-phenyl-acetic acid 2-[2-hydroxy-ethoxy]-ethyl ester.[6][7] Functioning as a Norrish Type I photoinitiator, this compound undergoes a-cleavage upon exposure to UV radiation to generate free radicals, which in turn initiate a chain-reaction polymerization.[1]
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Chemical Name | Mixture of Oxy-phenyl-acetic acid 2-[2-oxo-2-phenyl-acetoxy-ethoxy]-ethyl ester and Oxy-phenyl-acetic acid 2-[2-hydroxy-ethoxy]-ethyl ester | [6][7][8] |
| CAS Number | 211510-16-6 | [1][3] |
| Molecular Weight | 370.4 g/mol | [1] |
| Appearance | Slightly yellow liquid | [8] |
| Density | ~1.22 g/cm³ at 20°C | [8] |
| Viscosity | ~84 mPa·s at 20°C | [8] |
| Melting Point | < -22 °C | [8] |
| UV Absorption Peaks (in Methanol) | ~255 nm, ~325 nm | [1][9] |
| Other Reported UV Absorption Peaks | 220 nm, 280 nm; 246 nm, 280 nm, 333 nm | [1] |
Mechanism of Action: From Photon to Polymer
The photopolymerization process initiated by this compound can be broken down into three primary stages: photoexcitation, initiation (radical generation), and propagation.
Photoexcitation
The process begins with the absorption of UV photons by the this compound molecule. The efficiency of this absorption is dictated by the overlap between the emission spectrum of the UV light source and the absorption spectrum of the photoinitiator.[1] Upon absorbing a photon, the photoinitiator is promoted from its ground state (S₀) to an excited singlet state (S₁). From this short-lived state, it can undergo intersystem crossing (ISC) to a more stable and longer-lived triplet state (T₁), from which the radical generation typically occurs.[1]
Initiation: α-Cleavage and Radical Generation
This compound is a cleavage-type photoinitiator.[3][10] The core of its function lies in the Norrish Type I photocleavage of the carbon-carbon bond adjacent to the carbonyl group within its phenylglyoxylate moieties. This α-cleavage results in the formation of two primary radical species.
The following diagram illustrates the proposed photocleavage mechanism for the primary component of this compound, Oxy-phenyl-acetic acid 2-[2-oxo-2-phenyl-acetoxy-ethoxy]-ethyl ester.
Caption: Proposed photocleavage pathway of an this compound component.
Note: Due to the complexity of displaying chemical structures directly in DOT language, a placeholder is used. The cleavage occurs at the C-C bond between the two carbonyl groups of the phenylglyoxylate moiety.
The resulting benzoyl and alkoxycarbonyl radicals are highly reactive and readily attack the double bonds of monomer units (e.g., acrylates), thereby initiating the polymerization chain reaction.[1]
Propagation and Termination
Once initiated, the newly formed monomer radical propagates by adding to other monomer units in a rapid chain reaction. This process continues until the growing polymer chains are terminated by radical combination or disproportionation reactions.
Quantitative Data
| Parameter | Description | Typical Values/Observations | Reference |
| UV Absorption | Wavelengths at which the photoinitiator absorbs light to initiate polymerization. | Peaks around 255 nm and 325 nm in methanol. | [1][9] |
| Initiation Efficiency | The efficiency of generating radicals that start polymer chains. | Considered highly efficient for acrylates. | [2][3][4][5] |
| Oxygen Inhibition | The detrimental effect of atmospheric oxygen on free-radical polymerization, especially at the surface. | A known challenge; can be mitigated with additives like tertiary amines. | [1] |
| Yellowing | The tendency of the cured polymer to develop a yellow tint. | Exhibits minimal yellowing after curing. | [2][6][7] |
| Odor and Emission | Residual odor and volatile compounds after curing. | Low residual odor and low emission. | [2][6][7] |
Experimental Protocols for Kinetic Analysis
The kinetics of photopolymerization initiated by this compound can be monitored using various analytical techniques. Real-Time Fourier Transform Infrared Spectroscopy (RT-FTIR) and Photo-Differential Scanning Calorimetry (Photo-DSC) are two of the most powerful methods.
Real-Time Fourier Transform Infrared Spectroscopy (RT-FTIR)
Principle: RT-FTIR measures the decrease in the infrared absorbance of specific functional groups, such as the C=C double bonds in acrylates (typically around 810 cm⁻¹ and 1635 cm⁻¹), as they are consumed during polymerization. This allows for the real-time determination of the degree of conversion.[11]
Detailed Methodology:
-
Sample Preparation: In a UV-filtered environment, place a small drop of the liquid photopolymer formulation containing this compound onto a KBr or NaCl salt plate. A second plate is placed on top to create a thin film of a defined thickness (e.g., 20-50 µm).[11] Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, a drop of the sample is placed directly onto the ATR crystal.[11]
-
Initial Spectrum: Record an initial IR spectrum of the uncured sample to serve as the reference at time zero.[11]
-
Initiation of Polymerization: Position the sample within the spectrometer's sample compartment and align the UV light source to irradiate the sample.
-
Real-Time Monitoring: Simultaneously start the UV exposure and the rapid, continuous collection of IR spectra at short intervals (e.g., every second).[11]
-
Data Collection: Continue collecting spectra until the reaction is complete, as indicated by the stabilization of the characteristic absorption bands.[11]
-
Data Analysis: Monitor the decrease in the peak area or height of the absorption band corresponding to the reactive functional group. The degree of conversion is calculated by comparing the peak area at a given time to the initial peak area.[11]
Photo-Differential Scanning Calorimetry (Photo-DSC)
Principle: Photo-DSC measures the heat flow associated with the exothermic polymerization reaction upon exposure to UV light. The heat of reaction is directly proportional to the extent of the reaction.[2]
Detailed Methodology:
-
Instrument Calibration: Ensure the Photo-DSC instrument is properly calibrated and the UV light source is warmed up and stabilized.[11]
-
Sample Preparation: In a low-light environment, accurately weigh 1-5 mg of the liquid photopolymer resin into a shallow, open aluminum pan.[11]
-
Experimental Setup: Place the sample pan in the DSC cell and an empty reference pan in the reference position.
-
Isothermal Measurement: Heat the sample to the desired isothermal reaction temperature (e.g., 30°C) and allow it to equilibrate.[2]
-
UV Exposure: Initiate the UV irradiation for a defined period and intensity. The DSC will record the exothermic heat flow as a function of time.[2]
-
Data Analysis: Integrate the area under the exothermic peak to determine the total heat of polymerization (ΔH). The degree of conversion at any given time can be calculated by dividing the partial heat of reaction by the total heat of reaction. The rate of polymerization is proportional to the heat flow signal.
Experimental and Logical Workflow
The following diagram illustrates a typical workflow for investigating the photopolymerization kinetics of a formulation containing this compound.
References
- 1. This compound Photoinitiator|UV Curing for Research [benchchem.com]
- 2. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 3. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 4. scispace.com [scispace.com]
- 5. haihangchem.com [haihangchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. mychem.ir [mychem.ir]
- 8. Review of quantitative and qualitative methods for monitoring photopolymerization reactions - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY01538B [pubs.rsc.org]
- 9. linseis.com [linseis.com]
- 10. PHOTOINITIATOR 754 Supplier [lotchemistry.com]
- 11. benchchem.com [benchchem.com]
An In-Depth Technical Guide to Irgacure 754: Properties, Mechanisms, and Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Irgacure 754 is a high-performance, liquid photoinitiator integral to ultraviolet (UV) light curing technologies.[1] Its primary value in research and development lies in its efficiency at initiating the photopolymerization of a wide array of monomers and oligomers upon exposure to UV radiation. This rapid, controlled curing process is fundamental to the formulation of advanced materials with precisely tailored properties. This guide provides a comprehensive overview of this compound, its photochemical mechanisms, quantitative data, experimental protocols, and its burgeoning role in biomedical applications, including drug delivery.
Core Properties and Specifications
This compound is a phenylglyoxylate-based photoinitiator, a class known for its efficacy in free-radical polymerization.[1] It is a bifunctional, macromolecular liquid that offers excellent compatibility with a variety of resin formulations, particularly those based on acrylates.[1] Key advantages of this compound include low residual odor, minimal yellowing upon curing, and low emission, making it a favorable choice for applications where these characteristics are critical.
Chemical and Physical Data
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value | Reference(s) |
| Chemical Name | Mixture of Oxy-phenyl-acetic acid 2-[2-oxo-2-phenyl-acetoxy-ethoxy]-ethyl ester and Oxy-phenyl-acetic acid 2-[2-hydroxy-ethoxy]-ethyl ester | [2] |
| CAS Number | 211510-16-6 | [1][2] |
| Molecular Formula | C20H18O7 | [1] |
| Molecular Weight | 370.4 g/mol | [1][2] |
| Physical State | Light yellow liquid | [1] |
| Density (at 20°C) | ~1.22 g/cm³ | |
| Viscosity (at 20°C) | ~84 mPa·s | |
| UV Absorption Peaks (in Methanol) | ~255 nm, ~325 nm | [1] |
| Solubility | >50% in Acetone, n-Butyl Acetate, and various acrylates (IBOA, IDA, PEA, HDDA, TrPGDA, TMPTA, TMPEOTA) | [3] |
Photochemical Mechanism of Action
This compound functions as a Norrish Type I photoinitiator. This classification refers to the primary photochemical process it undergoes upon absorption of UV energy: an α-cleavage of the carbon-carbon bond adjacent to the carbonyl group. This unimolecular fragmentation directly generates two free radical species, which then initiate the polymerization of monomers and oligomers in the formulation.
Signaling Pathway: Norrish Type I Photocleavage
The following diagram illustrates the photochemical reaction pathway of this compound.
Caption: Photochemical reaction pathway of this compound.
The quantum yield for the dissociation of similar Type I photoinitiators is reported to be in the range of 0.3 to 0.6.[1] This value represents the efficiency of converting absorbed photons into the generation of radical species.
Research Applications and Primary Value
The primary research value of this compound lies in its ability to enable the rapid and controlled fabrication of polymeric materials. Its favorable characteristics make it suitable for a range of applications, from industrial coatings to advanced biomedical research.
UV-Curable Coatings, Inks, and Adhesives
This compound is widely used in the formulation of UV-curable systems where low odor, low emissions, and non-yellowing properties are paramount. These applications include clear coats for plastics and wood, printing inks, and adhesives.
Hydrogel Synthesis for Biomedical Applications
A significant area of research for this compound is in the synthesis of hydrogels.[1] These crosslinked polymer networks can absorb large amounts of water and are being investigated for a variety of biomedical applications, including:
-
Drug Delivery: Hydrogels can be designed to release encapsulated drugs in a controlled manner.
-
Tissue Engineering: They can serve as scaffolds to support cell growth and tissue regeneration.
-
Environmental Remediation: Hydrogels synthesized using this compound have been studied for their ability to remove heavy metal ions from aqueous solutions.[1]
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving this compound.
Protocol for Hydrogel Synthesis via Photopolymerization
This protocol outlines the steps for the preparation of a poly(ethylene glycol) diacrylate (PEGDA) hydrogel, a common system in biomedical research.
Materials:
-
Poly(ethylene glycol) diacrylate (PEGDA) (MW 3400)
-
This compound
-
Phosphate-buffered saline (PBS, 1x)
-
UV light source (365 nm, ~10 mW/cm²)
-
Sterile multi-well plate (e.g., 48-well)
Procedure:
-
Preparation of Precursor Solution:
-
In a sterile, light-protected container, dissolve PEGDA in 1x PBS to a final concentration of 100 mg/mL.
-
Add this compound to the PEGDA solution to a final concentration of 0.05% (w/v). Ensure complete dissolution by gentle vortexing or stirring. Protect the solution from light.
-
-
Photopolymerization:
-
Pipette 200 µL of the precursor solution into each well of a 48-well plate.
-
Expose the plate to a 365 nm UV light source at an intensity of approximately 10 mW/cm² for 5-10 minutes. The exact time may need to be optimized based on the desired hydrogel properties.
-
-
Hydrogel Washing and Swelling:
-
After polymerization, carefully remove the hydrogels from the wells.
-
Wash the hydrogels with an excess of 1x PBS to remove any unreacted components. This is typically done by immersing the hydrogels in fresh PBS and allowing them to swell for 24-48 hours, with several changes of the PBS solution.
-
Experimental Workflow for Material Characterization
The following diagram illustrates a typical workflow for the characterization of photopolymerized materials.
Caption: Experimental workflow for material characterization.
Cytotoxicity and Biocompatibility
It is imperative for researchers to conduct their own cytotoxicity studies for their specific cell types and formulations containing this compound. Standard assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Live/Dead staining are commonly used for this purpose.
Conclusion
This compound is a versatile and efficient photoinitiator with significant research value across multiple scientific and industrial domains. Its favorable properties, including low odor, low yellowing, and high reactivity, make it a valuable tool for the rapid prototyping and manufacturing of advanced polymeric materials. For researchers in drug development and tissue engineering, this compound offers a promising avenue for the fabrication of biocompatible hydrogels and other delivery platforms, provided that careful optimization of concentration and curing conditions is performed to ensure minimal cytotoxicity. As research in photopolymerization continues to advance, the applications of high-performance photoinitiators like this compound are expected to expand further.
References
An In-Depth Technical Guide to Irgacure 754 (CAS Number 211510-16-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Irgacure 754 is a versatile and highly efficient liquid photoinitiator utilized extensively in ultraviolet (UV) curing applications. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed mechanistic insights into its function, and a summary of its primary applications. The document is intended to serve as a core resource for researchers and professionals in materials science and drug development, offering tabulated data for easy reference and conceptual diagrams to illustrate key processes.
Chemical Identity and Physicochemical Properties
This compound is chemically identified as a mixture of oxy-phenyl-acetic acid 2-[2-oxo-2-phenyl-acetoxy-ethoxy]-ethyl ester and oxy-phenyl-acetic acid 2-[2-hydroxy-ethoxy]-ethyl ester.[1][2] Its primary active component responsible for photoinitiation is registered under CAS number 211510-16-6.[3][4][5][6][7][8]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 211510-16-6 | [3][4][5][6][7][8] |
| Synonyms | Photoinitiator 754, 2-[2-(2-oxo-2-phenylacetyl)oxyethoxy]ethyl 2-oxo-2-phenylacetate, Benzeneacetic acid, alpha-oxo-, Oxydi-2,1-ethanediyl ester | [6][7][8] |
| Molecular Formula | C20H18O7 | [6] |
| Molecular Weight | 370.35 g/mol | [6] |
| Appearance | Light yellow liquid | [5] |
| Melting Point | < -22 °C | [1][3][5] |
| Boiling Point | 516.1 ± 35.0 °C (at 760 mmHg) | [6] |
| Density | 1.22 g/mL (at 20 °C) | [1][3][5][7] |
| Viscosity | 84 mPa·s (at 20 °C) | [3][5][7] |
| UV Absorption Peaks (in Methanol) | 255 nm, 325 nm | [3][5][7] |
Photoinitiation Mechanism: Norrish Type I Cleavage
This compound functions as a free-radical photoinitiator, operating primarily through a Norrish Type I cleavage mechanism. Upon absorption of UV radiation, the molecule undergoes homolytic cleavage of the carbon-carbon bond between the carbonyl group and the adjacent phenyl group, generating two free radical species. These highly reactive radicals then initiate the polymerization of monomers and oligomers in the formulation.
References
- 1. mychem.ir [mychem.ir]
- 2. image.yclmall.com [image.yclmall.com]
- 3. PHOTOINITIATOR 754 Supplier [lotchemistry.com]
- 4. Uv Photoinitiator 754 / this compound | China | Manufacturer | Hebei Chuanghai Biotechnology Co., Ltd [m.chemicalbook.com]
- 5. sincerechemical.com [sincerechemical.com]
- 6. CAS # 211510-16-6, this compound, 2-[2-(2-oxo-2-phenylacetyl)oxyethoxy]ethyl 2-oxo-2-phenylacetate - chemBlink [chemblink.com]
- 7. haihangchem.com [haihangchem.com]
- 8. Benzeneacetic acid, alpha-oxo-, Oxydi-2,1-ethanediyl ester | 211510-16-6 [chemicalbook.com]
Photochemical pathways initiated by Irgacure 754
An In-depth Technical Guide to the Photochemical Pathways of Irgacure 754
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a high-performance, liquid photoinitiator utilized extensively in ultraviolet (UV) light curing applications, such as coatings, inks, adhesives, and the synthesis of hydrogels for biomedical research.[1] As a bifunctional, macromolecular photoinitiator, it offers an excellent balance of efficient polymerization, low residual odor, minimal yellowing, and low emissions after curing.[2] Chemically, this compound is a mixture primarily composed of oxy-phenyl-acetic acid 2-[2-oxo-2-phenyl-acetoxy-ethoxy]-ethyl ester, a type of phenylglyoxylate.[3] This guide provides a detailed examination of the core photochemical pathways initiated by this compound, supported by quantitative data, experimental methodologies, and process visualizations.
Core Photochemical Pathway
This compound functions as a Type I photoinitiator, which means it generates initiating free radicals via a unimolecular cleavage event upon exposure to UV radiation.[4][5] The entire process, from photon absorption to the initiation of polymerization, can be broken down into several key steps.
Step 1: Photon Absorption and Electronic Excitation
The initiation sequence begins with the absorption of a photon by the phenylglyoxylate chromophore within the this compound molecule. This absorption promotes the molecule from its ground state (S₀) to an excited singlet state (S₁).[1] The efficiency of this step is dependent on the overlap between the emission spectrum of the UV light source and the absorption spectrum of the photoinitiator.[1]
Step 2: Intersystem Crossing (ISC)
Following excitation to the S₁ state, the this compound molecule can undergo intersystem crossing (ISC), a non-radiative transition to the triplet state (T₁).[1] This process is highly efficient in many photoinitiators because the triplet state has a longer lifetime than the singlet state, which provides a greater opportunity for the subsequent chemical bond cleavage to occur.[1]
Step 3: Norrish Type I Cleavage (α-Cleavage)
The key radical-generating event occurs from the excited triplet state. This compound, being a phenylglyoxylate, undergoes a Norrish Type I or α-cleavage. This involves the homolytic cleavage of the carbon-carbon bond between the benzoyl group and the adjacent carbonyl group.[6] This fragmentation is rapid and efficient, producing two distinct radical species. Given the bifunctional nature of the primary component of this compound, this cleavage can happen at either end of the molecule, generating a benzoyl radical and a larger, ester-containing radical.
The following diagram illustrates this primary photochemical pathway.
Caption: Core photochemical pathway of this compound initiation.
Step 4: Initiation of Polymerization
The highly reactive benzoyl radicals generated from the α-cleavage rapidly add to the double bonds of monomer units (e.g., acrylates), transforming the monomer into a new radical species.[1] This new radical then propagates by reacting with subsequent monomers, leading to the formation of a polymer chain and the rapid solidification of the formulation.
Quantitative Data
The efficiency and suitability of a photoinitiator are determined by its physical and photochemical properties. The following tables summarize the available quantitative data for this compound.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| Chemical Name | Mixture of oxy-phenyl-acetic acid 2-[2-oxo-2-phenyl-acetoxy-ethoxy]-ethyl ester and oxy-phenyl-acetic acid 2-[2-hydroxy-ethoxy]-ethyl ester | [3] |
| CAS Number | 211510-16-6 | [2] |
| Appearance | Slightly yellow liquid | [3] |
| Density (20°C) | ~1.22 g/cm³ | [3] |
| Viscosity (20°C) | ~84 mPa·s | [3] |
| Melting Point | < -22 °C | [3] |
Table 2: Photochemical Properties and Formulation Data
| Property | Value | Notes | Reference |
| UV Absorption Maxima (λmax) | 255 nm, 325 nm | In Methanol | [2] |
| UV Absorption Maxima (λmax) | ~220 nm, 280 nm | Solvent not specified | [1] |
| Cleavage Mechanism | Norrish Type I (α-Cleavage) | Characteristic of phenylglyoxylates | [6] |
| Quantum Yield (Dissociation) | 0.3 - 0.6 | Value for similar Type I photoinitiators; specific value for this compound is not readily available. | [1] |
| Recommended Concentration | 2 - 4 % | For film thickness of 5 – 20 µm | [3] |
| Recommended Concentration | 1 - 3 % | For film thickness of 20 – 200 µm | [3] |
Experimental Protocols
Investigating the photochemical behavior of this compound involves several key analytical techniques. The following sections provide detailed methodologies for these experiments.
Protocol 1: Monitoring Photoinitiator Consumption via UV-Visible Spectroscopy
This method is fundamental for determining the rate of photoinitiator degradation upon UV exposure. It relies on the Beer-Lambert Law, which links absorbance to concentration.[1]
Objective: To quantify the decrease in this compound concentration over time during UV irradiation.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a UV-transparent solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 0.1 wt%).
-
Sample Preparation: Dilute the stock solution to a concentration that gives an initial absorbance reading between 1.0 and 1.5 at one of its λmax (e.g., 325 nm) in a quartz cuvette.
-
Initial Spectrum: Record the full UV-Vis absorption spectrum of the sample before irradiation using a spectrophotometer. This is the t=0 measurement.
-
UV Irradiation: Place the cuvette in a controlled UV exposure chamber or directly in the path of a UV lamp with a defined wavelength and intensity.
-
Time-course Measurement: At fixed time intervals (e.g., every 30 seconds), briefly remove the sample from the UV source and record its UV-Vis spectrum.
-
Data Analysis: Plot the absorbance at the chosen λmax against the irradiation time. The rate of decrease in absorbance is directly proportional to the rate of photoinitiator consumption.
The following diagram outlines the experimental workflow.
Caption: Workflow for monitoring photoinitiator consumption.
Protocol 2: Identification of Photodegradation Products using LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for separating and identifying the various chemical species produced during photolysis.[7]
Objective: To identify the chemical structures of the radicals and subsequent byproducts formed from this compound after UV exposure.
Methodology:
-
Sample Irradiation: Dissolve this compound in a suitable solvent (e.g., ethanol or acetonitrile) at a higher concentration (e.g., 1 mg/mL) in a UV-transparent vial. Irradiate the solution for a fixed period (e.g., 1 hour) with a high-power UV lamp.[7] Prepare a control sample that is not irradiated.
-
Chromatographic Separation: Inject a small volume of the irradiated and control solutions into an LC system. The components are separated on a suitable column (e.g., a C18 reverse-phase column).[7] A gradient elution with solvents like water and acetonitrile is typically used.
-
Mass Spectrometry Analysis: The eluent from the LC column is directed into the mass spectrometer.
-
MS1 Scan: The instrument performs a full scan to determine the mass-to-charge ratio (m/z) of all parent ions eluting at a given time. New peaks in the irradiated sample correspond to potential photoproducts.
-
MS2 Scan (Tandem MS): The instrument isolates a specific parent ion of interest and fragments it. The resulting fragment ions are analyzed to provide structural information, allowing for the identification of the original photoproduct.
-
-
Data Interpretation: Compare the chromatograms and mass spectra of the irradiated sample to the control. Use the parent mass and fragmentation patterns to propose structures for the degradation products.
Influencing Factors and Mitigation Strategies
The efficiency of the photochemical pathways can be influenced by several factors, most notably the presence of oxygen.
Oxygen Inhibition
Oxygen is a potent inhibitor of free-radical polymerization. It can react with the initiating radicals to form unreactive peroxyl radicals, which terminate the polymerization chain. This effect is most pronounced at the surface of the curing film where oxygen concentration is highest.
Mitigation Strategies:
-
Inert Atmosphere: Displacing oxygen by curing in an inert environment (e.g., under a nitrogen blanket) is highly effective.[1]
-
High-Intensity Curing: Using a high-intensity UV source generates a large concentration of free radicals that can consume dissolved oxygen and still initiate polymerization.[1]
-
Amine Synergists: While this compound is a Type I initiator, formulations can sometimes include amine synergists. These compounds can react with oxygen and peroxyl radicals, reducing their inhibitory effect.
The logical relationship between these factors is depicted below.
Caption: Logical diagram of oxygen inhibition and mitigation.
References
- 1. This compound Photoinitiator|UV Curing for Research [benchchem.com]
- 2. longchangchemical.com [longchangchemical.com]
- 3. image.yclmall.com [image.yclmall.com]
- 4. Photoinitiators Formulation Overview | Bomar Blog [bomar-chem.com]
- 5. From Light to Structure: Photo Initiators for Radical Two‐Photon Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ivv.fraunhofer.de [ivv.fraunhofer.de]
In-Depth Technical Guide: Irgacure 754 UV Absorption Characteristics and Photoinitiation Mechanism
This technical guide provides a comprehensive overview of the ultraviolet (UV) absorption properties of Irgacure 754, a liquid photoinitiator used to initiate the photopolymerization of unsaturated prepolymers. This document is intended for researchers, scientists, and professionals in drug development and material science who utilize UV curing technologies.
Introduction to this compound
This compound, chemically identified as α-Oxo-Benzeneacetic Acid 1,1'-(Oxydi-2,1-Ethanediyl) Ester, is a high-performance, liquid photoinitiator. It is primarily used to initiate the polymerization of resins, such as acrylates, upon exposure to UV light.[1][2][3][4] As a cleavage-type photoinitiator, it generates free radicals through the scission of the N-O bond upon absorbing UV radiation.[5][6][7] This process is fundamental to the rapid curing of coatings, inks, and adhesives in various industrial and research applications. Key attributes of this compound include low residual odor, minimal yellowing after curing, and low emissions, making it suitable for clear coats on plastics and wood.[2]
UV Absorption Spectrum and Peaks
The efficiency of a photoinitiator is intrinsically linked to its ability to absorb light at specific wavelengths, which must overlap with the emission spectrum of the UV light source. This compound exhibits characteristic absorption maxima in the UV region of the electromagnetic spectrum. The precise peak locations can vary slightly depending on the solvent used for measurement. The UV-Vis absorption spectrum is a critical tool for characterizing the photoinitiator and monitoring its consumption during the polymerization process.[1]
Quantitative Data Summary
The following table summarizes the reported UV absorption peaks for this compound in methanol.
| Absorption Peak (λmax) | Solvent | Source(s) |
| ~220 nm, ~280 nm | - | Benchchem[1] |
| 246 nm, 280 nm, 333 nm | Methanol | Benchchem[1] |
| 255 nm, 325 nm | Methanol | Jiangxi Lotchem Co., Ltd., SincereChemical, Haihang Industry[3][4][5] |
| 276 nm (within 255-325 nm range) | Methanol | Taian Green Industry Co.,Ltd. |
Upon exposure to UV light, such as a 266 nm laser, the absorbance band at 280 nm diminishes, indicating the decomposition of the photoinitiator as it generates radicals.[1]
Experimental Protocol: UV-Visible Absorption Spectroscopy
This section details the methodology for determining the UV absorption spectrum of this compound.
Objective: To measure the UV-Visible absorption spectrum of this compound in a specified solvent (e.g., methanol) to identify its maximum absorption wavelengths (λmax).
Materials and Equipment:
-
This compound
-
Spectroscopic grade methanol (or other appropriate solvent)
-
Volumetric flasks and pipettes
-
Quartz cuvettes (1 cm path length)
-
Dual-beam UV-Visible spectrophotometer
Procedure:
-
Preparation of Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a known volume of methanol in a volumetric flask to prepare a stock solution of a specific concentration (e.g., 0.001% w/v).
-
Preparation of Working Solution: Dilute the stock solution with methanol to a concentration that provides an absorbance reading within the linear range of the spectrophotometer (typically between 0.1 and 1.0).
-
Spectrophotometer Setup:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.
-
Set the wavelength range for scanning (e.g., 200 nm to 450 nm).
-
Set the scan speed and slit width as per the instrument's recommendations for optimal resolution.
-
-
Baseline Correction:
-
Fill two quartz cuvettes with the solvent (methanol).
-
Place the cuvettes in the reference and sample holders of the spectrophotometer.
-
Run a baseline scan to zero the instrument and correct for any absorbance from the solvent and cuvettes.
-
-
Sample Measurement:
-
Empty the sample cuvette and rinse it with a small amount of the this compound working solution.
-
Fill the sample cuvette with the this compound working solution and place it in the sample holder.
-
Initiate the scan. The instrument will measure the absorbance of the sample across the specified wavelength range.
-
-
Data Analysis:
-
Identify the wavelengths at which maximum absorbance occurs (λmax). These are the absorption peaks.
-
Record the absorbance values at these peaks.
-
The consumption of the photoinitiator during a UV-curing reaction can be monitored by recording its UV-Vis spectrum at various irradiation time intervals.[1]
-
Photoinitiation Mechanism
This compound is a Type I photoinitiator, meaning it undergoes cleavage upon excitation by UV light to form free radicals.[8] The general mechanism for oxime esters involves the efficient cleavage of the N-O bond.[6] This process initiates the chain-reaction polymerization of monomers and oligomers.
Caption: Workflow of free-radical polymerization initiated by this compound.
Conclusion
This compound is an efficient liquid photoinitiator with distinct UV absorption peaks primarily in the 255-333 nm range. Understanding its absorption spectrum is crucial for selecting an appropriate UV light source to ensure efficient curing. The mechanism of action involves a Type I cleavage of the N-O bond upon UV absorption, leading to the generation of free radicals that drive the polymerization process. The experimental protocol outlined provides a standardized method for characterizing the photochemical properties of this and similar photoinitiators, which is essential for optimizing UV curing formulations in research and industrial applications.
References
- 1. This compound Photoinitiator|UV Curing for Research [benchchem.com]
- 2. ulprospector.com [ulprospector.com]
- 3. sincerechemical.com [sincerechemical.com]
- 4. haihangchem.com [haihangchem.com]
- 5. PHOTOINITIATOR 754 Supplier [lotchemistry.com]
- 6. Naphthalene-Based Oxime Esters as Type I Photoinitiators for Free Radical Photopolymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Photoinitiators Formulation Overview | Bomar Blog [bomar-chem.com]
The Photochemical Genesis of Reactivity: An In-depth Technical Guide to the Free Radical Generation Process of Irgacure 754
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanisms underlying the free radical generation process of the photoinitiator Irgacure 754. Designed for a technical audience, this document elucidates the photochemical pathways, presents available quantitative data, and outlines key experimental protocols relevant to its study.
This compound is a liquid photoinitiator primarily utilized in UV-curable formulations, such as coatings and inks.[1][2] Its efficacy stems from its ability to absorb UV radiation and subsequently generate reactive free radicals, which in turn initiate polymerization of unsaturated monomers and prepolymers, like acrylates.[1][3][4] Chemically, this compound is identified as a mixture of two key components: Oxy-phenyl-acetic acid 2-[2-oxo-2-phenyl-acetoxy-ethoxy]-ethyl ester and Oxy-phenyl-acetic acid 2-[2-hydroxy-ethoxy]-ethyl ester.[5][6]
The Core Mechanism: A Norrish Type I Cleavage Pathway
The free radical generation process of this compound is predominantly governed by a Norrish Type I cleavage mechanism. This photochemical reaction involves the homolytic cleavage of a bond within the photoinitiator molecule upon excitation by UV light, directly yielding free radicals.[3][7]
The key functional group responsible for the photochemical activity of this compound is the phenylglyoxylate moiety present in its primary component, Oxy-phenyl-acetic acid 2-[2-oxo-2-phenyl-acetoxy-ethoxy]-ethyl ester. Upon absorption of UV radiation, the molecule is promoted to an excited singlet state (S1), which can then undergo intersystem crossing (ISC) to a more stable and longer-lived triplet state (T1).[3] It is from this triplet state that the primary bond cleavage is believed to occur.
The critical step in the radical generation is the cleavage of the carbon-carbon bond between the carbonyl group and the adjacent phenyl group. This α-cleavage results in the formation of two distinct radical species: a benzoyl radical and an alkoxycarbonyl radical.
Caption: Proposed Norrish Type I cleavage of the primary component of this compound.
Quantitative Data
While specific quantitative data for this compound is not extensively available in the public domain, the following table summarizes typical values for related photoinitiators and key properties of this compound based on available technical data sheets.
| Parameter | Value | Reference |
| Chemical Name | Mixture of Oxy-phenyl-acetic acid 2-[2-oxo-2-phenyl-acetoxy-ethoxy]-ethyl ester and Oxy-phenyl-acetic acid 2-[2-hydroxy-ethoxy]-ethyl ester | [5][6] |
| Appearance | Light yellow liquid | [8] |
| UV/VIS Absorption Peaks (in methanol) | 255 - 325 nm (peak at 276 nm) | [8] |
| Density (at 20°C) | ~1.22 g/cm³ | [6] |
| Viscosity (at 20°C) | ~84 mPa·s | [6] |
| Quantum Yield of Radical Generation (Typical for Type I) | 0.3 - 0.6 | [3] |
Experimental Protocols for Studying Free Radical Generation
The investigation of the free radical generation process of photoinitiators like this compound typically involves a combination of spectroscopic and photochemical techniques.
Steady-State Photolysis
Objective: To monitor the decomposition of the photoinitiator upon continuous UV irradiation.
Methodology:
-
Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile or a monomer formulation).
-
Record the initial UV-Vis absorption spectrum of the solution.
-
Irradiate the solution with a UV lamp of a specific wavelength (e.g., 365 nm).
-
At regular time intervals, stop the irradiation and record the UV-Vis absorption spectrum.
-
The decrease in the absorbance at the characteristic absorption maximum of this compound indicates its consumption and the rate of photolysis can be determined.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. tuwien.at [tuwien.at]
- 4. High-Performance UV-Vis Light Induces Radical Photopolymerization Using Novel 2-Aminobenzothiazole-Based Photosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Introduction to Transient Spectroscopy and its applications- Oxford Instruments [andor.oxinst.com]
- 6. researchgate.net [researchgate.net]
- 7. Transient absorption spectroscopy based on uncompressed hollow core fiber white light proves pre-association between a radical ion photocatalyst and substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Norrish Type I Photocleavage Mechanism in Irgacure 754
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Norrish Type I photocleavage mechanism of Irgacure 754, a high-performance liquid photoinitiator. The content herein is curated for an audience with a technical background in chemistry, materials science, and pharmacology, offering detailed insights into the photochemical behavior, experimental characterization, and mechanistic pathways of this widely used phenylglyoxylate-based photoinitiator.
Introduction to this compound
This compound is a liquid, bifunctional, and macromolecular photoinitiator primarily used to initiate the photopolymerization of unsaturated prepolymers, such as acrylates, in combination with various mono- or multifunctional vinyl monomers.[1][2] Chemically, it is a mixture of oxy-phenyl-acetic acid 2-[2-oxo-2-phenyl-acetoxy-ethoxy]-ethyl ester and oxy-phenyl-acetic acid 2-[2-hydroxy-ethoxy]-ethyl ester.[3] Its liquid form and chemical structure afford excellent compatibility with a wide range of resin formulations, making it a versatile choice for applications demanding rapid curing, minimal yellowing, and low residual odor.[2][4]
As a Type I photoinitiator, this compound undergoes unimolecular bond cleavage upon exposure to UV radiation to generate free radicals, which subsequently initiate polymerization.[5] This guide will focus on the fundamental Norrish Type I photocleavage mechanism that underpins its function.
Physicochemical and Spectroscopic Properties
A summary of the key physical, chemical, and spectroscopic properties of this compound is presented in Table 1. Understanding these properties is crucial for selecting appropriate light sources and formulating compatible resin systems.
| Property | Value | Reference(s) |
| Chemical Class | Phenylglyoxylate | [6] |
| IUPAC Name | Mixture of Oxy-phenyl-acetic acid 2-[2-oxo-2-phenyl-acetoxy-ethoxy]-ethyl ester and Oxy-phenyl-acetic acid 2-[2-hydroxy-ethoxy]-ethyl ester | [3] |
| CAS Number | 211510-16-6 | [2] |
| Appearance | Light yellow liquid | [3] |
| UV/Vis Absorption Peaks | 255 nm, 325 nm (in Methanol) | [2] |
| Density | ~1.22 g/cm³ (at 20 °C) | [3] |
| Viscosity | ~84 mPa·s (at 20 °C) | [3] |
| Melting Point | < -22 °C | [3] |
The Norrish Type I Photocleavage Mechanism
The initiation of polymerization by this compound is predicated on the Norrish Type I reaction, a photochemical process involving the homolytic cleavage of the carbon-carbon bond alpha to a carbonyl group.[5]
Upon absorption of UV photons, the this compound molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). Through a rapid process known as intersystem crossing (ISC), the molecule transitions to an excited triplet state (T₁).[2] It is from this longer-lived triplet state that the characteristic α-cleavage occurs.[2]
The photocleavage of the phenylglyoxylate moiety results in the formation of two primary radical species: a benzoyl radical and an alkoxycarbonyl radical. Both of these radicals can initiate the polymerization of vinyl monomers, such as acrylates, by adding to the double bond.
The overall process can be visualized as follows:
Quantitative Analysis of Photochemical Efficiency
The efficiency of a photoinitiator is paramount to its application. Key quantitative parameters include the quantum yield of photocleavage and the rate of polymerization.
Quantum Yield
| Parameter | Typical Value Range | Reference(s) |
| Quantum Yield (Φ) | 0.3 - 0.6 | [2] |
| UV Absorption Maxima | 255 nm, 325 nm | [2] |
Experimental Protocols for Characterization
The photochemical properties of this compound can be thoroughly investigated using a suite of analytical techniques. Detailed methodologies for key experiments are provided below.
UV-Visible Absorption Spectroscopy
Objective: To determine the absorption spectrum of this compound and to monitor its consumption during photopolymerization.
Methodology:
-
Solution Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) with a known concentration. The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1.0 at the λmax.
-
Spectroscopic Measurement: Record the UV-Vis absorption spectrum of the solution over a wavelength range of 200-500 nm using a spectrophotometer.
-
Photocuring and Monitoring: For monitoring consumption, a solution of this compound in a polymerizable monomer (e.g., trimethylolpropane triacrylate, TMPTA) is prepared. The solution is placed in a quartz cuvette and irradiated with a UV light source with an emission spectrum that overlaps with the absorption spectrum of this compound.
-
Data Acquisition: At defined time intervals during irradiation, the UV-Vis spectrum is recorded. The decrease in absorbance at the characteristic peaks (255 nm and 325 nm) is directly proportional to the consumption of the photoinitiator.
Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy
Objective: To monitor the kinetics of photopolymerization by tracking the disappearance of monomer functional groups in real-time.
Methodology:
-
Sample Preparation: A thin film of the photocurable formulation (monomer + this compound) is prepared between two transparent substrates (e.g., KBr or BaF₂ plates).
-
Experimental Setup: The sample is placed in the sample compartment of an FTIR spectrometer equipped for real-time measurements. The setup should allow for simultaneous UV irradiation and IR analysis.
-
Data Collection: The FTIR spectrum is continuously recorded as a function of time. The disappearance of the characteristic absorption band of the monomer's reactive group (e.g., the C=C stretching vibration of an acrylate at ~1635 cm⁻¹) is monitored.
-
Kinetic Analysis: The degree of conversion is calculated from the change in the peak area or height of the monomer's absorption band relative to an internal standard peak that does not change during the reaction.[7]
Photo-Differential Scanning Calorimetry (Photo-DSC)
Objective: To determine the heat of polymerization and to study the kinetics of the photocuring reaction.
Methodology:
-
Sample Preparation: A small, precisely weighed amount of the liquid photocurable formulation is placed in a DSC sample pan.
-
Instrument Setup: The sample is placed in a photo-DSC instrument equipped with a UV light source. The instrument is programmed to maintain a constant temperature while irradiating the sample with a specific light intensity.
-
Measurement: The heat flow to or from the sample is measured as a function of time during UV irradiation. The exothermic heat of polymerization is recorded.
-
Data Analysis: The total heat evolved is proportional to the extent of the reaction. The rate of heat evolution provides information about the polymerization rate.[8][9]
Transient Absorption Spectroscopy (TAS)
Objective: To detect and characterize the transient radical species generated during the photocleavage of this compound.
Methodology:
-
Experimental Setup: A pump-probe transient absorption spectrometer is used. A short, intense laser pulse (the "pump") excites the this compound sample. A second, weaker, broad-spectrum light pulse (the "probe") passes through the sample at a variable time delay after the pump pulse.
-
Sample Preparation: A solution of this compound in a suitable solvent is placed in a flow cell to ensure a fresh sample for each laser shot.
-
Data Acquisition: The absorption spectrum of the probe light is recorded at various time delays after the pump pulse. The difference in absorbance with and without the pump pulse provides the transient absorption spectrum of the excited states and radical intermediates.[10]
-
Analysis: The transient spectra are analyzed to identify the absorption bands of the benzoyl and alkoxycarbonyl radicals and to determine their formation and decay kinetics.
Photoproducts and Subsequent Reactions
The primary radicals generated from the Norrish Type I cleavage of this compound initiate a cascade of reactions that lead to the formation of a crosslinked polymer network. The benzoyl radical is a key initiating species. The fate of the alkoxycarbonyl radical is more complex and can involve further fragmentation or reaction with monomers.
Analysis of the final cured polymer and any extractable byproducts can be performed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to identify the terminal groups of the polymer chains and any small molecule photoproducts.[11]
Logical Relationships in Photoinitiation Efficiency
The overall efficiency of this compound as a photoinitiator is not solely dependent on its intrinsic photochemical properties but is also influenced by several external factors. The interplay of these factors determines the final properties of the cured material.
Conclusion
This compound is a highly efficient Type I photoinitiator that operates via the Norrish Type I photocleavage mechanism. Its phenylglyoxylate chromophore undergoes α-cleavage upon UV irradiation to generate benzoyl and alkoxycarbonyl radicals, which effectively initiate the polymerization of acrylate and other vinyl monomers. A thorough understanding of its photochemical properties, facilitated by the experimental techniques outlined in this guide, is essential for optimizing its performance in various applications, from industrial coatings to advanced materials for drug delivery and medical devices. Further research to precisely quantify the quantum yield of this compound and to fully elucidate the reaction pathways of its photoproducts will continue to enhance its utility in scientifically demanding applications.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Photoinitiator|UV Curing for Research [benchchem.com]
- 3. liftchem.com [liftchem.com]
- 4. ulprospector.com [ulprospector.com]
- 5. Norrish reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Review of quantitative and qualitative methods for monitoring photopolymerization reactions - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY01538B [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. The Solution Phase [warwick.ac.uk]
- 11. Analysis of photo-initiators in visible-light-cured dental composite resins - PubMed [pubmed.ncbi.nlm.nih.gov]
Key characteristics of Irgacure 754 as a photoinitiator
An In-Depth Technical Guide to the Core Characteristics of Irgacure 754 as a Photoinitiator
Introduction
This compound is a high-performance, liquid photoinitiator integral to ultraviolet (UV) light curing technologies.[1] It is designed to efficiently initiate the photopolymerization of unsaturated prepolymers, such as acrylates, when used with mono- or multifunctional vinyl monomers.[2][3][4][5][6][7] Chemically, it is identified as a mixture of oxy-phenyl-acetic acid 2-[2-oxo-2-phenyl-acetoxy-ethoxy]-ethyl ester and oxy-phenyl-acetic acid 2-[2-hydroxy-ethoxy]-ethyl ester.[8][9][10] This guide provides a comprehensive overview of its core characteristics, mechanism of action, and applications for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
This compound is a light yellow liquid with excellent compatibility in a wide range of resin formulations.[1][9] Its physical state as a liquid facilitates easy handling and incorporation into formulations.[1] Key quantitative properties are summarized in the table below.
| Property | Value | Unit | References |
| Chemical Name | α-Oxo-Benzeneacetic Acid 1,1'-(Oxydi-2,1-Ethanediyl) Ester | - | |
| CAS Number | 211510-16-6 | - | |
| Molecular Formula | C20H18O7 | - | |
| Molecular Weight | 370 | g/mol | |
| Appearance | Light yellow liquid | - | |
| Melting Point | < -22 | °C | [4][10] |
| Density (at 20°C) | 1.22 | g/mL | [4][8] |
| Specific Gravity | 1.2 | - | [4][10] |
| Viscosity (at 20°C) | ~ 84 | mPa·s | [4][9][10] |
Spectral Properties
The absorption of UV energy is the first critical step in the photoinitiation process.[1] The efficiency of a photoinitiator is directly related to how well its absorption spectrum overlaps with the emission spectrum of the UV light source. This compound exhibits characteristic absorption bands in the UV region.
| Solvent | Absorption Peaks (λmax) | References |
| Methanol | 246, 280, 333 | [1] |
| Methanol | 255, 325 | [4][10] |
| Methanol | 276 (Range: 255-325) |
Note: Variations in reported peak values can arise from differences in experimental conditions and solvent purity.
Mechanism of Action: Free-Radical Generation
This compound functions as a cleavage-type (Norrish Type I) photoinitiator.[3][11] The initiation process begins when the molecule absorbs UV radiation, promoting it to an excited state. This is followed by a rapid cleavage of the molecule, which generates two primary free radicals. These highly reactive radical species then attack the carbon-carbon double bonds of acrylate monomers or oligomers in the formulation, initiating a chain-reaction polymerization process that leads to the rapid formation of a solid polymer network.[1]
A significant challenge in free-radical photopolymerization is oxygen inhibition, which primarily affects the surface of the material being cured.[1] Oxygen can scavenge the initiating radicals, forming less reactive peroxyl radicals, thereby slowing or preventing polymerization at the surface.[1] Strategies to mitigate this include using inert atmospheres (e.g., nitrogen blanketing) or increasing the photoinitiator concentration to generate a high flux of radicals that rapidly consumes dissolved oxygen.[1]
Applications and Recommended Use
This compound is a versatile photoinitiator used in a variety of UV-curable formulations. Its key advantages include achieving a good balance between low residual odor, low emission, and minimal yellowing after curing, making it particularly suitable for clear coats and high-quality finishes.[2][6][7][10][12]
Primary Applications:
-
Coatings: Clear coats for plastics (e.g., compact discs, cellular phones), wood (e.g., furniture, parquet flooring), and PVC floors.[2][6][8][10]
-
Inks and Adhesives: Used in UV-curable printing inks and adhesives where rapid curing and good adhesion are required.[1][12]
-
Research and Development: Employed in the synthesis of advanced materials, such as poly(acrylic acid-co-acrylamide) hydrogels for environmental remediation studies.[1]
Recommended Addition Levels:
The optimal concentration of this compound depends on the film thickness and the desired cure speed.
| Film Thickness | Recommended Addition Level (% by weight) | References |
| 5 - 20 µm | 2.0 - 4.0 | [13] |
| 20 - 200 µm | 1.0 - 3.0 | [13] |
This compound can be used as the sole photoinitiator or in combination with other photoinitiators to enhance specific properties like through-curing or overall reactivity.[2][6]
Experimental Protocols
A. Monitoring Photopolymerization Kinetics via RT-FTIR
Real-Time Fourier Transform Infrared (RT-FTIR) spectroscopy is a powerful technique to study the kinetics of photopolymerization.[1] It monitors the disappearance of the characteristic infrared absorption band of the reactive double bonds (e.g., acrylate C=C bonds) as a function of UV exposure time.
Methodology:
-
Sample Preparation: Prepare the photocurable formulation by mixing the monomer(s), oligomer(s), and the specified concentration of this compound.
-
Sample Application: Apply a thin, uniform film of the liquid formulation onto an appropriate IR-transparent substrate (e.g., a BaF₂ or KBr window). A second substrate is often placed on top with a spacer to control the film thickness.
-
Instrument Setup: Place the sample in the RT-FTIR spectrometer. Position a UV light source (e.g., a mercury lamp with appropriate filters) to irradiate the sample within the spectrometer's sample chamber.
-
Data Acquisition: Begin recording IR spectra continuously or at short intervals immediately before, during, and after UV irradiation.
-
Data Analysis: Monitor the peak area or height of the acrylate C=C double bond absorption band (typically around 1635 cm⁻¹). The degree of conversion at any given time (t) can be calculated using the following equation: Conversion (%) = [1 - (Aₜ / A₀)] x 100 Where A₀ is the initial peak area before irradiation and Aₜ is the peak area at time t.
-
Kinetic Profile: Plot the conversion percentage against the irradiation time to obtain the photopolymerization kinetic profile.
B. Measuring Photoinitiator Consumption via UV-Vis Spectroscopy
UV-Visible (UV-Vis) absorption spectroscopy can be used to monitor the consumption of the photoinitiator during the curing process, based on the Beer-Lambert Law.[1]
Methodology:
-
Calibration Curve: Prepare a series of standard solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile) at known concentrations. Measure the absorbance of each standard at one of its λmax (e.g., 280 nm) and plot a calibration curve of absorbance versus concentration.
-
Sample Preparation: Prepare the photocurable formulation with a known initial concentration of this compound.
-
Irradiation: Expose a thin film of the formulation to UV light for specific time intervals.
-
Extraction: After each irradiation interval, dissolve a precise amount of the partially cured sample in the chosen solvent to extract the remaining, unreacted photoinitiator.
-
Absorbance Measurement: Measure the absorbance of the extracted solution using the UV-Vis spectrophotometer at the selected λmax.
-
Concentration Determination: Use the calibration curve to determine the concentration of the remaining this compound in the solution.
-
Consumption Profile: Calculate the percentage of photoinitiator consumed at each time interval and plot this against the irradiation time.
Storage and Handling
Proper storage is crucial to maintain the efficacy of this compound. It should be stored in a cool, dry place away from direct sunlight.[4][5] The recommended storage temperature is between 20-40 °C.[6] Lower temperatures may lead to partial crystallization; if this occurs, the material should be gently warmed (e.g., to 30 °C) and stirred until the crystals redissolve.[6] The product has a shelf life of at least 24 months under appropriate storage conditions.[6][13] Standard good industrial practices should be followed during handling, and contact with alkaline additives and water should be avoided.[6] Further details can be found in the material safety data sheet (MSDS).[6]
References
- 1. This compound Photoinitiator|UV Curing for Research [benchchem.com]
- 2. ulprospector.com [ulprospector.com]
- 3. PHOTOINITIATOR 754 Supplier [lotchemistry.com]
- 4. sincerechemical.com [sincerechemical.com]
- 5. haihangchem.com [haihangchem.com]
- 6. penpoly.com [penpoly.com]
- 7. additivesforpolymer.com [additivesforpolymer.com]
- 8. mychem.ir [mychem.ir]
- 9. image.yclmall.com [image.yclmall.com]
- 10. longchangchemical.com [longchangchemical.com]
- 11. Photoinitiators Formulation Overview | Bomar Blog [bomar-chem.com]
- 12. CAS # 211510-16-6, this compound, 2-[2-(2-oxo-2-phenylacetyl)oxyethoxy]ethyl 2-oxo-2-phenylacetate - chemBlink [chemblink.com]
- 13. specialchem.com [specialchem.com]
A Technical Guide to the Solubility of Irgacure 754 in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Irgacure 754, a widely used liquid photoinitiator. Understanding the solubility of this compound is critical for its effective application in various formulations, including coatings, inks, adhesives, and in the development of novel photocurable materials.
Core Concepts in Solubility
This compound is a liquid photoinitiator, a blend of oxy-phenyl-acetic acid 2-[2-oxo-2-phenyl-acetoxy-ethoxy]-ethyl ester and oxy-phenyl-acetic acid 2-[2-hydroxy-ethoxy]-ethyl ester.[1] Its liquid nature at ambient temperature suggests a high degree of solubility in a wide range of organic solvents. The principle of "like dissolves like" is fundamental to understanding its solubility profile. As a relatively nonpolar organic molecule, this compound is expected to be readily miscible with many common organic laboratory solvents.
Quantitative Solubility Data
Precise quantitative solubility data for this compound is not extensively published in publicly available literature. However, existing data indicates a very high solubility in many common organic solvents and acrylate monomers. The data presented below is compiled from technical documents and reflects the miscibility of this liquid photoinitiator.
| Solvent/Monomer | Chemical Class | Solubility at 20°C (% w/w) |
| Acetone | Ketone | > 50[2] |
| n-Butyl Acetate | Ester | > 50[2] |
| Isobornyl Acrylate (IBOA) | Acrylate Monomer | > 50[2] |
| Isodecyl Acrylate (IDA) | Acrylate Monomer | > 50[2] |
| 2-Phenoxyethyl Acrylate (PEA) | Acrylate Monomer | > 50[2] |
| Hexanediol Diacrylate (HDDA) | Acrylate Monomer | > 50[2] |
| Tripropyleneglycol Diacrylate (TrPGDA) | Acrylate Monomer | > 50[2] |
| Trimethylolpropane Triacrylate (TMPTA) | Acrylate Monomer | > 50[2] |
| Trimethylolpropane Ethoxytriacrylate (TMPEOTA) | Acrylate Monomer | > 50[2] |
| Methanol | Alcohol | Miscible (Expected) |
| Ethanol | Alcohol | Miscible (Expected) |
| Isopropanol | Alcohol | Miscible (Expected) |
| Ethyl Acetate | Ester | Miscible (Expected) |
| Toluene | Aromatic Hydrocarbon | Miscible (Expected) |
| Dichloromethane | Halogenated Hydrocarbon | Miscible (Expected) |
| n-Hexane | Aliphatic Hydrocarbon | Limited (Expected) |
Note on Data: The "> 50% (w/w)" designation indicates that at least 50 grams of this compound will dissolve in 50 grams of the solvent, signifying very high solubility. "Miscible (Expected)" is used for common solvents where, based on its chemical nature as a liquid organic compound, complete mixing in all proportions is anticipated. Conversely, limited solubility is expected in highly nonpolar aliphatic hydrocarbons like n-hexane.
Experimental Protocols for Solubility Determination
For researchers requiring precise solubility data for their specific applications, the following experimental protocols, adapted from standard methodologies, can be employed.
Method 1: Visual Assessment for Miscibility (for Liquid Solutes)
This method is suitable for determining the miscibility of this compound with various liquid solvents.
Materials:
-
This compound
-
Solvent of interest
-
Graduated cylinders or volumetric flasks (various sizes)
-
Magnetic stirrer and stir bars
-
Vortex mixer
Procedure:
-
Preparation of Mixtures: In a series of volumetric flasks, prepare mixtures of this compound and the chosen solvent at different volume/volume (v/v) or weight/weight (w/w) ratios (e.g., 10:90, 25:75, 50:50, 75:25, 90:10).
-
Mixing: Thoroughly mix the components using a vortex mixer or a magnetic stirrer for a defined period (e.g., 15-30 minutes) at a constant temperature (e.g., 20°C).
-
Observation: After mixing, allow the samples to stand undisturbed for at least 24 hours.
-
Analysis: Visually inspect the samples for any signs of phase separation, cloudiness, or precipitation. If the mixture remains a single, clear, homogeneous phase at all ratios, the two liquids are considered miscible.
Method 2: Gravimetric Determination of Saturation Solubility
This method is used to determine the maximum concentration of a solute that can dissolve in a solvent at a given temperature.
Materials:
-
This compound
-
Solvent of interest
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Glass vials with screw caps
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a known volume or weight of the solvent in a glass vial. The excess solute should be clearly visible.
-
Equilibration: Seal the vial and place it in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C). Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the sample at a high speed to sediment the undissolved solute.
-
Sample Extraction: Carefully extract a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a filter to remove any suspended particles.
-
Solvent Evaporation: Weigh a clean, dry evaporating dish. Transfer the filtered supernatant to the dish and reweigh. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause degradation of the this compound.
-
Final Weighing: Once the solvent is completely evaporated, reweigh the evaporating dish containing the dried this compound residue.
-
Calculation: The solubility can be calculated as follows:
Solubility ( g/100 mL) = (Mass of residue (g) / Volume of supernatant taken (mL)) x 100
Solubility (% w/w) = (Mass of residue (g) / Mass of supernatant taken (g)) x 100
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for determining the solubility of this compound.
Caption: Workflow for Gravimetric Solubility Determination.
Logical Pathway for Solvent Selection
The selection of an appropriate solvent is a critical first step in formulation development. The following diagram outlines a logical decision-making process for solvent selection based on the properties of this compound.
Caption: Decision Pathway for Solvent Selection.
References
Methodological & Application
Application Notes and Protocols: Utilizing Irgacure 754 in Hydrogel Synthesis for Biomedical Applications
Disclaimer: The following application notes and protocols are intended for research purposes only. Irgacure 754 is not widely documented for use in biomedical applications, and its biocompatibility has not been extensively studied. Researchers, scientists, and drug development professionals are strongly advised to conduct thorough biocompatibility and cytotoxicity studies before considering its use in any in vitro or in vivo biomedical applications. These notes are provided as a guide for preliminary research and are based on the known properties of this compound and general principles of hydrogel photopolymerization.
Introduction
Hydrogels are three-dimensional, cross-linked polymer networks that can absorb and retain large amounts of water, making them attractive materials for a variety of biomedical applications, including tissue engineering, drug delivery, and wound healing.[1][2][3] Photopolymerization is a common method for hydrogel synthesis, offering rapid curing at room temperature and spatiotemporal control over the cross-linking process. This process relies on a photoinitiator that, upon exposure to light of a specific wavelength, generates free radicals to initiate the polymerization of monomer or polymer precursors.
This compound is a liquid, free-radical photoinitiator primarily used in industrial applications such as UV-curable coatings, inks, and adhesives.[4][5][6] Its use in the synthesis of hydrogels for environmental remediation has been noted.[7] While not a conventional choice for biomedical applications, its properties may be of interest for specific research inquiries. This document provides an overview of this compound's properties and a general protocol for its use in hydrogel synthesis, with a strong emphasis on the necessary evaluation of its biocompatibility.
Properties of this compound
A summary of the key properties of this compound is presented in Table 1. For comparison, properties of Irgacure 2959, a commonly used photoinitiator in biomedical hydrogel research, are also included.
| Property | This compound | Irgacure 2959 (for comparison) |
| Chemical Name | Mixture of Oxy-phenyl-acetic acid 2-[2-oxo-2-phenyl-acetoxy-ethoxy]- ethyl ester and Oxy-phenyl-acetic acid 2-[2-hydroxy-ethoxy]-ethyl ester[8] | 2-Hydroxy-1-[4-(2-hydroxyethoxy)phenyl]-2-methyl-1-propanone |
| Physical State | Liquid[5][6] | Solid (powder) |
| UV Absorption Peaks | ~255 nm and ~325 nm in methanol | ~276 nm |
| Primary Applications | UV-curable coatings, inks, adhesives[4][6] | Biomedical hydrogels, cell encapsulation, tissue engineering[9] |
| Biocompatibility | Not well-established for biomedical applications | Generally considered cytocompatible at low concentrations (e.g., ≤ 0.05% w/v)[10][11] |
| Solubility | Soluble in many common organic solvents and monomers | Limited water solubility (up to 0.5 wt%)[4] |
Experimental Protocols
The following protocols are generalized and should be optimized for specific hydrogel formulations and applications.
Preparation of Photoinitiator Stock Solution
Due to its liquid form, this compound can be directly added to the hydrogel precursor solution. However, for accurate and reproducible concentrations, preparing a stock solution in a suitable solvent is recommended.
Materials:
-
This compound
-
Solvent compatible with the hydrogel precursor solution (e.g., ethanol, N-vinylpyrrolidone, or the monomer itself)
-
Vortex mixer
-
Amber vials
Procedure:
-
Determine the desired stock solution concentration (e.g., 10% w/v).
-
In an amber vial, accurately weigh the required amount of this compound.
-
Add the appropriate volume of the chosen solvent.
-
Vortex the mixture until the this compound is completely dissolved.
-
Store the stock solution in the dark at room temperature.
Hydrogel Synthesis via Photopolymerization
This protocol describes the general steps for fabricating a hydrogel using this compound. The specific concentrations of the polymer/monomer and photoinitiator will need to be empirically determined.
Materials:
-
Hydrogel precursor (e.g., polyethylene glycol diacrylate (PEGDA), gelatin methacryloyl (GelMA))
-
This compound stock solution
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
UV light source with an emission spectrum that overlaps with the absorption peaks of this compound (e.g., 320-400 nm)
-
Molds for hydrogel casting (e.g., PDMS molds, well plates)
Procedure:
-
Prepare the hydrogel precursor solution by dissolving the polymer/monomer in PBS to the desired concentration (e.g., 10% w/v PEGDA).
-
Add the this compound stock solution to the precursor solution to achieve the final desired photoinitiator concentration (e.g., 0.1% - 1% w/v). The optimal concentration should be determined through a concentration-dependent curing study.
-
Mix the solution thoroughly by vortexing or pipetting.
-
Pipette the final hydrogel precursor solution into the molds.
-
Expose the solution to UV light. The exposure time will depend on the light intensity, photoinitiator concentration, and hydrogel thickness. This should be optimized to ensure complete cross-linking.
-
After polymerization, gently remove the hydrogels from the molds.
-
Wash the hydrogels extensively with PBS to remove any unreacted photoinitiator and other reagents. This is a critical step for biomedical applications to minimize potential cytotoxicity.
Experimental Workflow for Hydrogel Synthesis:
Caption: Workflow for hydrogel synthesis using this compound.
Cytotoxicity Evaluation
Given the lack of biocompatibility data for this compound, a thorough cytotoxicity assessment is mandatory before any biomedical application. An indirect cytotoxicity assay using a hydrogel extract is a common starting point.
Materials:
-
Synthesized hydrogels (prepared with this compound)
-
Sterile cell culture medium
-
Cell line relevant to the intended application (e.g., fibroblasts, endothelial cells)
-
96-well cell culture plates
-
Cell viability assay kit (e.g., MTT, MTS, or Live/Dead staining)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Extract Preparation:
-
Sterilize the synthesized hydrogels (e.g., by UV irradiation or washing with 70% ethanol followed by sterile PBS washes).
-
Incubate the sterile hydrogels in cell culture medium at a specific surface area to volume ratio (e.g., as per ISO 10993-5 standards) for 24-72 hours at 37°C. This medium is now the "hydrogel extract."
-
As a negative control, incubate medium without any hydrogel under the same conditions.
-
As a positive control, use a known cytotoxic substance (e.g., dilute phenol solution).
-
-
Cell Seeding:
-
Seed the chosen cell line into a 96-well plate at a predetermined density and allow them to adhere for 24 hours.
-
-
Cell Exposure:
-
Remove the existing medium from the cells and replace it with the hydrogel extract, negative control medium, and positive control medium.
-
-
Incubation:
-
Incubate the cells for 24-72 hours.
-
-
Viability Assessment:
-
Perform the chosen cell viability assay according to the manufacturer's instructions.
-
Quantify the results (e.g., by measuring absorbance or fluorescence) and express cell viability as a percentage relative to the negative control.
-
Logical Flow for Cytotoxicity Assessment:
Caption: Logical flow for assessing the cytotoxicity of hydrogels.
Data Presentation
Quantitative data from characterization and cytotoxicity studies should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 2: Example Data Table for Hydrogel Characterization
| Hydrogel Formulation (this compound conc. % w/v) | Swelling Ratio (%) | Young's Modulus (kPa) | Gel Fraction (%) |
| 0.1 | |||
| 0.5 | |||
| 1.0 |
Table 3: Example Data Table for Cytotoxicity Assay
| Treatment Group | Cell Viability (% of Negative Control) |
| Negative Control | 100 |
| Positive Control | |
| Hydrogel Extract (0.1% this compound) | |
| Hydrogel Extract (0.5% this compound) | |
| Hydrogel Extract (1.0% this compound) |
Conclusion
This compound is a liquid photoinitiator that can be used to synthesize hydrogels through photopolymerization. While it offers ease of handling due to its liquid state, its application in the biomedical field is not well-documented, and its biocompatibility remains a significant concern. The protocols provided here offer a starting point for researchers interested in exploring its use. However, it is imperative that extensive and rigorous cytotoxicity and biocompatibility testing be conducted before considering these hydrogels for any biomedical research, particularly those involving cell culture or in vivo models. Researchers are encouraged to compare the performance and biocompatibility of this compound-crosslinked hydrogels with those fabricated using well-established, cytocompatible photoinitiators like Irgacure 2959.
References
- 1. Hydrogel Conjugation: Engineering of Hydrogels for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. plasticsengineering.org [plasticsengineering.org]
- 3. Hydrogel Materials for Drug Delivery and Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. haihangchem.com [haihangchem.com]
- 6. ulprospector.com [ulprospector.com]
- 7. This compound Photoinitiator|UV Curing for Research [benchchem.com]
- 8. mychem.ir [mychem.ir]
- 9. Water-Soluble Photoinitiators in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytocompatibility Studies of an in situ Photopolymerized Thermoresponsive Hydrogel Nanoparticle System using Human Aortic Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Variable cytocompatibility of six cell lines with photoinitiators used for polymerizing hydrogels and cell encapsulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Irgacure 754: Application and Protocol for UV Curable Coatings and Inks
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of Irgacure 754, a liquid photoinitiator for UV curable coatings and inks.
Introduction
This compound is a high-performance, liquid free-radical photoinitiator used to initiate the photopolymerization of unsaturated prepolymers, such as acrylates, in combination with mono- or multifunctional vinyl monomers.[1][2][3][4] It is particularly valued for applications requiring low residual odor, low emissions, and minimal yellowing after curing.[1][5][6] Chemically, it is a mixture of oxy-phenyl-acetic acid 2-[2-oxo-2-phenyl-acetoxy-ethoxy]-ethyl ester and oxy-phenyl-acetic acid 2-[2-hydroxy-ethoxy]-ethyl ester.[5][7][8] this compound is a cleavage-type (Norrish Type I) photoinitiator, meaning it undergoes cleavage upon UV exposure to form free radicals that initiate polymerization.[2][9]
Its primary applications are in clear coats for plastics and wood, top coats for PVC floors and wood parquets, as well as in plastic coatings for electronics like compact discs and cellular phones.[1][5][6][8]
Physicochemical Properties and Specifications
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value | Unit | References |
| Chemical Name | Mixture of Oxy-phenyl-acetic acid 2-[2-oxo-2-phenyl-acetoxy-ethoxy]-ethyl ester and Oxy-phenyl-acetic acid 2-[2-hydroxy-ethoxy]-ethyl ester | - | [5][7][8] |
| CAS Number | 211510-16-6 & 442536-99-4 | - | [6][8] |
| Molecular Formula | C20H18O7 | - | |
| Molecular Weight | 370.4 | g/mol | [10] |
| Appearance | Light yellow liquid | - | [2][6][7] |
| Melting Point | < -22 | °C | [2][3][5][6][7] |
| Density (at 20°C) | ~ 1.22 | g/mL | [2][3][5][7] |
| Viscosity (at 20°C) | ~ 84 | mPa·s | [2][3][6][7] |
| UV Absorption Peaks (in Methanol) | 255, 325 | nm | [2][3][6] |
Application Guidelines
This compound can be used as the sole photoinitiator or in combination with other photoinitiators to achieve specific properties such as enhanced through-curing or reactivity.[1][8]
Recommended Concentration
The optimal concentration of this compound depends on the film thickness of the coating or ink. The following are general recommendations:
| Film Thickness | Recommended Concentration (% w/w) | References |
| 5 - 20 µm | 2 - 4 | [8][11][12] |
| 20 - 200 µm | 1 - 3 | [8][11][12] |
It is crucial to perform a ladder study (testing a range of concentrations) to determine the optimal concentration for a specific formulation and curing equipment.[9] Using too little photoinitiator can lead to incomplete curing, while an excess can cause poor through-cure due to UV light absorption at the surface.[9]
UV Curing Process
The UV curing process involves the absorption of UV light by the photoinitiator, which then generates free radicals to initiate polymerization. The efficiency of this process is dependent on the overlap between the UV lamp's emission spectrum and the photoinitiator's absorption spectrum.[10] this compound has absorption peaks at approximately 255 nm and 325 nm, making it suitable for use with UV lamps that emit in this range.[2][3][6]
Diagram of the UV curing process initiated by this compound.
Experimental Protocol: Preparation and Curing of a UV Curable Clear Coat
This protocol provides a general procedure for preparing and evaluating a simple UV-curable clear coating using this compound.
Materials
-
Acrylated Oligomer (e.g., Epoxy Acrylate, Urethane Acrylate)
-
Reactive Diluent Monomer (e.g., Tripropyleneglycol Diacrylate - TPGDA)
-
This compound
-
Substrate (e.g., wood panel, plastic sheet)
-
Applicator (e.g., bar coater, drawdown bar)
-
UV Curing System (e.g., mercury vapor lamp, LED lamp with appropriate wavelength)
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Formulation Workflow
Workflow for preparing and testing a UV-curable formulation.
Procedure
-
Preparation of the Formulation:
-
In a suitable container, weigh the desired amounts of the acrylated oligomer and reactive diluent monomer.
-
Mix the components thoroughly at room temperature until a homogeneous mixture is obtained.
-
Add the predetermined amount of this compound (e.g., 2% w/w) to the mixture.
-
Continue mixing until the photoinitiator is completely dissolved. Protect the formulation from light.
-
-
Application:
-
Apply the formulation to the chosen substrate using a bar coater or drawdown bar to achieve a specific film thickness (e.g., 50 µm).
-
-
Curing:
-
Immediately pass the coated substrate under the UV lamp. The belt speed or exposure time should be adjusted to ensure complete curing.
-
The required UV dose will depend on the lamp intensity, film thickness, and the specific formulation.
-
-
Evaluation of the Cured Film:
-
Tack-free Test: Gently touch the surface of the cured film to assess if it is free of tackiness.
-
Solvent Resistance: Rub the surface with a cloth soaked in a solvent (e.g., methyl ethyl ketone - MEK). The number of double rubs until the coating is removed is a measure of cure and crosslink density.
-
Adhesion: Perform a cross-hatch adhesion test (e.g., according to ASTM D3359) to evaluate the adhesion of the coating to the substrate.
-
Yellowing: Measure the color of the cured film using a spectrophotometer or colorimeter and compare it to an uncured sample or a standard to assess the degree of yellowing.
-
Safety and Handling
-
Always handle this compound in a well-ventilated area.
-
Wear appropriate personal protective equipment, including safety glasses, chemical-resistant gloves, and a lab coat.[13]
-
Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[13]
-
Store in a cool, dry, and dark place away from heat and direct sunlight.[3][4] Recommended storage temperature is 20-40 °C. Lower temperatures may cause partial crystallization, which can be redissolved by gentle warming and stirring.[12]
-
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the manufacturer.[13]
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Incomplete Curing (Tacky Surface) | Insufficient UV dose, incorrect photoinitiator concentration, oxygen inhibition. | Increase UV exposure time/intensity, optimize photoinitiator concentration, consider using an inert atmosphere (e.g., nitrogen) during curing.[9] |
| Poor Adhesion | Improper substrate preparation, formulation incompatibility. | Ensure the substrate is clean and dry before application, consider using adhesion promoters in the formulation. |
| Yellowing | Excessive UV exposure, formulation components prone to yellowing. | Optimize UV dose, ensure all formulation components are non-yellowing. This compound is known for its minimal yellowing properties.[1][5][14] |
| Poor Through-Cure | High photoinitiator concentration (surface absorption), high pigment loading. | Reduce photoinitiator concentration, consider a combination with a photoinitiator that absorbs at longer wavelengths for better penetration.[9][15][16] |
References
- 1. ulprospector.com [ulprospector.com]
- 2. PHOTOINITIATOR 754 Supplier [lotchemistry.com]
- 3. sincerechemical.com [sincerechemical.com]
- 4. haihangchem.com [haihangchem.com]
- 5. mychem.ir [mychem.ir]
- 6. longchangchemical.com [longchangchemical.com]
- 7. image.yclmall.com [image.yclmall.com]
- 8. Sinocure® 754 - CAS No 211510-16-6 Photoinitiator for Coatings [sinocurechem.com]
- 9. Photoinitiators Formulation Overview | Bomar Blog [bomar-chem.com]
- 10. benchchem.com [benchchem.com]
- 11. specialchem.com [specialchem.com]
- 12. penpoly.com [penpoly.com]
- 13. cellink.com [cellink.com]
- 14. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 15. ptacts.uspto.gov [ptacts.uspto.gov]
- 16. ptabdata.blob.core.windows.net [ptabdata.blob.core.windows.net]
Application of Irgacure 754 in Stereolithography (SLA) and DLP 3D Printing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction to Irgacure 754 in Vat Photopolymerization
This compound is a high-performance liquid photoinitiator used to initiate the photopolymerization of unsaturated resins, such as acrylates, upon exposure to ultraviolet (UV) light.[1][2] Its application is particularly relevant in stereolithography (SLA) and Digital Light Processing (DLP) 3D printing technologies, which rely on the precise curing of liquid resins to build three-dimensional objects layer by layer.[3][4]
A key advantage of this compound is its balanced profile, offering efficient polymerization with the benefits of low residual odor, low emission after curing, and minimal yellowing, which are critical for producing high-quality and aesthetically pleasing printed parts.[1][5] As a cleavage-type, bifunctional macromolecular photoinitiator, it generates free radicals upon UV exposure, which in turn initiate the cross-linking of monomers and oligomers in the resin formulation.[6][7]
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of this compound is essential for formulating effective photopolymer resins.
| Property | Value | Reference |
| Chemical Name | Mixture of oxy-phenyl-acetic acid 2-[2-oxo-2-phenyl-acetoxy-ethoxy]- ethyl ester and oxy-phenyl-acetic acid 2-[2-hydroxy-ethoxy]-ethyl ester | [8][9] |
| CAS Number | 211510-16-6 | [10] |
| Appearance | Light yellow liquid | [8][10] |
| Melting Point | < -22 °C | [8][10] |
| Density (at 20°C) | ~1.22 g/mL | [8][10] |
| Viscosity (at 20°C) | ~84 mPa·s | [8][10] |
| UV Absorption Peaks (in Methanol) | 255 nm, 325 nm | [6][10] |
| Solubility | Soluble in common acrylic monomers and organic solvents. | [5] |
Mechanism of Photopolymerization Initiation
This compound is a Type I photoinitiator, meaning it undergoes unimolecular bond cleavage upon absorption of light to generate free radicals.[6] This process is highly efficient and is the fundamental step in converting liquid resin into a solid polymer.
The initiation process can be summarized as follows:
-
Photoexcitation: this compound absorbs UV light, promoting the molecule to an excited state.
-
α-Cleavage (Norrish Type I): The excited photoinitiator molecule undergoes cleavage, breaking the bond between the carbonyl group and the adjacent carbon atom. This generates two primary free radicals.[6]
-
Initiation of Polymerization: These free radicals react with the unsaturated monomers (e.g., acrylates) in the resin, opening their double bonds and initiating a chain reaction.
-
Propagation: The newly formed monomer radical then reacts with other monomers, rapidly extending the polymer chain.
-
Termination: The polymerization process continues until the growing polymer chains react with each other (e.g., through combination or disproportionation) or are quenched by inhibitors (such as oxygen), terminating the chain growth.
Application in SLA and DLP 3D Printing
The choice of photoinitiator is critical in SLA and DLP as it directly influences cure speed, resolution, and the mechanical properties of the final printed object.[3] this compound's absorption spectrum, with a peak at 325 nm, makes it suitable for use with UV light sources commonly found in SLA and DLP printers, which often operate at wavelengths of 355 nm, 385 nm, or 405 nm. While the peak absorption is at 325 nm, its absorption tail extends into the near-UV range, allowing for efficient initiation with these light sources.
Example Resin Formulations
While specific formulations are often proprietary, a general starting point for a UV-curable resin for SLA or DLP using this compound could include the following components. The exact ratios should be optimized based on the specific printer and desired material properties.
| Component | Function | Example | Concentration (% w/w) |
| Oligomer | Provides the backbone of the polymer network, influencing mechanical properties. | Urethane diacrylate, Epoxy acrylate | 40 - 60 |
| Monomer | Acts as a reactive diluent to reduce viscosity and increase crosslink density. | Isobornyl acrylate (IBOA), Hexanediol diacrylate (HDDA) | 30 - 50 |
| Photoinitiator | Initiates polymerization upon UV exposure. | This compound | 0.5 - 5.0 |
| UV Blocker/Absorber | Controls the depth of light penetration, improving resolution. | Substituted benzotriazole | 0.1 - 1.0 |
| Additives | Modifies properties such as color, stability, or flexibility. | Pigments, stabilizers | As needed |
Performance Characteristics (Illustrative)
The concentration of this compound will significantly impact the curing characteristics of the resin. The following table provides an illustrative example of how performance might vary with photoinitiator concentration. Actual values must be determined experimentally.
| This compound Conc. (% w/w) | Cure Depth (µm) at Constant Exposure | Relative Printing Speed | Green Part Strength |
| 0.5 | 150 | Low | Low |
| 1.0 | 120 | Medium | Medium |
| 2.0 | 100 | High | High |
| 4.0 | 80 | Very High | High (may become brittle) |
Note: Higher photoinitiator concentrations can lead to a shallower cure depth due to increased light absorption at the surface, which can be beneficial for achieving higher resolution.
Experimental Protocols
The following are generalized protocols for the preparation and characterization of photopolymer resins containing this compound.
Protocol for Resin Formulation
This protocol describes the steps for preparing a 100g batch of photopolymer resin.
Materials and Equipment:
-
Oligomer (e.g., Urethane diacrylate)
-
Monomer (e.g., Isobornyl acrylate)
-
This compound
-
UV Blocker (optional)
-
Amber glass bottle or opaque container
-
Magnetic stirrer and stir bar
-
Weighing scale (0.01g accuracy)
-
Safety glasses, gloves, and lab coat
Procedure:
-
In a clean, dry amber glass bottle, add the required amount of oligomer.
-
Add the monomer to the oligomer and begin stirring with a magnetic stirrer at a low to medium speed.
-
Slowly add the pre-weighed this compound to the mixture while stirring. Ensure it dissolves completely. The liquid nature of this compound facilitates easy mixing.[10]
-
If using a UV blocker or other additives, add them to the mixture and continue stirring until the solution is homogeneous.
-
Continue stirring for at least one hour in a dark environment to ensure all components are fully dissolved and evenly distributed.
-
Store the prepared resin in the sealed amber bottle away from light sources to prevent premature polymerization.
Protocol for Determining Cure Depth
Cure depth is a critical parameter that determines the layer thickness in SLA/DLP printing.
Materials and Equipment:
-
Prepared photopolymer resin
-
SLA or DLP 3D printer
-
Microscope slide or other flat substrate
-
Digital calipers or a micrometer
-
Solvent for cleaning (e.g., Isopropyl alcohol)
Procedure:
-
Place a small amount of the prepared resin on a microscope slide.
-
Using the 3D printer's light source, expose a small area of the resin to a specific energy dose (controlled by exposure time and light intensity).
-
Vary the exposure time for different areas of the resin (e.g., 5s, 10s, 20s, 30s).
-
After exposure, carefully wash away the uncured resin with a suitable solvent (e.g., isopropyl alcohol).
-
Measure the thickness of the cured polymer disc for each exposure time using digital calipers or a micrometer.
-
Plot the cure depth as a function of exposure energy to create a working curve for the resin. This allows for the determination of the optimal exposure parameters for a desired layer thickness.
Safety and Handling
This compound should be handled in accordance with good industrial hygiene and safety practices.
-
Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves, and a lab coat when handling this compound and the resin components.
-
Ventilation: Work in a well-ventilated area to avoid inhalation of any vapors.
-
Storage: Store this compound and prepared resins in a cool, dry, dark place away from direct sunlight and heat sources to prevent premature polymerization.[10]
-
Disposal: Dispose of uncured resin and any contaminated materials as chemical waste according to local regulations.
Conclusion
This compound is a versatile and efficient photoinitiator for SLA and DLP 3D printing applications. Its liquid form, good solubility, and favorable properties of low odor and minimal yellowing make it an excellent choice for researchers and professionals developing new photopolymer resins. By carefully formulating resins and characterizing their curing behavior, it is possible to produce high-resolution, high-quality 3D printed parts for a variety of applications, including in the fields of scientific research and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. A Critical Review for Synergic Kinetics and Strategies for Enhanced Photopolymerizations for 3D-Printing and Additive Manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. osti.gov [osti.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Biobased Acrylate Photocurable Resin Formulation for Stereolithography 3D Printing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparative study of photoinitiators for the synthesis and 3D printing of a light-curable, degradable polymer for custom-fit hard tissue implants - PubMed [pubmed.ncbi.nlm.nih.gov]
Formulating High-Performance UV-Curable Adhesives with Irgacure 754: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for formulating and characterizing UV-curable adhesives utilizing the photoinitiator Irgacure 754. These guidelines are intended to assist researchers and professionals in developing adhesives with tailored properties for a range of applications, from medical devices to electronics assembly.
Introduction to this compound in UV-Curable Adhesives
This compound is a liquid, high-efficiency, and low-yellowing photoinitiator designed for the radical polymerization of unsaturated resins upon exposure to ultraviolet (UV) light.[1][2] Its liquid form offers excellent compatibility and ease of incorporation into a wide variety of adhesive formulations.[3][4] A key advantage of this compound is its balanced performance, providing good surface and through-cure, which is critical for achieving optimal adhesive properties.[5] It is particularly well-suited for applications where low odor and low emissions are required.[3][5]
The UV curing process is a rapid, on-demand polymerization that transforms a liquid adhesive into a solid, crosslinked polymer network. This technology offers numerous benefits, including solvent-free formulations, reduced energy consumption, and increased production speeds.[6]
Core Components of a UV-Curable Adhesive Formulation
A typical UV-curable adhesive formulation consists of four key components:
-
Oligomers: These are the backbone of the adhesive and largely determine the final physical properties such as flexibility, toughness, and chemical resistance.[6] Common types include urethane acrylates, epoxy acrylates, and polyester acrylates.[6][7]
-
Monomers: These are reactive diluents used to adjust the viscosity of the formulation for ease of application and to influence properties like cure speed, adhesion, and crosslink density.[6]
-
Photoinitiators: These molecules, such as this compound, absorb UV light and generate free radicals to initiate the polymerization process.[1]
-
Additives: These can be included to impart specific properties such as improved adhesion to certain substrates (adhesion promoters), enhanced stability (stabilizers), or modified rheology (thickeners).[6]
Quantitative Data on Formulations and Performance
The following tables provide representative data for UV-curable adhesive formulations incorporating this compound. Please note that these are starting point formulations and may require optimization for specific applications and curing conditions.
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Appearance | Light yellow liquid | [3] |
| Chemical Name | Mixture of oxy-phenyl-acetic acid 2-[2-oxo-2-phenyl-acetoxy-ethoxy]- ethyl ester and oxy-phenyl-acetic acid 2-[2-hydroxy-ethoxy]-ethyl ester | [8] |
| CAS Number | 211510-16-6 | [1] |
| Density at 20°C | ~1.22 g/cm³ | [8] |
| Viscosity at 25°C | 100 - 220 mPa·s | [3] |
| Absorption Maxima (in methanol) | ~255 nm and ~325 nm | [1] |
Table 2: Example Formulations and Performance Data
| Formulation ID | Oligomer Type | Oligomer (wt%) | Monomer Type | Monomer (wt%) | This compound (wt%) | Viscosity @ 25°C (cP) | Cure Time (seconds) | 180° Peel Strength (N/25mm) on Polycarbonate |
| UA-1 | Aliphatic Urethane Acrylate | 60 | Isobornyl Acrylate (IBOA) | 37 | 3 | ~1500 | 5-10 | ~25 |
| EA-1 | Bisphenol A Epoxy Acrylate | 50 | Tripropyleneglycol Diacrylate (TPGDA) | 47 | 3 | ~2500 | 3-7 | ~20 |
| PEA-1 | Polyester Acrylate | 70 | 2-Hydroxyethyl Acrylate (HEA) | 27 | 3 | ~1200 | 8-15 | ~18 |
Cure conditions: 365 nm UV LED lamp at 100 mW/cm². Cure time is defined as the time to achieve a tack-free surface.
Experimental Protocols
The following are detailed protocols for key experiments to characterize UV-curable adhesives.
Protocol for Viscosity Measurement
Objective: To determine the viscosity of the uncured adhesive formulation using a Brookfield-type rotational viscometer.
Materials and Equipment:
-
Brookfield DV-II+ Pro Viscometer or equivalent
-
Appropriate spindle (e.g., #2 or #3 for low to medium viscosities)
-
600 mL low-form Griffin beaker
-
Constant temperature water bath (25°C ± 0.5°C)
-
Adhesive sample
Procedure:
-
Equilibrate the adhesive sample and the beaker to 25°C in the water bath.
-
Select a spindle that will give a torque reading between 10% and 90% of the viscometer's capacity.
-
Attach the selected spindle to the viscometer.
-
Pour the adhesive sample into the beaker, avoiding the introduction of air bubbles.
-
Immerse the spindle into the adhesive until the fluid level is at the immersion groove on the spindle shaft.
-
Set the desired rotational speed (e.g., 12 rpm).
-
Turn on the viscometer motor and allow the reading to stabilize (typically 30-60 seconds).
-
Record the viscosity reading in centipoise (cP) or milliPascal-seconds (mPa·s).
-
Repeat the measurement three times and report the average value.
Protocol for 180° Peel Adhesion Test (ASTM D3330/D3330M)
Objective: To measure the force required to peel an adhesive film from a substrate at a 180° angle.
Materials and Equipment:
-
Tensile testing machine with a 180° peel test fixture
-
Substrate panels (e.g., polycarbonate, stainless steel)
-
2 mil polyester (PET) film
-
2 kg rubber-covered roller
-
Adhesive sample
-
UV curing system
Procedure:
-
Apply a uniform film of the adhesive onto the PET film using a film applicator.
-
Place the coated PET film onto the substrate panel.
-
Roll over the assembly twice with the 2 kg roller to ensure intimate contact.
-
Cure the adhesive using the specified UV conditions.
-
Condition the bonded assembly at 23°C ± 2°C and 50% ± 5% relative humidity for 24 hours.
-
Fold the free end of the PET film back at a 180° angle.
-
Clamp the substrate panel in the lower jaw and the free end of the PET film in the upper jaw of the tensile tester.
-
Set the crosshead speed to 300 mm/min.
-
Initiate the peel test and record the force over the middle portion of the peel.
-
Calculate the average peel force and express the result in Newtons per 25 mm (N/25mm).
Protocol for Cure Speed Determination (Tack-Free Time)
Objective: To determine the minimum UV exposure time required to achieve a tack-free surface.
Materials and Equipment:
-
UV curing system with controlled intensity
-
Substrate (e.g., glass slide)
-
Adhesive sample
-
Cotton swab or wooden tongue depressor
Procedure:
-
Apply a thin film of the adhesive onto the substrate.
-
Expose the adhesive to the UV light source for a short, defined interval (e.g., 1 second).
-
Gently touch the surface of the adhesive with a clean cotton swab.
-
If the surface is tacky (i.e., the cotton swab adheres or leaves fibers), increase the exposure time in small increments (e.g., 0.5 or 1 second) and repeat the test on a fresh sample.
-
The tack-free time is the shortest exposure time at which the cotton swab no longer adheres to the surface.
Protocol for Determining Degree of Cure by FTIR-ATR Spectroscopy
Objective: To quantify the extent of polymerization by monitoring the disappearance of the acrylate double bond peak.
Materials and Equipment:
-
Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
UV light guide compatible with the ATR setup
-
Adhesive sample
Procedure:
-
Record a background spectrum on the clean ATR crystal.
-
Apply a small drop of the uncured adhesive onto the ATR crystal.
-
Record the spectrum of the uncured adhesive. Identify the characteristic acrylate peak around 810 cm⁻¹ (C=C twist).
-
Position the UV light guide to irradiate the sample on the ATR crystal.
-
Expose the sample to UV light for the desired cure time.
-
Record the spectrum of the cured adhesive.
-
The degree of conversion can be calculated by comparing the peak area or height of the acrylate peak before and after curing, often using an internal standard peak that does not change during polymerization (e.g., a C=O peak).
Visualizations
The following diagrams illustrate key concepts and workflows in the formulation and testing of UV-curable adhesives.
Caption: UV Curing Mechanism with this compound.
Caption: Experimental Workflow for Adhesive Development.
References
- 1. This compound Photoinitiator|UV Curing for Research [benchchem.com]
- 2. ulprospector.com [ulprospector.com]
- 3. penpoly.com [penpoly.com]
- 4. IGM RESINS : RAW MATERIAL FOR UV, LED, EB ENERGY CURING [igmresins.com]
- 5. specialchem.com [specialchem.com]
- 6. specialchem.com [specialchem.com]
- 7. UV Curable Resins | Technologies | Innovation | Allnex - allnex [allnex.com]
- 8. mychem.ir [mychem.ir]
Application Note: Real-Time Monitoring of Photopolymerization Kinetics of Acrylate Resins using FTIR Spectroscopy with Irgacure 754
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol and application data for monitoring the photopolymerization of an acrylate-based resin initiated by Irgacure 754 using Real-Time Fourier Transform Infrared (RT-FTIR) spectroscopy.
Introduction
Photopolymerization is a widely utilized process in various fields, including the manufacturing of medical devices, dental restoratives, and drug delivery systems. The ability to monitor the polymerization reaction in real-time is crucial for optimizing reaction conditions, ensuring complete conversion, and controlling the final properties of the polymer. Real-Time Fourier Transform Infrared (RT-FTIR) spectroscopy is a powerful analytical technique for this purpose. It allows for the continuous and quantitative monitoring of the disappearance of reactive functional groups, providing valuable insights into the reaction kinetics.
This application note details the use of RT-FTIR to monitor the polymerization of a model acrylate resin initiated by this compound, a liquid, cleavage-type photoinitiator. This compound is effective in initiating the photopolymerization of unsaturated prepolymers like acrylates and is known for resulting in low residual odor and minimal yellowing. The protocol described herein focuses on tracking the decrease in the acrylate double-bond (C=C) absorption band as a measure of monomer conversion.
Signaling Pathway and Reaction Mechanism
This compound is a Type I photoinitiator, which means it undergoes intramolecular bond cleavage upon exposure to UV light to generate free radicals. These free radicals then initiate the polymerization of acrylate monomers. The overall process can be summarized in the following steps:
-
Photoinitiation: this compound absorbs UV light, promoting it to an excited state. This leads to the cleavage of the molecule, forming two initial radical species.
-
Initiation: The generated free radicals react with an acrylate monomer, breaking the C=C double bond and forming a new radical species.
-
Propagation: The newly formed radical reacts with subsequent monomer units, rapidly extending the polymer chain.
-
Termination: The polymerization process ceases when two growing polymer chains react with each other (combination or disproportionation) or when they react with other radical species.
Caption: Photoinitiation and Polymerization Pathway.
Experimental Protocol
This protocol outlines the steps for monitoring the photopolymerization of an acrylate resin using RT-FTIR with an Attenuated Total Reflectance (ATR) accessory.
Materials and Equipment
-
FTIR Spectrometer: Equipped with a rapid scan capability and real-time data acquisition software (e.g., Thermo Scientific Nicolet iS50R).
-
ATR Accessory: Diamond ATR is recommended for its durability.
-
UV Curing System: A UV lamp with an emission spectrum that overlaps with the absorption spectrum of this compound (absorption peaks around 255 nm and 325 nm). A light guide can be used to direct the UV light onto the sample on the ATR crystal.
-
Acrylate Resin: A mixture of mono- and multifunctional acrylates (e.g., a blend of isobornyl acrylate and trimethylolpropane triacrylate).
-
Photoinitiator: this compound.
-
Micropipette
-
Nitrogen Source (Optional): To create an inert atmosphere and minimize oxygen inhibition.
-
Solvents for Cleaning: Acetone and isopropanol.
Sample Preparation
-
Prepare a stock solution of the acrylate resin containing a specific concentration of this compound (e.g., 1-5% by weight). Ensure thorough mixing to achieve a homogeneous solution.
-
Protect the solution from ambient light to prevent premature polymerization.
Experimental Workflow
The following diagram illustrates the general workflow for the RT-FTIR experiment.
Caption: Experimental Workflow for RT-FTIR Monitoring.
RT-FTIR Data Acquisition
-
Instrument Setup:
-
Ensure the FTIR spectrometer and ATR accessory are properly aligned and purged (if necessary).
-
Position the UV light source so that it can uniformly illuminate the sample on the ATR crystal.
-
-
Background Spectrum: Collect a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small drop of the prepared resin mixture onto the center of the ATR crystal.
-
Real-Time Data Collection:
-
Set up the real-time acquisition software to collect spectra at a high rate (e.g., 1-10 spectra per second).
-
Define the spectral region of interest. The key peak to monitor for acrylate polymerization is the C=C stretching vibration, typically found around 1635 cm⁻¹. The out-of-plane =C-H deformation at approximately 810 cm⁻¹ is also commonly used.
-
Begin data acquisition and allow the collection of a few spectra before initiating UV exposure to establish a baseline.
-
-
Initiate Polymerization: Turn on the UV lamp to start the polymerization reaction.
-
Monitor Reaction: Continue collecting spectra in real-time as the polymerization proceeds. The intensity of the acrylate C=C peak will decrease over time.
-
End of Reaction: Once the peak intensity stabilizes (indicating the reaction has slowed or stopped), turn off the UV lamp and stop data acquisition.
-
Cleaning: Clean the ATR crystal thoroughly with acetone and isopropanol.
Data Analysis
The degree of conversion of the acrylate double bonds can be calculated using the following formula:
Conversion (%) = [1 - (At / A0)] * 100
Where:
-
At is the area of the acrylate C=C peak at a given time 't' during the irradiation.
-
A0 is the initial area of the acrylate C=C peak before UV exposure.
To improve accuracy, it is recommended to use an internal reference peak that does not change during the polymerization (e.g., a C=O ester peak around 1730 cm⁻¹). The ratio of the acrylate peak area to the reference peak area is then used in the calculation.
Results and Data Presentation
The data obtained from the RT-FTIR experiment can be used to generate conversion vs. time profiles. These profiles provide valuable information about the polymerization rate and the final degree of conversion. The following table presents example data for the polymerization of an acrylate resin with varying concentrations of this compound.
| Irradiation Time (s) | Conversion (%) with 1% this compound | Conversion (%) with 3% this compound | Conversion (%) with 5% this compound |
| 0 | 0.0 | 0.0 | 0.0 |
| 5 | 35.2 | 55.8 | 68.4 |
| 10 | 58.1 | 80.2 | 89.1 |
| 15 | 72.4 | 91.5 | 95.3 |
| 20 | 81.3 | 94.8 | 97.2 |
| 25 | 86.5 | 96.1 | 97.8 |
| 30 | 89.2 | 96.7 | 98.1 |
Note: The data presented in this table is for illustrative purposes only and may not represent actual experimental results.
Conclusion
Real-time FTIR spectroscopy is a highly effective method for monitoring the kinetics of photopolymerization reactions initiated by this compound. This technique provides quantitative data on monomer conversion as a function of time, enabling researchers to study the influence of variables such as initiator concentration, light intensity, and formulation composition on the curing process. The detailed protocol provided in this application note serves as a comprehensive guide for scientists and professionals in the development and characterization of photocurable materials.
Application Notes and Protocols for Irgacure 754 in Thin Film Applications
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidance on the use of the photoinitiator Irgacure 754 for the ultraviolet (UV) curing of thin film applications. This document outlines recommended concentrations, formulation strategies, experimental protocols for film deposition and curing, and methods for characterization.
Introduction to this compound
This compound is a liquid, free-radical photoinitiator designed for the polymerization of unsaturated resins, such as acrylates, upon exposure to UV light.[1][2][3] It is particularly valued in applications where low residual odor, minimal yellowing, and low emissions after curing are critical.[4] Chemically, it is a mixture of oxy-phenyl-acetic acid 2-[2-oxo-2-phenyl-acetoxy-ethoxy]-ethyl ester and oxy-phenyl-acetic acid 2-[2-hydroxy-ethoxy]-ethyl ester.[4]
This compound functions via a Norrish Type I photocleavage mechanism. Upon absorption of UV energy, the molecule undergoes cleavage to generate free radicals, which in turn initiate the polymerization of monomer and oligomer chains.[1]
Key Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Chemical Name | Mixture of Oxy-phenyl-acetic acid 2-[2-oxo-2-phenyl-acetoxy-ethoxy]-ethyl ester and Oxy-phenyl-acetic acid 2-[2-hydroxy-ethoxy]-ethyl ester | [4] |
| Appearance | Light yellow liquid | [2] |
| Molecular Weight | 370.4 g/mol | [1] |
| Density | ~1.22 g/mL | [4] |
| UV Absorption Peaks (in Methanol) | 255 nm and 325 nm | [1] |
| Recommended Curing Wavelengths | UV-A (320–400 nm) and UV-B (280–320 nm) | [1] |
Recommended Concentrations for Thin Film Applications
The optimal concentration of this compound is dependent on the thickness of the film being cured. Higher concentrations are generally required for thinner films to ensure sufficient light absorption and initiation of polymerization.[5] Table 2 provides recommended concentration ranges based on film thickness.
| Film Thickness | Recommended Concentration (% w/w) | Reference |
| 5 - 20 µm | 2 - 4% | [6] |
| 20 - 200 µm | 1 - 3% | [6] |
It is crucial to perform optimization studies (ladder studies) to determine the ideal concentration for a specific formulation and application, as insufficient amounts can lead to incomplete curing, while excessive concentrations may result in poor through-cure due to light blocking effects.[5]
Experimental Protocols
The following sections provide detailed protocols for the preparation, coating, and curing of thin films using this compound.
Formulation Preparation
This protocol describes the preparation of a simple UV-curable acrylate formulation.
Materials:
-
Urethane acrylate oligomer (e.g., Ebecryl® 270)
-
Reactive diluent monomer (e.g., 1,6-hexanediol diacrylate, HDDA)
-
This compound
-
Suitable solvent (if required for viscosity adjustment, e.g., acetone, though solvent-free systems are preferred)
-
Amber glass vials
-
Magnetic stirrer and stir bars
Procedure:
-
In an amber glass vial, combine the urethane acrylate oligomer and the reactive diluent monomer in the desired ratio (e.g., 70:30 w/w).
-
Place the vial on a magnetic stirrer and mix until a homogeneous solution is obtained.
-
Add the desired concentration of this compound (e.g., 3% w/w for a 15 µm film) to the mixture.
-
Continue stirring in the dark until the photoinitiator is completely dissolved. If necessary, gentle heating (up to 50-60°C) can be applied to aid dissolution, particularly for solid components.
-
If a solvent is used to reduce viscosity, add it at this stage and mix until homogeneous. Ensure the solvent is fully evaporated before curing.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. radtech.org [radtech.org]
- 5. Optimization of UV-Curable Polyurethane Acrylate Coatings with Hexagonal Boron Nitride (hBN) for Improved Mechanical and Adhesive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of Irgacure 754 in Environmental Remediation Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utility of Irgacure 754, a high-performance photoinitiator, in environmental remediation research. The primary focus is on its application in the synthesis of hydrogels for heavy metal removal from aqueous solutions. Additionally, this document explores the potential, yet currently under-investigated, roles of this compound in the photocatalytic degradation of organic pollutants and outlines protocols for assessing its ecotoxicity.
Heavy Metal Sequestration using this compound-Initiated Hydrogels
This compound serves as an efficient photoinitiator for the free-radical polymerization of monomers to form hydrogels.[1] A key application in environmental science is the synthesis of poly(acrylic acid-co-acrylamide) hydrogels, which have demonstrated significant efficacy in the removal of heavy metal ions, such as copper (Cu(II)), from contaminated water sources.[1][2]
Quantitative Data Summary
The following table summarizes the key quantitative findings from studies on Cu(II) adsorption by poly(acrylic acid-co-acrylamide) hydrogels synthesized using this compound.
| Parameter | Value | Reference |
| Maximum Adsorption Capacity (q_max) | 121 mg/g | [2] |
| Adsorption Kinetics Model | Pseudo-first-order | [2] |
| Adsorption Isotherm Model | Langmuir | [2] |
Experimental Protocols
Protocol 1: Synthesis of Poly(acrylic acid-co-acrylamide) Hydrogel
This protocol outlines the synthesis of a hydrogel for heavy metal removal, initiated by this compound.
Materials:
-
Acrylic acid (AA)
-
Acrylamide (AM)
-
Ethylene glycol dimethacrylate (EGDMA) as a cross-linking agent
-
This compound as a photoinitiator
-
Deionized water
-
Nitrogen gas
-
UV curing system (e.g., 365 nm lamp)
-
Glass vials
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Prepare a stock solution of the monomers by dissolving the desired molar ratio of acrylic acid and acrylamide in deionized water.
-
Add the cross-linking agent, ethylene glycol dimethacrylate, to the monomer solution. The concentration of the cross-linker can be varied to optimize the hydrogel's swelling properties.
-
Introduce this compound to the mixture. A typical concentration ranges from 0.1 to 1.0 wt% relative to the total monomer weight.
-
Stir the solution thoroughly to ensure homogeneity.
-
Purge the solution with nitrogen gas for 15-30 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.
-
Transfer the solution into glass vials.
-
Expose the vials to UV radiation in a UV curing chamber for a sufficient duration to ensure complete polymerization (e.g., 8 hours).[3] The specific time will depend on the UV lamp intensity and the formulation.
-
After polymerization, the resulting hydrogel is removed from the vials and washed extensively with deionized water to remove any unreacted monomers or initiator.
-
The purified hydrogel is then dried (e.g., in an oven at 60°C or by freeze-drying) to a constant weight to obtain the xerogel for use in adsorption studies.
Protocol 2: Batch Adsorption Study for Cu(II) Removal
This protocol describes the procedure to evaluate the copper removal efficiency of the synthesized hydrogel.
Materials:
-
Synthesized poly(acrylic acid-co-acrylamide) xerogel
-
Copper(II) sulfate (CuSO₄·5H₂O) or other soluble copper salt
-
Deionized water
-
pH meter
-
Shaking incubator or orbital shaker
-
Atomic Absorption Spectrophotometer (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)
-
Standard laboratory glassware
Procedure:
-
Prepare a stock solution of Cu(II) of a known concentration (e.g., 1000 mg/L) by dissolving the copper salt in deionized water.
-
Prepare a series of working solutions of varying Cu(II) concentrations by diluting the stock solution.
-
For each adsorption experiment, add a precisely weighed amount of the dried hydrogel (xerogel) to a known volume of the Cu(II) working solution in a flask.
-
Adjust the initial pH of the solution to the desired value (e.g., pH 5-6 is often optimal for Cu(II) adsorption) using dilute HCl or NaOH.[4]
-
Place the flasks in a shaking incubator at a constant temperature and agitation speed for a predetermined contact time.
-
To determine the adsorption kinetics, withdraw aliquots of the solution at different time intervals.
-
To determine the adsorption isotherm, allow the flasks to shake until equilibrium is reached (e.g., 24 hours).
-
After the desired contact time, filter or centrifuge the samples to separate the hydrogel from the solution.
-
Analyze the final concentration of Cu(II) in the supernatant using AAS or ICP-OES.
-
Calculate the amount of Cu(II) adsorbed per unit mass of the hydrogel (q_e, mg/g) using the following equation: q_e = (C_0 - C_e) * V / m where:
-
C₀ is the initial Cu(II) concentration (mg/L)
-
Cₑ is the equilibrium Cu(II) concentration (mg/L)
-
V is the volume of the solution (L)
-
m is the mass of the dry hydrogel (g)
-
-
Analyze the kinetic data using pseudo-first-order and pseudo-second-order models.
-
Analyze the equilibrium data using Langmuir and Freundlich isotherm models.
Visualizations
Caption: Workflow for the synthesis of poly(acrylic acid-co-acrylamide) hydrogel.
Caption: Proposed mechanism of Cu(II) ion chelation by the hydrogel functional groups.
Photocatalytic Degradation of Organic Pollutants
While this compound's primary role is as a photoinitiator for polymerization, the generation of free radicals upon UV exposure is a principle shared with photocatalysis. However, there is currently a lack of specific research demonstrating the direct use of this compound as a photocatalyst for the degradation of organic pollutants. The following protocol is a general template that can be adapted for such investigations.
General Experimental Protocol
Protocol 3: Photocatalytic Degradation of an Organic Pollutant
Materials:
-
This compound (or a material synthesized using it)
-
Model organic pollutant (e.g., methylene blue, rhodamine B, phenol)
-
Deionized water
-
UV light source (with appropriate wavelength for this compound, which has absorption peaks around 255 nm and 325 nm)[1]
-
Photoreactor
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Total Organic Carbon (TOC) analyzer
-
Standard laboratory glassware
Procedure:
-
Prepare a stock solution of the model organic pollutant in deionized water.
-
In a photoreactor, suspend a known amount of the potential photocatalyst (e.g., this compound or a composite material) in a specific volume of the pollutant solution.
-
Stir the suspension in the dark for a period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium between the pollutant and the catalyst surface.
-
Turn on the UV light source to initiate the photocatalytic reaction.
-
Withdraw aliquots of the suspension at regular time intervals.
-
Filter the aliquots to remove the catalyst particles.
-
Analyze the concentration of the organic pollutant in the filtrate using HPLC or a UV-Vis spectrophotometer.
-
To assess mineralization, measure the TOC of the samples at the beginning and end of the experiment.
-
Calculate the degradation efficiency as the percentage of pollutant removed over time.
Ecotoxicity Assessment
General Experimental Protocol for Aquatic Toxicity
Protocol 4: Acute Aquatic Ecotoxicity Test using Daphnia magna
This protocol provides a general framework for assessing the acute toxicity of a substance to an indicator aquatic organism.
Materials:
-
This compound or its degradation byproducts
-
Daphnia magna neonates (<24 hours old)
-
Standard synthetic freshwater (e.g., as per OECD guidelines)
-
Test vessels (e.g., glass beakers)
-
Incubator with controlled temperature and light cycle
-
Stereomicroscope
-
Standard laboratory glassware
Procedure:
-
Prepare a series of test solutions with varying concentrations of the test substance (this compound or its byproducts) in the standard synthetic freshwater. A control group with no test substance should also be prepared.
-
Place a specific number of Daphnia magna neonates (e.g., 10) into each test vessel containing the test solutions.
-
Incubate the test vessels for a standard period, typically 24 or 48 hours, under controlled conditions (e.g., 20 ± 2°C, 16:8 hour light:dark photoperiod).
-
At the end of the exposure period, count the number of immobilized daphnids in each vessel under a stereomicroscope. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.
-
Calculate the percentage of immobilization for each test concentration.
-
Determine the EC₅₀ (the concentration that causes an effect, in this case, immobilization, in 50% of the test organisms) using appropriate statistical methods (e.g., probit analysis).
Disclaimer: These protocols are intended as a general guide. Researchers should consult relevant literature and standard guidelines (e.g., from the OECD or EPA) and adapt the procedures to their specific experimental conditions and objectives. Appropriate safety precautions should always be taken when handling chemicals.
References
- 1. blog.biobide.com [blog.biobide.com]
- 2. Optimized synthesis of novel hydrogel for the adsorption of copper and cobalt ions in wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acis.famic.go.jp [acis.famic.go.jp]
- 4. Assessment of Ecotoxicity - A Framework to Guide Selection of Chemical Alternatives - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Poly(acrylic acid-co-acrylamide) Hydrogels using Irgacure 754
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of poly(acrylic acid-co-acrylamide) (PAA-co-PAM) hydrogels utilizing the photoinitiator Irgacure 754. This document is intended to guide researchers in the development of these hydrogels for various applications, particularly in the field of drug delivery.
Introduction
Poly(acrylic acid-co-acrylamide) hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing and retaining large amounts of water or biological fluids.[1] Their biocompatibility, tunable swelling behavior, and pH sensitivity make them excellent candidates for controlled and sustained drug delivery systems.[2][3] The incorporation of acrylic acid provides pH-responsive properties, as the carboxylic acid groups ionize at higher pH, leading to increased swelling.[4][5] Acrylamide, on the other hand, contributes to the mechanical strength and stability of the hydrogel.[1]
The synthesis of these hydrogels is typically achieved through free-radical polymerization of the acrylic acid and acrylamide monomers.[3][6] Photopolymerization, initiated by a photoinitiator such as this compound upon exposure to UV light, offers several advantages over traditional thermal initiation methods. This technique allows for rapid curing at ambient temperatures, spatial and temporal control over the polymerization process, and the formation of hydrogels with well-defined structures.[7][8]
This compound is a high-performance photoinitiator that efficiently generates free radicals upon exposure to UV light, initiating the polymerization of monomers and oligomers to form a solid polymer from a liquid resin.[7] Its application in the synthesis of PAA-co-PAM hydrogels is particularly relevant for creating materials for environmental remediation and biomedical applications, including drug delivery.[7][9]
Key Components and Their Roles
| Component | Chemical Name | Role in Hydrogel Synthesis |
| Acrylic Acid (AA) | Prop-2-enoic acid | Monomer; provides pH sensitivity due to its carboxylic acid groups.[4] |
| Acrylamide (AAm) | Prop-2-enamide | Monomer; enhances mechanical strength and stability of the hydrogel.[1] |
| This compound | Oxo-phenyl-acetic acid 2-[2-(2-oxo-2-phenyl-acetoxy)-ethoxy]-ethyl ester | Photoinitiator; initiates polymerization upon UV exposure by generating free radicals.[7] |
| N,N'-methylenebisacrylamide (MBA) | N,N'-(Methylenedi-2,1-ethanediyl)bis(2-propenamide) | Cross-linking agent; forms covalent bonds between polymer chains, creating the 3D network.[3] |
| Solvent (e.g., Deionized Water) | Dihydrogen monoxide | Dissolves monomers, initiator, and cross-linker to form a homogeneous reaction mixture. |
Experimental Protocols
Materials and Equipment
-
Acrylic acid (AA)
-
Acrylamide (AAm)
-
This compound
-
N,N'-methylenebisacrylamide (MBA)
-
Deionized water
-
UV curing system (e.g., 365 nm wavelength)
-
Molds for hydrogel casting (e.g., glass plates with spacers)
-
Standard laboratory glassware (beakers, graduated cylinders, magnetic stirrer)
-
pH meter
-
Analytical balance
Synthesis of PAA-co-PAM Hydrogels
This protocol describes a general method for the synthesis of PAA-co-PAM hydrogels using this compound. The concentrations of monomers, cross-linker, and photoinitiator can be varied to tailor the hydrogel properties.
Workflow for PAA-co-PAM Hydrogel Synthesis
Caption: A schematic workflow for the synthesis of PAA-co-PAM hydrogels.
Protocol:
-
Preparation of the Pre-polymer Solution:
-
In a beaker, dissolve a specific amount of Acrylamide (AAm) and N,N'-methylenebisacrylamide (MBA) in deionized water with gentle stirring until fully dissolved.
-
Slowly add the desired amount of Acrylic Acid (AA) to the solution while stirring. Neutralize the acrylic acid with a base (e.g., NaOH) if a specific pH is required for the pre-polymer solution.
-
Add this compound to the monomer solution. The concentration of the photoinitiator typically ranges from 0.1 to 1.0 wt% relative to the total monomer weight. Stir the solution in a dark environment to prevent premature polymerization until the initiator is completely dissolved.
-
-
Photopolymerization:
-
Pour the homogeneous pre-polymer solution into a suitable mold (e.g., between two glass plates separated by a spacer of a defined thickness).
-
Expose the mold to a UV light source. The exposure time will depend on the intensity of the UV lamp and the concentration of the photoinitiator. This can range from a few minutes to an hour.
-
-
Post-polymerization Processing:
-
After polymerization is complete, carefully remove the resulting hydrogel from the mold.
-
Immerse the hydrogel in a large volume of deionized water to wash away any unreacted monomers, cross-linker, and photoinitiator. The water should be changed periodically over 24-48 hours.
-
The purified hydrogel can then be dried to a constant weight, either in a vacuum oven at a moderate temperature or by lyophilization, to obtain a xerogel.
-
Characterization of Hydrogels
3.3.1. Swelling Studies
The swelling behavior of the hydrogels is a critical parameter, especially for drug delivery applications. It is influenced by factors such as pH, ionic strength, and temperature.[1][10]
Experimental Workflow for Swelling Studies
Caption: A workflow diagram for determining the swelling ratio of hydrogels.
Protocol:
-
Weigh a piece of the dried hydrogel (Wd).
-
Immerse the dried hydrogel in a buffer solution of a specific pH (e.g., pH 1.2 to simulate gastric fluid and pH 7.4 to simulate intestinal fluid).
-
At regular time intervals, remove the hydrogel, gently blot the surface with filter paper to remove excess water, and weigh the swollen hydrogel (Ws).
-
Continue this process until the weight of the hydrogel becomes constant, indicating that equilibrium swelling has been reached.
-
The equilibrium swelling ratio (ESR) is calculated using the following formula:
ESR (%) = [(Ws - Wd) / Wd] x 100
3.3.2. In Vitro Drug Release Studies
To evaluate the potential of the hydrogels as drug delivery systems, in vitro drug release studies are performed using a model drug.[1]
Protocol:
-
Drug Loading:
-
Immerse a known weight of the dried hydrogel in a concentrated solution of the model drug for a sufficient period to allow for maximum drug loading through swelling.
-
Alternatively, the drug can be incorporated into the pre-polymer solution before UV curing.
-
-
Drug Release:
-
Place the drug-loaded hydrogel in a dissolution apparatus containing a specific release medium (e.g., simulated gastric or intestinal fluid).
-
At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the concentration of the drug in the withdrawn samples using a suitable analytical technique, such as UV-Vis spectrophotometry.
-
Calculate the cumulative percentage of drug released over time.
-
Data Presentation
The following tables provide examples of how to structure the quantitative data obtained from the characterization of PAA-co-PAM hydrogels.
Table 1: Formulation Parameters for PAA-co-PAM Hydrogels
| Formulation Code | Acrylic Acid (mol%) | Acrylamide (mol%) | MBA (mol% to total monomer) | This compound (wt% to total monomer) |
| H1 | 50 | 50 | 1.0 | 0.5 |
| H2 | 60 | 40 | 1.0 | 0.5 |
| H3 | 70 | 30 | 1.0 | 0.5 |
| H4 | 50 | 50 | 1.5 | 0.5 |
| H5 | 50 | 50 | 2.0 | 0.5 |
Table 2: Equilibrium Swelling Ratio (ESR) of Hydrogels at Different pH
| Formulation Code | ESR (%) at pH 1.2 | ESR (%) at pH 7.4 |
| H1 | ||
| H2 | ||
| H3 | ||
| H4 | ||
| H5 |
Table 3: In Vitro Drug Release Profile
| Time (hours) | Cumulative Drug Release (%) - Formulation H1 (pH 1.2) | Cumulative Drug Release (%) - Formulation H1 (pH 7.4) |
| 1 | ||
| 2 | ||
| 4 | ||
| 6 | ||
| 8 | ||
| 12 | ||
| 24 |
Signaling Pathways and Mechanisms
Mechanism of Photopolymerization Initiated by this compound
Upon exposure to UV radiation, this compound undergoes a cleavage reaction to generate free radicals.[7] These highly reactive species then initiate the polymerization of the acrylic acid and acrylamide monomers. The growing polymer chains are subsequently cross-linked by the bifunctional cross-linker, MBA, to form the three-dimensional hydrogel network.
Photopolymerization Mechanism
Caption: The mechanism of free-radical photopolymerization of PAA-co-PAM hydrogels.
Conclusion
The use of this compound as a photoinitiator provides an efficient and controllable method for the synthesis of poly(acrylic acid-co-acrylamide) hydrogels. By carefully selecting the formulation parameters, hydrogels with tailored swelling properties and drug release profiles can be developed for a wide range of biomedical and pharmaceutical applications. The protocols and information provided in these application notes serve as a valuable resource for researchers and scientists working in the field of drug delivery and material science.
References
- 1. japsonline.com [japsonline.com]
- 2. Formulation and Development of Hydrogel for Poly Acrylamide-Co-acrylic acid | Semantic Scholar [semanticscholar.org]
- 3. jpsbr.org [jpsbr.org]
- 4. Synthesis and Characterization of Acrylamide/Acrylic Acid Co-Polymers and Glutaraldehyde Crosslinked pH-Sensitive Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. njpas.com.ng [njpas.com.ng]
- 6. researchgate.net [researchgate.net]
- 7. This compound Photoinitiator|UV Curing for Research [benchchem.com]
- 8. Cytocompatibility Studies of an in situ Photopolymerized Thermoresponsive Hydrogel Nanoparticle System using Human Aortic Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Application of Hydrogels in Drug Delivery [ebrary.net]
Techniques for Incorporating Irgacure 754 into Diverse Monomer and Oligomer Matrices: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the effective incorporation of Irgacure 754, a liquid photoinitiator, into a variety of monomer and oligomer matrices for ultraviolet (UV) radiation curing applications. This compound is favored for its high efficiency, low residual odor, and minimal yellowing, making it a suitable choice for applications demanding high-quality finishes, such as clear coats for plastics and wood.[1][2]
Introduction to this compound
This compound, chemically a mixture of oxy-phenyl-acetic acid 2-[2-oxo-2-phenyl-acetoxy-ethoxy]-ethyl ester and oxy-phenyl-acetic acid 2-[2-hydroxy-ethoxy]-ethyl ester, is a liquid, cleavage-type bifunctional macromolecular photoinitiator.[2][3] Upon exposure to UV radiation, it generates free radicals that initiate the polymerization of unsaturated systems, such as those containing acrylates.[4] Its liquid form facilitates easy blending with a wide range of resin formulations.[4]
Key Properties of this compound:
| Property | Value |
| Appearance | Light yellow liquid[3] |
| Chemical Name | Benzeneacetic acid, alpha-oxo-, Oxydi-2,1-ethanediyl ester[3] |
| CAS Number | 211510-16-6[4] |
| Molecular Weight | 370.37 g/mol |
| Density (20°C) | 1.22 g/mL[3] |
| Viscosity (20°C) | 84 mPa·s[3] |
| UV Absorption Peaks (in Methanol) | 255 nm, 325 nm[3][4] |
Solubility and Compatibility
This compound exhibits excellent solubility in a wide array of common acrylate monomers, a critical factor for achieving a homogeneous formulation and uniform cure.
Solubility of this compound in Various Monomers at Room Temperature:
| Monomer | Abbreviation | Solubility (wt%) |
| n-Butyl Acetate | - | > 50[5] |
| Isobornyl Acrylate | IBOA | > 50[5] |
| Isodecyl Acrylate | IDA | > 50[5] |
| 2-Phenoxyethyl Acrylate | PEA | > 50[5] |
| Hexanediol Diacrylate | HDDA | > 50[5] |
| Tripropyleneglycol Diacrylate | TPGDA | > 50[5] |
| Trimethylolpropane Triacrylate | TMPTA | > 50[5] |
| Trimethylolpropane Ethoxy Triacrylate | TMPEOTA | > 50[5] |
General Formulation and Workflow
The successful incorporation of this compound into a photopolymerizable system follows a logical workflow, from component selection to final cured product characterization.
Caption: General workflow for formulating and curing with this compound.
Application Protocols
The following protocols provide detailed methodologies for incorporating this compound into two common types of matrices: urethane acrylates and epoxy acrylates. These protocols are based on established research methodologies and can be adapted for specific applications.
Protocol 1: Incorporation into a Urethane Acrylate-Based Clear Coat
This protocol outlines the preparation and curing of a clear coat formulation suitable for wood or plastic substrates.
Materials:
-
Oligomer: Aliphatic Urethane Acrylate (e.g., 40-60 wt%)
-
Monomers (Reactive Diluents):
-
Trimethylolpropane Triacrylate (TMPTA) (e.g., 20-30 wt%)
-
Hexanediol Diacrylate (HDDA) (e.g., 10-20 wt%)
-
-
Photoinitiator: this compound (e.g., 1-5 wt%)
-
Additives (Optional): Leveling agent (e.g., 0.1-1 wt%), Slip agent (e.g., 0.1-1 wt%)
-
Substrate: Wood panel or plastic sheet
Equipment:
-
High-shear mixer or magnetic stirrer
-
Bar coater or spray gun
-
UV curing system (e.g., medium-pressure mercury lamp)
-
UV radiometer
-
Equipment for characterization (e.g., pendulum hardness tester, cross-hatch adhesion tester, FTIR spectrometer)
Procedure:
-
Formulation Preparation:
-
In a light-protected vessel, combine the aliphatic urethane acrylate oligomer and the monomer diluents (TMPTA and HDDA).
-
Mix at a moderate speed until a homogeneous mixture is achieved.
-
Add the desired concentration of this compound to the mixture. A ladder study is recommended to determine the optimal concentration for the specific film thickness and desired cure speed.
-
If using, add the leveling and slip agents and continue mixing until fully incorporated.
-
Allow the formulation to degas to remove any entrapped air bubbles.
-
-
Application:
-
Apply the formulation to the substrate using a bar coater to achieve a uniform film thickness (e.g., 25-50 µm).
-
-
UV Curing:
-
Immediately pass the coated substrate under a UV lamp.
-
Typical curing parameters:
-
UV Lamp: Medium-pressure mercury (Hg) lamp.
-
Irradiance: 50-100 mW/cm².
-
Exposure Time/Conveyor Speed: Adjust to deliver a UV dose of 500-1500 mJ/cm².
-
-
-
Characterization of the Cured Film:
-
Solvent Resistance: Perform a methyl ethyl ketone (MEK) double rub test to assess the degree of cure.
-
Hardness: Measure the pendulum hardness (König or Persoz) of the cured film.
-
Adhesion: Evaluate the adhesion of the coating to the substrate using a cross-hatch adhesion test (ASTM D3359).
-
Degree of Conversion: Use Fourier Transform Infrared (FTIR) spectroscopy to monitor the disappearance of the acrylate double bond peak (around 810 cm⁻¹) to quantify the degree of monomer conversion.[6]
-
Recommended Concentration of this compound based on Film Thickness:
| Film Thickness | Recommended this compound Concentration (wt%) |
| 5 - 20 µm | 2 - 4% |
| 20 - 200 µm | 1 - 3% |
Protocol 2: Incorporation into an Epoxy Acrylate Formulation
This protocol details the use of this compound in a formulation containing epoxy acrylate, which is known for its excellent chemical resistance and hardness.
Materials:
-
Oligomer: Bisphenol A-based Epoxy Acrylate (e.g., 50-70 wt%)
-
Monomer (Reactive Diluent): Tripropyleneglycol Diacrylate (TPGDA) (e.g., 25-45 wt%)
-
Photoinitiator: this compound (e.g., 2-5 wt%)
-
Substrate: Metal panel or printed circuit board
Equipment:
-
Same as in Protocol 1.
Procedure:
-
Formulation Preparation:
-
In a protected vessel, warm the epoxy acrylate oligomer slightly (e.g., 40-50°C) to reduce its viscosity.
-
Add the TPGDA monomer and mix until a uniform blend is obtained.
-
Allow the mixture to cool to room temperature.
-
Add this compound and mix thoroughly.
-
-
Application:
-
Apply the formulation to the prepared substrate using a suitable method to achieve the desired film thickness.
-
-
UV Curing:
-
Cure the coated substrate using a UV source.
-
Typical curing parameters:
-
UV Lamp: High-pressure mercury (Hg) lamp.
-
Irradiance: 100-200 mW/cm².
-
UV Dose: 1000-2000 mJ/cm².
-
-
-
Characterization of the Cured Film:
-
Perform the same characterization tests as described in Protocol 1 (solvent resistance, hardness, adhesion, and degree of conversion).
-
Signaling Pathway of Photopolymerization
The initiation of polymerization by this compound upon UV exposure follows a well-defined pathway.
Caption: Photopolymerization initiation pathway with this compound.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Poor Surface Cure | Oxygen inhibition | Increase UV intensity, use an inert atmosphere (e.g., nitrogen), or add a surface-curing photoinitiator in combination with this compound. |
| Poor Through Cure | Insufficient UV penetration | Increase UV dose, decrease film thickness, or combine this compound with a photoinitiator that absorbs at longer wavelengths. |
| Yellowing of Cured Film | Excessive photoinitiator concentration or UV exposure | Optimize this compound concentration through a ladder study; ensure the UV dose is not excessively high. |
| Poor Adhesion | Substrate contamination or improper formulation | Ensure the substrate is clean and properly prepared; adjust the formulation to include adhesion promoters if necessary. |
By following these detailed application notes and protocols, researchers and professionals can effectively incorporate this compound into various monomer and oligomer matrices to achieve high-performance UV-cured materials tailored to their specific application needs.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing UV Curing Parameters for Irgacure 754
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing UV light intensity and exposure time for the photoinitiator Irgacure 754. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges encountered during UV curing experiments.
Troubleshooting Guide
This guide provides solutions to common problems encountered when using this compound.
| Issue | Potential Causes | Recommended Solutions |
| Incomplete Cure / Tacky Surface | - Insufficient UV dose (low intensity or short exposure time).[1][2][3] - Mismatch between UV lamp spectrum and this compound absorption.[4] - Photoinitiator concentration is too low.[5] - Oxygen inhibition at the surface. - High concentration of UV-absorbing components (pigments, fillers). | - Increase UV light intensity or exposure time.[1][2] - Ensure the UV lamp has significant output in the 255 nm and 325 nm range to match this compound's absorption peaks.[4][6][7] - Increase the concentration of this compound in increments of 0.5% by weight. - Cure in an inert atmosphere (e.g., nitrogen) or use a higher UV intensity to overcome oxygen inhibition. - For pigmented systems, consider using a combination of photoinitiators or a photoinitiator with longer wavelength absorption. |
| Yellowing of Cured Material | - High concentration of this compound. - Prolonged or excessive exposure to UV light.[8][9] - Post-cure exposure to UV radiation and oxygen.[8][9] | - Reduce the concentration of this compound to the minimum effective level. - Optimize exposure time to avoid over-curing.[9] - Incorporate UV absorbers and hindered amine light stabilizers (HALS) in the formulation for long-term color stability.[8] |
| Poor Adhesion to Substrate | - Incomplete curing at the substrate interface.[2] - Low surface energy of the substrate. - Contamination on the substrate surface. | - Ensure sufficient UV dose reaches the bottom of the formulation. - Pre-treat the substrate surface (e.g., with corona or plasma treatment) to increase its surface energy.[2] - Thoroughly clean the substrate to remove any contaminants before applying the formulation. |
| Brittle Cured Material | - Excessive cross-linking due to high photoinitiator concentration or high UV dose. | - Reduce the concentration of this compound. - Decrease the UV light intensity or exposure time. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended concentration of this compound in a formulation?
A1: The optimal concentration of this compound depends on the film thickness and the composition of the formulation. A general starting point for acrylate systems is between 1% and 5% by weight. For thicker films, a lower concentration may be necessary to ensure deep curing, while for thin films, a higher concentration can be used to achieve rapid surface cure.
Q2: Which type of UV lamp should I use with this compound?
A2: this compound has absorption peaks at approximately 255 nm and 325 nm.[4][6][7] Therefore, a UV lamp with a strong emission spectrum in these regions, such as a medium-pressure mercury lamp, is recommended for efficient curing.
Q3: How does UV light intensity affect the curing process?
A3: Higher UV light intensity generally leads to a faster polymerization rate and a higher degree of conversion.[10] However, excessively high intensity can cause rapid surface curing, which may prevent light from penetrating deeper into the material, leading to incomplete through-cure, especially in thicker or pigmented samples.[5]
Q4: What is the role of exposure time in UV curing?
A4: Exposure time, in conjunction with light intensity, determines the total UV dose delivered to the sample. Longer exposure times allow for more complete conversion of the monomers, leading to a more thoroughly cured material. However, excessive exposure can lead to yellowing and brittleness.[8][9]
Q5: How can I minimize oxygen inhibition?
A5: Oxygen in the atmosphere can quench the free radicals generated by the photoinitiator, leading to a tacky or uncured surface. To minimize this effect, you can:
-
Cure the sample in an inert atmosphere, such as nitrogen.
-
Increase the UV light intensity to generate a higher concentration of free radicals, which can consume the dissolved oxygen more rapidly.
-
Use a higher concentration of the photoinitiator.
-
Employ a formulation with additives that reduce oxygen sensitivity.
Data Presentation
The following tables provide a summary of key parameters for optimizing UV curing with this compound.
Table 1: Recommended Starting Concentrations for this compound
| Film Thickness | Recommended Concentration (% w/w) |
| < 20 µm | 2.0 - 5.0 |
| 20 - 100 µm | 1.0 - 3.0 |
| > 100 µm | 0.5 - 2.0 |
Table 2: Illustrative Example of UV Curing Parameters for an Acrylate Resin System
This table provides a general representation of how UV intensity and exposure time can be varied to achieve different cure depths. Actual values will depend on the specific formulation.
| UV Light Intensity (mW/cm²) | Exposure Time (s) | Approximate Cure Depth (µm) |
| 10 | 60 | 150 |
| 50 | 10 | 200 |
| 100 | 5 | 250 |
| 200 | 2 | 300 |
Experimental Protocols
1. Monitoring Cure Kinetics with Real-Time FTIR Spectroscopy
This method allows for the real-time monitoring of the disappearance of acrylate double bonds, providing a quantitative measure of the degree of conversion.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a rapid scan capability and a UV light source positioned to irradiate the sample in the spectrometer.[11][12]
-
Sample Preparation: A thin film of the formulation containing this compound is applied to a suitable substrate (e.g., a KBr pellet or a reflective surface for ATR-FTIR).
-
Methodology:
-
Obtain an initial IR spectrum of the uncured sample.
-
Start the UV irradiation and simultaneously begin rapid, continuous spectral acquisition.
-
Monitor the decrease in the area of the acrylate C=C peak, typically around 810 cm⁻¹ and 1635 cm⁻¹.[12]
-
The degree of conversion at any given time (t) can be calculated using the following formula: Conversion (%) = (1 - (Peak Area at time t / Initial Peak Area)) * 100
-
2. Characterizing Viscoelastic Properties during Curing with Photo-Rheometry
Photo-rheometry measures the change in the viscoelastic properties (storage modulus G' and loss modulus G'') of a material as it cures under UV irradiation.
-
Instrumentation: A rheometer equipped with a UV curing accessory that allows for controlled UV irradiation of the sample between the rheometer plates.[13][14]
-
Sample Preparation: A small amount of the liquid formulation is placed between the rheometer plates (e.g., parallel plates) at a defined gap.
-
Methodology:
-
The sample is subjected to a small-amplitude oscillatory shear at a constant frequency.
-
The initial storage (G') and loss (G'') moduli of the liquid resin are measured.
-
The UV light is turned on, and the changes in G' and G'' are monitored over time.
-
The gel point, which indicates the transition from a liquid to a solid-like state, is identified as the crossover point where G' = G''.[15] The rate of cure can be inferred from the speed at which the moduli increase.[16]
-
Mandatory Visualizations
Caption: Photoinitiation mechanism of this compound (Type I).
References
- 1. goodiuv.com [goodiuv.com]
- 2. goodiuv.com [goodiuv.com]
- 3. printing.org [printing.org]
- 4. This compound Photoinitiator|UV Curing for Research [benchchem.com]
- 5. Quantifying Acrylic Resin’s Cure Depth in UV Systems [eureka.patsnap.com]
- 6. longchangchemical.com [longchangchemical.com]
- 7. haihangchem.com [haihangchem.com]
- 8. Rotational rheology combined with a UV light curing system | Anton Paar Wiki [wiki.anton-paar.com]
- 9. researchgate.net [researchgate.net]
- 10. Curing Kinetic Analysis of Acrylate Photopolymer for Additive Manufacturing by Photo-DSC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lirias.kuleuven.be [lirias.kuleuven.be]
- 12. Analysis of the Reaction of Acrylate UV Curable Resin by UV Exposure / FTIR : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 13. tainstruments.com [tainstruments.com]
- 14. tainstruments.com [tainstruments.com]
- 15. azom.com [azom.com]
- 16. uvebtech.com [uvebtech.com]
Troubleshooting incomplete curing issues with Irgacure 754
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the photoinitiator Irgacure 754. The information is presented in a question-and-answer format to directly address common issues encountered during photopolymerization experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a liquid photoinitiator used to initiate the photopolymerization of unsaturated prepolymers, such as acrylates, in combination with mono- or multifunctional vinyl monomers.[1][2] It is known for achieving a good balance between low residual odor, low emission after curing, and efficient polymerization.[1] Key applications include clear coats for plastics and wood, UV-curable inks and adhesives, and in additive manufacturing technologies like stereolithography (SLA) and digital light processing (DLP) 3D printing.[3]
Q2: What is the absorption spectrum of this compound and why is it important?
A2: The absorption spectrum of a photoinitiator is crucial for selecting an appropriate UV light source to ensure efficient curing. The lamp's emission spectrum must overlap with the photoinitiator's absorption wavelengths.[3] this compound exhibits absorption peaks at approximately 255 nm and 325 nm in methanol.[4] Some studies have also identified peaks around 220 nm and 280 nm.[3]
Q3: What is the recommended concentration of this compound in a formulation?
A3: The optimal concentration of this compound depends on several factors, including the formulation's reactivity, the thickness of the sample, and the desired cure speed. Generally, photoinitiator concentrations in acrylic resin systems range from 0.5% to 5% by weight.[3] For thinner films, a higher concentration may be necessary for a thorough cure.[5] It is crucial to perform an optimization study (ladder study) to determine the ideal concentration for your specific system, as too little can lead to incomplete curing, while too much can cause issues like reduced cure depth due to light filtering effects.[5]
Q4: Can this compound be used with pigmented or opaque formulations?
A4: While this compound is primarily designed for clear coats, it can be used in pigmented systems. However, the presence of pigments can scatter and absorb the UV light, which may necessitate the use of co-initiators that absorb at longer wavelengths to ensure through-curing. Additives like pigments and fillers can interfere with light absorption by the photoinitiator.[6]
Troubleshooting Incomplete Curing Issues
Incomplete curing is a common issue in photopolymerization and can manifest as a soft or tacky surface, or a lack of hardness throughout the material. The following sections provide a systematic approach to troubleshooting these problems.
Issue 1: The entire sample is soft and uncured.
This typically indicates a fundamental problem with the initiation of polymerization.
Q: My entire sample remains liquid or very soft after UV exposure. What should I check first?
A: First, verify the compatibility of your UV light source with the absorption spectrum of this compound. Ensure that your lamp emits strongly in the 255 nm and 325 nm regions. An incorrect light source is a common cause of complete curing failure. Secondly, confirm that the this compound has been added to your formulation at the correct concentration. An insufficient amount of photoinitiator will result in a very slow or non-existent cure.
Issue 2: The surface of the sample is tacky or sticky, but the bulk is cured.
This is often a result of oxygen inhibition at the surface.
Q: The inside of my sample is hard, but the surface remains tacky. How can I resolve this?
A: A tacky surface is a classic sign of oxygen inhibition, where atmospheric oxygen quenches the free radicals at the surface, preventing complete polymerization.[7] Here are several strategies to mitigate this:
-
Increase UV Intensity: A higher light intensity can generate free radicals at a faster rate, which can help to overcome the inhibitory effect of oxygen.[7]
-
Inert Atmosphere: Curing in an inert atmosphere, such as a nitrogen-purged chamber, is a very effective way to eliminate oxygen inhibition.[3]
-
Increase Photoinitiator Concentration: A higher concentration of this compound at the surface can lead to a higher concentration of initial free radicals.[7]
-
Use of Amine Synergists: While this compound is a Type I photoinitiator and does not strictly require a synergist, the addition of an amine co-initiator can help to scavenge oxygen.
-
Apply a Barrier Coat: Applying a thin, oxygen-impermeable barrier, such as a transparent film, on the surface before curing can prevent oxygen from interfering with the polymerization.
Issue 3: The curing is incomplete throughout the thickness of the sample (poor through-cure).
This issue is often related to the penetration of UV light.
Q: My thin samples cure well, but thicker samples are soft at the bottom. What is causing this?
A: Poor through-cure in thicker samples is typically due to insufficient UV light penetration. The top layers of the formulation absorb a significant portion of the UV energy, leaving inadequate light to activate the photoinitiator at greater depths. Here's how to address this:
-
Optimize Photoinitiator Concentration: An excessively high concentration of this compound can lead to a "filtering effect," where the top layer absorbs too much light, preventing it from reaching the bottom. Reducing the concentration can sometimes improve cure depth.
-
Increase Exposure Time: A longer exposure time will allow more total energy (dose) to reach the lower layers of the sample, promoting a more complete cure.
-
Use a More Powerful Light Source: A higher intensity light source can provide greater penetration.
-
Consider a Co-initiator: For very thick or pigmented systems, using a co-initiator that absorbs at a longer wavelength where the resin is more transparent can be beneficial for through-curing.
Data Presentation
Table 1: this compound Properties
| Property | Value |
| Chemical Name | Mixture of Oxy-phenyl-acetic acid 2-[2-oxo-2-phenyl-acetoxy-ethoxy]- ethyl ester and Oxy-phenyl-acetic acid 2-[2-hydroxy-ethoxy]-ethyl ester |
| CAS Number | 211510-16-6 |
| Molecular Weight | 370.4 g/mol |
| Appearance | Light yellow liquid |
| Absorption Peaks (in Methanol) | ~255 nm, ~325 nm[4] |
| Density (at 20°C) | ~1.22 g/cm³ |
Table 2: Illustrative Data for Optimizing this compound Concentration
This table provides hypothetical data from a ladder study to demonstrate the effect of this compound concentration on cure depth and surface tackiness. Actual results will vary based on the specific formulation and curing conditions.
| This compound Conc. (% w/w) | Light Intensity (mW/cm²) | Exposure Time (s) | Cure Depth (mm) | Surface Tackiness |
| 0.5 | 100 | 30 | 1.2 | High |
| 1.0 | 100 | 30 | 2.5 | Moderate |
| 2.0 | 100 | 30 | 4.1 | Low |
| 3.0 | 100 | 30 | 3.8 | None |
| 4.0 | 100 | 30 | 3.2 | None |
Note: The optimal concentration in this hypothetical example is between 2.0% and 3.0%, providing a good balance of cure depth and a tack-free surface.
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration
Objective: To identify the concentration of this compound that provides the desired curing characteristics (e.g., cure speed, cure depth, surface hardness) for a specific formulation.
Materials:
-
Base resin formulation (monomers, oligomers, etc.)
-
This compound
-
UV light source with known spectral output and intensity
-
Molds of a defined thickness
-
Hardness tester (e.g., Shore durometer) or a tool for assessing tackiness (e.g., cotton swab)
Methodology:
-
Prepare a series of formulations with varying concentrations of this compound (e.g., 0.5%, 1.0%, 1.5%, 2.0%, 2.5%, 3.0% by weight).
-
Ensure each formulation is thoroughly mixed to achieve a homogeneous distribution of the photoinitiator.
-
Place each formulation into a mold of a specific thickness.
-
Expose each sample to the UV light source for a fixed period.
-
After curing, remove the samples from the molds.
-
Measure the cure depth of each sample. This can be done by gently scraping away the uncured material and measuring the thickness of the cured portion with calipers.
-
Assess the surface tackiness of each sample. A simple method is to press a cotton swab onto the surface; a tack-free surface will not have fibers adhering to it.
-
If available, measure the surface hardness using a durometer.
-
Plot the cure depth, tackiness, and hardness as a function of this compound concentration to determine the optimal range.
Protocol 2: Measuring Degree of Conversion using FTIR Spectroscopy
Objective: To quantify the extent of polymerization by measuring the decrease in the concentration of reactive functional groups (e.g., acrylate C=C bonds).
Materials:
-
Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
UV light source compatible with the FTIR setup
-
The photocurable formulation containing this compound
Methodology:
-
Obtain an FTIR spectrum of the uncured liquid resin. This will serve as the reference (0% conversion).
-
Identify the absorption peak corresponding to the reactive functional group (e.g., the acrylate C=C double bond peak, typically around 1635 cm⁻¹).
-
Identify a stable internal reference peak that does not change during polymerization (e.g., a C=O carbonyl peak, often around 1720 cm⁻¹).
-
Place a small drop of the uncured resin onto the ATR crystal.
-
Expose the sample to the UV light source for a specific duration.
-
Immediately after exposure, record the FTIR spectrum of the cured sample.
-
Calculate the degree of conversion (DC) using the following formula:
DC (%) = [1 - ( (Peak Area of C=C after cure / Peak Area of reference after cure) / (Peak Area of C=C before cure / Peak Area of reference before cure) )] x 100
-
Repeat for different exposure times to monitor the curing kinetics.
Mandatory Visualizations
Caption: Troubleshooting workflow for incomplete curing issues with this compound.
Caption: Simplified signaling pathway of photoinitiation using this compound.
References
Technical Support Center: Optimizing Surface Cure with Irgacure 754
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the surface cure speed of formulations using Irgacure 754.
Section 1: Troubleshooting Guide - Slow or Tacky Surface Cure
Problem: The surface of my UV-cured material remains tacky or uncured after exposure to UV light.
This is a common issue known as oxygen inhibition. Oxygen in the air can interfere with the free-radical polymerization process at the surface, leading to incomplete curing. The following sections provide solutions to mitigate this effect.
Insufficient Photoinitiator Concentration
Question: Could the concentration of this compound be the issue?
Answer: Yes, an insufficient concentration of this compound can lead to a lower generation of free radicals, which are then more susceptible to quenching by oxygen.
Recommended Action:
-
Increase this compound Concentration: Perform a ladder study to determine the optimal concentration. Increasing the photoinitiator concentration can generate a higher number of free radicals, which helps to consume dissolved oxygen and overcome the inhibition effect. Be aware that an excessively high concentration can lead to inner filter effects, hindering through-cure, and may increase the cost of your formulation.
Illustrative Data:
The following table provides a hypothetical example of how increasing the photoinitiator concentration can affect the surface cure, as measured by tack-free time.
| This compound Concentration (wt%) | Tack-Free Time (seconds) |
| 1.0 | > 60 (Tacky) |
| 2.0 | 45 |
| 3.0 | 25 |
| 4.0 | 15 |
| 5.0 | 15 |
Oxygen Inhibition
Question: How can I directly combat oxygen inhibition?
Answer: Oxygen inhibition is a primary cause of poor surface cure. Several strategies can be employed to minimize its impact.
Recommended Actions:
-
Inert Atmosphere: Curing in an inert atmosphere, such as nitrogen, is a highly effective method to displace oxygen and prevent it from interfering with the polymerization process.
-
Use of Amine Synergists: The addition of an amine synergist can significantly accelerate surface cure. Tertiary amines act as hydrogen donors, which can react with peroxy radicals formed by the interaction of free radicals and oxygen, regenerating active radicals and promoting polymerization. Commonly used amine synergists include triethanolamine (TEOA) and ethyl-4-(dimethylamino)benzoate (EDB). Acrylated amines are also an option to reduce the potential for migration.
-
High UV Intensity: Increasing the intensity of the UV lamp can generate free radicals at a rate that is faster than the diffusion of oxygen into the coating, thereby improving surface cure.
Illustrative Data:
This table illustrates the potential effect of an amine synergist on the tack-free time of a formulation containing 3 wt% this compound.
| Amine Synergist (wt%) | Tack-Free Time (seconds) |
| 0 | 25 |
| 1.0 (TEOA) | 15 |
| 2.0 (TEOA) | 10 |
| 3.0 (TEOA) | 8 |
UV Lamp and Wavelength Mismatch
Question: Is it possible that my UV lamp is not suitable for this compound?
Answer: Yes, the spectral output of your UV lamp must overlap with the absorption spectrum of the photoinitiator to ensure efficient radical generation. This compound has absorption peaks at approximately 255 nm and 325 nm. Using a lamp that emits strongly in these regions is crucial. Shorter wavelengths are generally more effective for surface cure.
Recommended Action:
-
Verify Lamp Spectrum: Ensure your UV lamp has significant output in the UVA and UVB range, corresponding to the absorption peaks of this compound.
-
Consider Lamp Type: For enhanced surface cure, consider using a lamp with a stronger output in the shorter wavelength UV region (UVC). A combination of UVA and UVC lamps can sometimes provide a good balance of through-cure and surface cure.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a liquid photoinitiator used to initiate the photopolymerization of unsaturated prepolymers, such as acrylates, upon exposure to UV light. It is a Type I photoinitiator, meaning it undergoes cleavage upon absorbing UV light to form free radicals, which then initiate the polymerization chain reaction.
Q2: Can I combine this compound with other photoinitiators?
A2: Yes, combining this compound with other photoinitiators is a common strategy to achieve a balanced cure profile. For example, you can blend this compound, which is effective for surface cure, with a photoinitiator that absorbs at longer wavelengths, such as a bisacylphosphine oxide (BAPO) type photoinitiator (e.g., Irgacure 819), to improve the through-cure of thicker or pigmented coatings.
Q3: Are there alternatives to amine synergists for reducing oxygen inhibition?
A3: While amines are very effective, other additives like thiols and ethers can also help to mitigate oxygen inhibition. However, these may have other effects on the final properties of the cured material and may introduce odors.
Q4: How do I measure the surface cure speed of my formulation?
A4: Several methods can be used to assess surface cure:
-
Tack-Free Test: This is a simple, qualitative method where the surface is lightly touched with a gloved finger or a cotton ball to see if it is sticky.
-
Solvent Rub Test (MEK Double Rubs): This test measures the resistance of the cured surface to a solvent. The number of double rubs with a solvent-soaked cloth before the coating is marred is recorded.
-
Pendulum Hardness Test: This is a quantitative method that measures the hardness of the cured surface. A harder surface generally indicates a better cure.
-
FTIR-ATR Spectroscopy: This is a powerful analytical technique to quantify the degree of cure by measuring the disappearance of the acrylate double bonds at the surface.
Section 3: Experimental Protocols
Protocol for Determining Tack-Free Time
Objective: To determine the time required for a UV-curable coating to become tack-free upon UV exposure.
Materials:
-
UV-curable formulation containing this compound
-
Substrate (e.g., glass slides, metal panels)
-
Film applicator (e.g., wire-wound rod, doctor blade)
-
UV curing unit with a conveyor belt
-
Timer
-
Cotton balls or lint-free swabs
-
Low-tack tape (e.g., 3M Scotch #610)
Procedure:
-
Apply a uniform film of the formulation onto the substrate using the film applicator. Record the film thickness.
-
Place the coated substrate on the conveyor belt of the UV curing unit.
-
Expose the coating to UV light for a predetermined time or at a specific belt speed.
-
After exposure, remove the sample and start the timer.
-
At regular intervals (e.g., every 5 seconds), lightly touch the surface with a fresh cotton ball or apply a piece of low-tack tape and then gently peel it off.
-
The tack-free time is the point at which the cotton ball no longer leaves fibers on the surface, or the tape can be removed without leaving a mark or removing any of the coating.
-
Repeat the experiment with varying UV exposure times or belt speeds to find the minimum energy required to achieve a tack-free surface.
Protocol for Evaluating Surface Cure using FTIR-ATR
Objective: To quantify the degree of cure at the surface of a UV-cured film by measuring the conversion of acrylate double bonds.
Materials:
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
UV-curable formulation containing this compound
-
UV light source with a light guide to direct the beam to the ATR crystal
-
Micropipette
Procedure:
-
Record a background spectrum on the clean ATR crystal.
-
Apply a small drop of the uncured liquid formulation to the ATR crystal, ensuring complete coverage of the crystal surface.
-
Record the IR spectrum of the uncured sample. The peak corresponding to the acrylate double bond (typically around 810 cm⁻¹ or 1635 cm⁻¹) will be prominent.
-
Position the UV light guide over the sample on the ATR crystal.
-
Start the UV exposure and simultaneously begin collecting IR spectra at set time intervals (e.g., every second).
-
Continue collecting spectra until the acrylate peak height no longer changes, indicating the polymerization is complete.
-
The degree of conversion at any given time can be calculated by comparing the peak area of the acrylate double bond at that time to the initial peak area of the uncured sample.
Section 4: Visualizations
Caption: Signaling pathway of oxygen inhibition in UV curing.
Factors affecting the rate of photopolymerization with Irgacure 754
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the photoinitiator Irgacure 754.
Troubleshooting Guides
This section addresses common issues encountered during photopolymerization experiments with this compound.
Issue 1: Slow or Incomplete Polymerization
Symptoms: The formulation remains liquid or tacky after the expected exposure time. The final product is soft and does not possess the desired mechanical properties.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Insufficient Light Energy | 1. Verify Light Source Wavelength: Ensure your UV lamp's emission spectrum overlaps with the absorption spectrum of this compound (peaks around 255 nm and 325 nm)[1]. 2. Increase Light Intensity: Higher light intensity generally increases the rate of polymerization.[2] 3. Increase Exposure Time: If increasing intensity is not possible, extend the exposure duration. |
| Incorrect Photoinitiator Concentration | 1. Optimize Concentration: Too low a concentration will result in insufficient radical generation. Too high a concentration can lead to a "filter effect," where the surface absorbs too much light, preventing it from penetrating deeper into the sample.[3] It is recommended to perform a concentration ladder study to find the optimal concentration for your specific formulation and film thickness.[3] |
| Oxygen Inhibition | 1. Inert Environment: Oxygen is a potent inhibitor of free-radical polymerization.[4] Curing in an inert atmosphere, such as a nitrogen-purged chamber, can significantly improve the polymerization rate and surface cure. 2. Increase Initiator Concentration: A higher concentration of photoinitiator can generate radicals more rapidly, helping to overcome the inhibitory effects of oxygen. 3. Use of Amine Synergists: The addition of amine synergists can help to mitigate oxygen inhibition. |
| Formulation Issues | 1. Monomer/Oligomer Reactivity: The intrinsic reactivity of the monomers and oligomers in your formulation will affect the overall polymerization rate. Consider using more reactive components if a faster cure is needed. 2. Viscosity: High viscosity can limit the mobility of reactive species, slowing down the polymerization process. You may need to adjust the formulation to reduce viscosity. |
| Presence of Inhibitors | 1. Check Raw Materials: Ensure that your monomers, oligomers, and other additives do not contain inhibitors from their manufacturing process. 2. Avoid Contamination: Be mindful of potential sources of contamination in your experimental setup that could inhibit polymerization. |
Issue 2: Poor Depth of Cure
Symptoms: The surface of the sample is cured, but the material underneath remains liquid or uncured.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Light Attenuation | 1. Check for UV Absorbing Components: Pigments, fillers, and some additives can absorb or scatter UV light, preventing it from reaching the lower layers of the sample. 2. Use a Photoinitiator Blend: Consider using this compound in combination with a photoinitiator that absorbs at longer wavelengths, as longer wavelength light penetrates deeper into the material.[3] |
| High Photoinitiator Concentration | 1. Reduce Concentration: An excessively high concentration of this compound can cause a strong surface cure that blocks light from penetrating further into the sample.[3] |
| Low Light Intensity | 1. Increase Light Intensity: A higher intensity light source can provide more energy to penetrate deeper into the formulation.[2] |
Issue 3: Yellowing of the Final Product
Symptoms: The cured polymer exhibits an undesirable yellow tint.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Photoinitiator Byproducts | 1. Optimize Concentration: While this compound is designed for minimal yellowing, using the lowest effective concentration can help to reduce any potential for discoloration.[1] 2. Post-Curing: In some cases, post-curing with heat or continued UV exposure can help to bleach some of the yellowing. |
| Formulation Components | 1. Evaluate Other Additives: Other components in the formulation, such as certain monomers, oligomers, or stabilizers, may be contributing to the yellowing. |
| Excessive UV Exposure | 1. Optimize Exposure: Over-exposing the sample to high-intensity UV light can sometimes lead to degradation and yellowing. Determine the minimum exposure required for a complete cure. |
Frequently Asked Questions (FAQs)
General
Q1: What is this compound and how does it work?
A1: this compound is a liquid photoinitiator used to initiate the photopolymerization of unsaturated prepolymers, such as acrylates, in combination with mono- or multifunctional vinyl monomers.[5] It is a cleavage-type photoinitiator, meaning that upon absorption of UV light, it undergoes cleavage to form free radicals that initiate the polymerization chain reaction.[6][7]
Q2: What are the main advantages of using this compound?
A2: this compound offers a good balance between low residual odor, low emission after curing, and efficient polymerization.[1] It is also noted for causing minimal yellowing in the final cured product.[1][8]
Q3: What are the typical applications for this compound?
A3: this compound is primarily designed for clear coats used to protect plastics and wood.[1] It is also suitable for use in UV-curable adhesives and coatings for various substrates.[8]
Formulation and Process Parameters
Q4: What is the recommended concentration range for this compound?
A4: The optimal concentration of this compound depends on the specific formulation, film thickness, and desired curing speed. A general starting point is typically in the range of 1-5% by weight. However, it is highly recommended to perform a ladder study to determine the ideal concentration for your application.[3]
Q5: What type of UV light source should I use with this compound?
A5: For efficient curing, the emission spectrum of your UV light source should overlap with the absorption spectrum of this compound, which has absorption peaks at approximately 255 nm and 325 nm.[1]
Q6: How does light intensity affect the photopolymerization rate with this compound?
A6: Generally, increasing the light intensity leads to a higher rate of polymerization and a higher final monomer conversion.[2] However, the relationship is not always linear and can be influenced by other factors in the formulation.
Q7: Can temperature influence the curing process?
A7: Yes, temperature can affect the photopolymerization kinetics. Higher temperatures generally lead to increased mobility of the reactive species, which can result in a higher polymerization rate and conversion.
Data Presentation
The following tables summarize the expected trends for the effects of this compound concentration and light intensity on the rate of photopolymerization. The exact values are highly dependent on the specific formulation (monomers, oligomers, additives) and experimental conditions.
Table 1: Effect of this compound Concentration on Photopolymerization Rate (Hypothetical Data)
| This compound Concentration (wt%) | Relative Polymerization Rate | Observations |
| 0.5 | Low | Slow cure, may be incomplete. |
| 1.0 | Moderate | Increased cure speed. |
| 2.0 | High (Optimal) | Fast and efficient curing. |
| 4.0 | High | Similar to 2.0%, but potential for surface cure inhibition in thicker films. |
| 6.0 | Decreased | Filter effect may be observed, leading to poor through-cure. |
Table 2: Effect of Light Intensity on Monomer Conversion (Hypothetical Data)
| Light Intensity (mW/cm²) | Final Monomer Conversion (%) | Observations |
| 10 | 75 | Slower cure, may be more susceptible to oxygen inhibition. |
| 25 | 85 | Faster cure with higher conversion. |
| 50 | 92 | Rapid cure, good for overcoming oxygen inhibition. |
| 100 | 95 | Very rapid cure, but risk of over-curing and potential for material degradation. |
Experimental Protocols
Protocol 1: Monitoring Photopolymerization Kinetics with Real-Time FTIR (RT-FTIR) Spectroscopy
This protocol outlines the general steps for monitoring the disappearance of reactive functional groups (e.g., acrylate C=C bonds) during photopolymerization.
Materials and Equipment:
-
FTIR spectrometer with a rapid scan capability and a suitable detector (e.g., MCT).
-
UV/Vis light source with a light guide to direct the beam to the sample.
-
Sample holder (e.g., ATR crystal or KBr plates).
-
Your liquid photopolymer formulation containing this compound.
-
Nitrogen purge (optional, for an inert environment).
Procedure:
-
Sample Preparation: Place a small drop of the liquid resin onto the ATR crystal or between two KBr plates to form a thin film.[9]
-
Initial Spectrum: Record a baseline IR spectrum of the uncured sample. The characteristic peak for the acrylate double bond is typically found around 1635 cm⁻¹ (C=C stretching) and 810 cm⁻¹ (C=C-H wagging).[10]
-
Initiate Polymerization: Position the sample in the spectrometer and align the UV light source to irradiate the sample.
-
Real-Time Monitoring: Simultaneously start the UV exposure and the rapid, continuous collection of IR spectra at short time intervals (e.g., every 1-2 seconds).[10]
-
Data Collection: Continue collecting spectra until the reaction is complete, which is indicated by the stabilization of the acrylate peak height/area.
-
Data Analysis: The degree of conversion at a given time (t) can be calculated using the following formula: Conversion (%) = [1 - (Peak Area at time t / Initial Peak Area)] x 100
Protocol 2: Monitoring Photoinitiator Consumption with UV-Vis Spectroscopy
This protocol describes how to monitor the degradation of this compound during the photopolymerization process.
Materials and Equipment:
-
UV-Vis spectrophotometer with a time-scan or kinetics mode.
-
Quartz cuvette.
-
UV/Vis light source for initiating polymerization.
-
Your liquid photopolymer formulation containing this compound, diluted in a suitable solvent (e.g., acetonitrile or methanol) to an appropriate concentration for UV-Vis analysis.
Procedure:
-
Sample Preparation: Prepare a dilute solution of your photopolymer formulation in a UV-transparent solvent. The concentration should be adjusted so that the initial absorbance at the λmax of this compound (around 255 nm or 325 nm) is within the linear range of the spectrophotometer (typically < 1.0).
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and record a blank spectrum.
-
Initial Spectrum: Fill the cuvette with your sample solution and record the initial UV-Vis spectrum before UV exposure.
-
Initiate Polymerization: Place the cuvette in the spectrophotometer's sample holder and begin irradiating the sample with your UV light source.
-
Time-Scan Measurement: Immediately start collecting UV-Vis spectra at regular time intervals.
-
Data Analysis: Monitor the decrease in absorbance at the λmax of this compound over time. The rate of photoinitiator consumption can be determined by plotting the absorbance versus time.
Visualizations
References
- 1. ulprospector.com [ulprospector.com]
- 2. Impact of light intensity on the polymerization kinetics and network structure of model hydrophobic and hydrophilic methacrylate based dental adhesive resin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ptacts.uspto.gov [ptacts.uspto.gov]
- 4. longchangchemical.com [longchangchemical.com]
- 5. haihangchem.com [haihangchem.com]
- 6. scispace.com [scispace.com]
- 7. PHOTOINITIATOR 754 Supplier [lotchemistry.com]
- 8. mychem.ir [mychem.ir]
- 9. Monitor Photocuring in real-time via ATR-FTIR Now uniquely with illumination through the ATR crystal! | Kaplan Scientific [kaplanscientific.nl]
- 10. Analysis of the Reaction of Acrylate UV Curable Resin by UV Exposure / FTIR : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Adjusting Irgacure 754 concentration for optimal performance in thick coatings
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Irgacure 754, focusing on optimizing its concentration for performance in thick coatings.
Troubleshooting Guide
This guide addresses common issues encountered during the UV curing of thick coatings using this compound.
Issue 1: Incomplete Through-Cure or Tacky Bottom Layer
-
Question: My coating is cured on the surface, but the layer underneath remains soft or tacky. How can I improve the through-cure?
-
Answer: Incomplete through-cure is a common challenge in thick coatings, often due to insufficient UV light penetration. Here are several factors to consider and steps to take:
-
This compound Concentration: An incorrect concentration is a primary cause. While a higher concentration might seem beneficial, an excessive amount can lead to a "filter effect," where the top layer absorbs most of the UV energy, preventing light from reaching deeper layers.[1] Conversely, a concentration that is too low will not generate enough free radicals for complete polymerization.[2]
-
Recommendation: Conduct a "ladder study" to determine the optimal concentration for your specific formulation and coating thickness. This involves preparing several samples with varying concentrations of this compound and evaluating the cure performance of each.
-
-
UV Lamp and Wavelength: The emission spectrum of your UV lamp must overlap with the absorption spectrum of this compound.[3] this compound has absorption peaks at approximately 255 nm and 325 nm in methanol.[3] For deeper curing, longer wavelengths are generally more effective as they penetrate further into the coating.[1][2]
-
Recommendation: Ensure your UV source emits effectively in the UVA and UVB range. If through-cure remains an issue, consider a lamp with a stronger output at longer wavelengths or combining this compound with a photoinitiator that absorbs at longer wavelengths, such as a bis-acyl phosphine oxide (BAPO) type photoinitiator.[1][4]
-
-
Coating Thickness: Thicker coatings inherently require more UV energy to cure completely.[5]
-
Recommendation: If possible, apply the coating in thinner multiple layers, curing each layer before applying the next. If a single thick layer is necessary, optimizing the photoinitiator concentration and UV exposure is critical.
-
-
Pigments and Fillers: Pigments and fillers can absorb or scatter UV light, hindering penetration and leading to incomplete curing, especially in thick or highly pigmented coatings.[3]
-
Recommendation: If your formulation contains pigments, you may need to increase the photoinitiator concentration or use a photoinitiator blend designed for pigmented systems.
-
-
Issue 2: Poor Surface Cure or Tacky Surface
-
Question: The bulk of my coating is cured, but the surface remains tacky. What is causing this and how can I fix it?
-
Answer: A tacky surface is often a result of oxygen inhibition. Oxygen in the air can quench the free radicals generated by the photoinitiator at the surface, preventing complete polymerization.
-
This compound Concentration: A higher concentration of photoinitiator at the surface can generate a higher flux of free radicals to overcome oxygen inhibition.[1]
-
Recommendation: While optimizing for through-cure, ensure the concentration is also sufficient for a good surface cure. Sometimes a blend of photoinitiators is necessary, one for surface cure and one for through-cure.
-
-
UV Lamp Intensity and Dose: Insufficient UV energy at the surface will result in a tacky feel.
-
Recommendation: Increase the intensity of the UV lamp or decrease the belt speed to increase the total UV dose.
-
-
Inert Atmosphere: Curing in an inert atmosphere, such as nitrogen, can eliminate oxygen inhibition.[6]
-
Recommendation: If other methods fail, consider using a nitrogen purge in your UV curing chamber.
-
-
Amine Synergists: The addition of amine synergists can help mitigate oxygen inhibition.
-
Recommendation: Evaluate the compatibility and effectiveness of adding an amine synergist to your formulation.
-
-
Issue 3: Yellowing of the Cured Coating
-
Question: My clear coating has a noticeable yellow tint after curing. How can I prevent this?
-
Answer: Yellowing can be caused by the photoinitiator itself or its byproducts after UV exposure. This compound is known for its minimal yellowing.[7] However, excessive concentration or over-curing can still lead to discoloration.
-
This compound Concentration: Using a higher concentration than necessary can contribute to yellowing.
-
Recommendation: Optimize the concentration to the lowest effective level that still provides a complete cure.
-
-
UV Exposure: Prolonged exposure to UV light can cause yellowing in many formulations.
-
Recommendation: Avoid over-exposing the coating. Optimize the UV dose to the minimum required for a full cure.
-
-
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration for this compound in thick coatings?
A1: For thick coatings (20-200 µm), a recommended starting concentration range for this compound is 1-3% by weight.[7] For thinner films (5-20 µm), a higher concentration of 2-4% is suggested.[7] However, the optimal concentration is highly dependent on the specific formulation, including the resin, monomers, pigments, and the desired coating thickness. A ladder study is the most effective method to determine the ideal concentration for your system.
Q2: How does the concentration of this compound affect cure depth?
A2: The relationship between photoinitiator concentration and cure depth is not linear. Initially, increasing the concentration will increase the cure depth. However, after an optimal point, further increases in concentration can lead to a decrease in cure depth due to the "filter effect," where the surface of the coating absorbs too much UV light.[8]
Q3: Can this compound be used in combination with other photoinitiators?
A3: Yes, this compound can be used in combination with other photoinitiators to enhance specific properties.[7] For thick coatings, it is often beneficial to combine it with a photoinitiator that has strong absorption at longer wavelengths to improve through-cure, such as a BAPO-type photoinitiator (e.g., Irgacure 819).[1][4]
Q4: What is a ladder study and how do I perform one?
A4: A ladder study is a systematic experiment to determine the optimal concentration of an additive, in this case, this compound. It involves creating a series of formulations with incrementally increasing concentrations of the photoinitiator while keeping all other components constant. Each formulation is then applied at the desired thickness and cured under identical conditions. The performance of each cured film is evaluated to identify the concentration that provides the best balance of properties (e.g., through-cure, surface cure, hardness, and adhesion).
Data Presentation
Table 1: Recommended Starting Concentrations for this compound
| Film Thickness | Recommended Concentration (% by weight) |
| 5 - 20 µm | 2 - 4%[7] |
| 20 - 200 µm | 1 - 3%[7] |
| > 200 µm | 0.5 - 2% (as a starting point for ladder study) |
Note: These are general recommendations. The optimal concentration for a specific application must be determined experimentally.
Experimental Protocols
Protocol 1: Ladder Study for Optimal this compound Concentration
-
Formulation Preparation:
-
Prepare a master batch of your coating formulation without the photoinitiator.
-
Divide the master batch into a series of smaller, equal-sized samples (e.g., 5-10 samples).
-
To each sample, add a different concentration of this compound, starting from a low value and increasing incrementally (e.g., 0.5%, 1.0%, 1.5%, 2.0%, 2.5%, 3.0%, 3.5%, 4.0%). Ensure thorough mixing of each sample.
-
-
Sample Application:
-
Apply each formulation onto a standardized substrate at the desired coating thickness. Use a film applicator or draw-down bar to ensure uniform thickness.
-
-
UV Curing:
-
Cure each sample using the same UV lamp, intensity, and belt speed to ensure a consistent UV dose.
-
-
Cure Evaluation:
-
Surface Cure: Immediately after curing, assess the surface for tackiness using a cotton ball or a gloved finger. A tack-free surface indicates a good surface cure.
-
Through-Cure (Hardness):
-
Pencil Hardness Test (ASTM D3363): Use a set of calibrated pencils of increasing hardness to scratch the surface. The pencil hardness is the hardest pencil that does not scratch the coating.
-
MEK Double Rub Test: Rub a cloth soaked in methyl ethyl ketone (MEK) back and forth over the surface. The number of double rubs before the coating is removed is an indication of the cure and solvent resistance.[6]
-
-
Adhesion Test (ASTM D3359 - Cross-Hatch Adhesion):
-
Use a cross-hatch cutter to make a grid of cuts through the coating to the substrate.
-
Apply a specified pressure-sensitive tape over the grid and then remove it rapidly.
-
Evaluate the grid area for the amount of coating removed by the tape.[9]
-
-
-
Data Analysis:
-
Tabulate the results for each concentration.
-
The optimal concentration is the one that provides the best balance of a tack-free surface, good through-cure (hardness), and excellent adhesion.
-
Mandatory Visualization
Caption: Photoinitiation mechanism of this compound.
Caption: Troubleshooting workflow for common curing issues.
Caption: Relationship between this compound concentration and cure depth.
References
- 1. ptabdata.blob.core.windows.net [ptabdata.blob.core.windows.net]
- 2. Photoinitiators Formulation Overview | Bomar Blog [bomar-chem.com]
- 3. This compound Photoinitiator|UV Curing for Research [benchchem.com]
- 4. ptacts.uspto.gov [ptacts.uspto.gov]
- 5. corkindustries.com [corkindustries.com]
- 6. uvebtech.com [uvebtech.com]
- 7. image.yclmall.com [image.yclmall.com]
- 8. princeton.edu [princeton.edu]
- 9. klumpp-coatings.com [klumpp-coatings.com]
Validation & Comparative
A Comparative Analysis of Irgacure 754's Initiation Efficiency in Photopolymerization
For researchers, scientists, and drug development professionals, the selection of an optimal photoinitiator is a critical determinant of success in photopolymerization processes. This guide provides a detailed comparison of the initiation efficiency of Irgacure 754 against other commonly used photoinitiators, supported by experimental data and methodologies to aid in informed decision-making.
This compound, a liquid photoinitiator of the phenylglyoxylate class, is recognized for its efficacy in initiating the photopolymerization of unsaturated prepolymers, such as acrylates, in combination with mono- or multifunctional vinyl monomers.[1][2][3] It is particularly favored in applications where low residual odor, minimal post-cure emissions, and low yellowing are paramount.[4][5][6] This guide will objectively evaluate the performance of this compound in comparison to other widely utilized Type I photoinitiators, including Irgacure 184, Irgacure 819, and Darocur 1173.
Understanding Photoinitiator Efficiency
The efficiency of a photoinitiator is a measure of its ability to convert light energy into chemical energy to initiate polymerization. Key performance indicators include:
-
Quantum Yield (Φ): This fundamental parameter quantifies the number of initiating radicals generated per photon absorbed. A higher quantum yield generally indicates a more efficient photoinitiator.
-
Rate of Polymerization (Rp): This metric describes the speed at which monomer is converted into polymer upon exposure to light. It is a critical factor in applications requiring rapid curing.
-
Degree of Conversion (DC): This represents the percentage of functional groups (e.g., acrylate double bonds) that have reacted at the cessation of light exposure. A high degree of conversion is essential for achieving the desired physical and chemical properties of the final polymer.
Comparative Performance Data
While direct, side-by-side quantitative comparisons of this compound with other photoinitiators under identical conditions are not extensively available in the public domain, we can infer its relative performance based on its chemical class and available data for similar compounds. The following table summarizes the key characteristics of this compound and its alternatives.
| Photoinitiator | Chemical Class | Physical Form | Key Absorption Peaks (in Methanol) | Primary Applications & Characteristics |
| This compound | Phenylglyoxylate | Liquid | ~255 nm, 325-340 nm[3][6] | Low odor, low emission, minimal yellowing, suitable for clear and white systems.[4][5][6] |
| Irgacure 184 | α-Hydroxyketone | Solid | ~246 nm, 280 nm, 330 nm | Excellent for non-yellowing applications and surface cure.[7][8] |
| Irgacure 819 | Bisacylphosphine Oxide (BAPO) | Solid | Broad absorption into the visible region (~370-400 nm) | Excellent for through-curing of thick and pigmented systems.[7][8] |
| Darocur 1173 | α-Hydroxyketone | Liquid | ~245 nm, 280 nm, 331 nm | Good solvency, often used in blends, suitable for clear coatings. |
Experimental Protocols for Efficiency Evaluation
To facilitate a direct and quantitative comparison of photoinitiator efficiency, the following experimental methodologies are recommended.
Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy
This is a powerful technique for monitoring the kinetics of photopolymerization in real-time. By tracking the decrease in the infrared absorption band of the reactive functional groups (e.g., the acrylate C=C double bond at approximately 1630 cm⁻¹), the rate of polymerization and the final degree of conversion can be accurately determined.[1]
Experimental Setup:
-
Sample Preparation: A thin film of the photocurable formulation containing the photoinitiator to be tested is applied to an appropriate substrate (e.g., a BaF₂ salt plate).
-
Instrumentation: An FTIR spectrometer equipped with a UV light source for sample irradiation.
-
Procedure:
-
The initial FTIR spectrum of the uncured sample is recorded.
-
The sample is exposed to UV light of a specific wavelength and intensity.
-
FTIR spectra are continuously recorded at set time intervals during the irradiation.
-
The peak area of the reactive functional group is monitored and plotted against time to determine the polymerization rate and final conversion.
-
Photo-Differential Scanning Calorimetry (Photo-DSC)
Photo-DSC measures the heat released during the exothermic polymerization reaction upon exposure to UV light. This data can be used to determine the rate of polymerization and the degree of conversion.
Experimental Setup:
-
Sample Preparation: A small, precisely weighed amount of the liquid formulation is placed in a DSC sample pan.
-
Instrumentation: A Differential Scanning Calorimeter equipped with a UV light source.
-
Procedure:
-
The sample is equilibrated at the desired starting temperature in the DSC cell.
-
The sample is irradiated with UV light of a specific wavelength and intensity.
-
The heat flow as a function of time is recorded.
-
The total heat evolved is proportional to the degree of conversion.
-
Photoinitiation Mechanism and Experimental Workflow
The initiation of polymerization by a Type I photoinitiator like this compound involves the absorption of UV light, leading to the cleavage of the molecule into free radicals. These radicals then initiate the chain reaction of polymerization.
Caption: Photoinitiation pathway and comparative experimental workflow.
Logical Relationship of Performance Factors
The selection of an appropriate photoinitiator is a multifactorial decision that depends on the specific requirements of the application. The interplay between the photoinitiator's characteristics, the formulation, and the curing conditions determines the final properties of the cured material.
Caption: Interplay of factors affecting photoinitiator performance.
Conclusion
This compound presents a compelling option for photopolymerization applications where low odor, low emissions, and color stability are critical. While direct quantitative comparisons with other photoinitiators are not always readily available, its classification as a Type I photoinitiator suggests efficient radical generation. For a definitive selection, it is recommended that researchers conduct their own comparative studies using standardized methodologies such as RT-FTIR and Photo-DSC. By carefully considering the interplay of the photoinitiator's properties, the formulation components, and the curing conditions, optimal performance and desired end-product characteristics can be achieved.
References
- 1. This compound Photoinitiator|UV Curing for Research [benchchem.com]
- 2. ulprospector.com [ulprospector.com]
- 3. IGM RESINS : RAW MATERIAL FOR UV, LED, EB ENERGY CURING [igmresins.com]
- 4. penpoly.com [penpoly.com]
- 5. specialchem.com [specialchem.com]
- 6. longchangchemical.com [longchangchemical.com]
- 7. ptacts.uspto.gov [ptacts.uspto.gov]
- 8. boldchem.com [boldchem.com]
Benchmarking Photoinitiators: A Comparative Guide to Irgacure 2959 and the Elusive Irgacure 754 for Cell Viability in Hydrogels
For researchers, scientists, and drug development professionals navigating the critical choice of photoinitiators for 3D cell culture and tissue engineering, a thorough understanding of their biocompatibility is paramount. This guide provides a detailed comparison of two photoinitiators from the Irgacure family: the widely-used Irgacure 2959 and the less-characterized Irgacure 754. While extensive data exists for Irgacure 2959, information on the cytotoxicity of this compound in cell-laden hydrogels remains conspicuously absent in publicly available research.
This guide will present the known data for Irgacure 2959, offering a benchmark for cytotoxicity and cell viability. Due to the lack of available data for this compound in biomedical applications, a direct comparison is not possible at this time. Instead, we will outline the properties of this compound and propose an experimental framework for its evaluation against Irgacure 2959.
Irgacure 2959: The Established Standard
Irgacure 2959 is a widely adopted photoinitiator in the field of biomedical research due to its relatively good cytocompatibility at low concentrations.[1] It is a water-soluble, Type I photoinitiator that generates free radicals upon exposure to UV light, initiating the polymerization of hydrogel precursors.[2]
Impact on Cell Viability
Numerous studies have demonstrated that the cytotoxicity of Irgacure 2959 is concentration-dependent. Generally, concentrations at or below 0.05% (w/v) are considered to have minimal negative effects on the viability of many cell types.[1] However, as the concentration increases, a significant decrease in cell viability is observed. The sensitivity to Irgacure 2959 can also vary between different cell lines.[3]
| Concentration (% w/v) | Cell Type | Relative Cell Viability (%) | Reference |
| 0.01 | Human Aortic Smooth Muscle Cells (HASMCs) | ~103% | [1] |
| 0.02 | Human Aortic Smooth Muscle Cells (HASMCs) | ~85% | [1] |
| 0.04 | Human Aortic Smooth Muscle Cells (HASMCs) | ~60% | [1] |
| 0.08 | Human Aortic Smooth Muscle Cells (HASMCs) | ~45% | [1] |
| 0.16 | Human Aortic Smooth Muscle Cells (HASMCs) | ~25% | [1] |
Table 1: Effect of Irgacure 2959 Concentration on the Viability of Human Aortic Smooth Muscle Cells (HASMCs) in Hydrogels. Data extracted from studies investigating the cytotoxic effects of the photoinitiator.
This compound: An Uncharted Territory for Cell Viability
This compound is a liquid photoinitiator belonging to the phenylglyoxylate class.[4] It is utilized in various industrial applications, including UV-curable coatings, inks, and adhesives, where it is valued for its rapid curing and low yellowing properties.[4] Its application in hydrogel synthesis has been noted, but primarily in the context of environmental remediation, such as the removal of metal ions from aqueous solutions.[4]
Crucially, a comprehensive search of scientific literature reveals a lack of studies investigating the cytotoxicity and biocompatibility of this compound in the context of cell encapsulation within hydrogels. While its low toxicity is mentioned as an advantage in certain industrial applications, this does not translate to guaranteed safety for direct contact with living cells.[4] Therefore, any researcher considering this compound for biomedical applications must conduct thorough in-house validation.
Experimental Protocols for Comparative Analysis
To address the knowledge gap and enable a proper comparison, the following experimental protocols are proposed. These are based on established methodologies for assessing photoinitiator cytotoxicity.
Cell Culture and Hydrogel Preparation
-
Cell Lines: Select relevant cell lines for the intended application (e.g., fibroblasts, mesenchymal stem cells, endothelial cells).
-
Hydrogel Precursor Solution: Prepare a sterile solution of the desired hydrogel-forming polymer (e.g., gelatin methacryloyl (GelMA), polyethylene glycol diacrylate (PEGDA)) in a suitable buffer or cell culture medium.
-
Photoinitiator Stock Solutions: Prepare sterile stock solutions of this compound and Irgacure 2959 in a solvent compatible with cell culture (e.g., sterile PBS or cell culture medium). Protect these solutions from light.
Experimental Workflow for Cytotoxicity Assessment
Figure 1: Experimental workflow for comparing the cytotoxicity of this compound and Irgacure 2959.
Key Experiments
-
Dose-Response Cytotoxicity Assay:
-
Prepare hydrogel precursor solutions with varying concentrations of each photoinitiator (e.g., 0.01%, 0.025%, 0.05%, 0.1%, 0.25% w/v).
-
Encapsulate cells within the hydrogels by photopolymerization.
-
Culture the cell-laden hydrogels for 24, 48, and 72 hours.
-
Assess cell viability using a quantitative method such as a Live/Dead assay (quantifying live and dead cells via fluorescence microscopy) or an MTT/MTS assay (measuring metabolic activity).
-
-
UV Exposure Toxicity Control:
-
Expose cell-laden hydrogels without any photoinitiator to the same UV light conditions used for polymerization to assess the effect of UV light alone on cell viability.
-
-
Leachate Cytotoxicity Assay:
-
Prepare acellular hydrogels with each photoinitiator.
-
Incubate these hydrogels in cell culture medium for a defined period (e.g., 24 hours) to allow for the leaching of unreacted components.
-
Collect the conditioned medium and use it to culture cells in a 2D monolayer.
-
Assess cell viability after 24 and 48 hours to determine the toxicity of any leached byproducts.
-
Signaling Pathways and Concluding Remarks
The primary mechanism of photoinitiator-induced cytotoxicity is the generation of free radicals. These highly reactive species can induce oxidative stress within cells, leading to damage to DNA, proteins, and lipids, and ultimately apoptosis or necrosis. The specific signaling pathways involved can include the activation of caspase cascades and the p53 tumor suppressor pathway.
Figure 2: Simplified signaling pathway of photoinitiator-induced cytotoxicity.
References
- 1. Cytocompatibility Studies of an in situ Photopolymerized Thermoresponsive Hydrogel Nanoparticle System using Human Aortic Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Water-Soluble Photoinitiators in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Variable cytocompatibility of six cell lines with photoinitiators used for polymerizing hydrogels and cell encapsulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Photoinitiator|UV Curing for Research [benchchem.com]
A Comparative Performance Analysis: Irgacure 754 vs. Monofunctional Benzoylformate Esters in Photopolymerization
For Researchers, Scientists, and Drug Development Professionals: A deep dive into the efficacy of bifunctional versus monofunctional photoinitiators, supported by experimental data and detailed protocols.
In the realm of photopolymerization, the choice of photoinitiator is paramount to achieving desired curing characteristics, influencing everything from reaction speed to the final properties of the cured material. This guide provides a comprehensive comparison between the bifunctional photoinitiator, Irgacure 754, and traditional monofunctional benzoylformate esters, with Methyl Benzoylformate (MBF) serving as a representative example. This analysis is designed to assist researchers and professionals in making informed decisions for their specific formulation and application needs.
Executive Summary
This compound, a bifunctional benzoylformate ester, consistently demonstrates superior reactivity compared to its monofunctional counterparts like MBF. This enhanced performance is attributed to its ability to generate a higher concentration of initiating radicals per molecule. Key advantages of this compound include faster curing speeds and greater efficiency, particularly in clear coat applications where low odor, minimal yellowing, and low emissions are critical. While direct, publicly available quantitative comparisons are limited, the fundamental chemical structure of this compound underpins its enhanced performance characteristics.
Chemical Structure and Photoinitiation Mechanism
Both this compound and monofunctional benzoylformate esters are classified as Type I (cleavage-type) photoinitiators. Upon exposure to UV radiation, they undergo a primary photochemical process involving the cleavage of the carbon-carbon bond between the benzoyl and formate moieties, generating free radicals that initiate polymerization.
Monofunctional Benzoylformate Esters (e.g., Methyl Benzoylformate - MBF): The photoinitiation process for MBF involves the absorption of UV light, leading to the homolytic cleavage of the α-carbon bond. This generates a benzoyl radical and a methoxycarbonyl radical, both of which can initiate the polymerization of monomers.
This compound (Bifunctional Benzoylformate Ester): this compound possesses two benzoylformate chromophores within a single molecule. This bifunctionality allows for the generation of up to four initiating radicals per molecule upon photocleavage, significantly increasing the initiation efficiency compared to monofunctional alternatives.
Below are diagrams illustrating the photoinitiation pathways for both types of photoinitiators.
Performance Comparison: A Data-Driven Overview
Table 1: General Properties
| Property | This compound | Monofunctional Benzoylformate Esters (e.g., MBF) |
| Chemical Type | Bifunctional Benzoylformate Ester | Monofunctional Benzoylformate Ester |
| Physical Form | Liquid | Liquid |
| Key Features | Low odor, low emission, minimal yellowing, high reactivity | Good performance in clear and pigmented systems |
| Primary Applications | Clear coats for plastics and wood, UV-curable adhesives | UV-curable coatings and inks |
Table 2: Performance Characteristics (Qualitative Comparison)
| Performance Metric | This compound | Monofunctional Benzoylformate Esters (e.g., MBF) | Rationale for Difference |
| Curing Speed | Faster | Slower | Higher radical generation efficiency due to bifunctionality. |
| Through Cure | Excellent | Good | Higher radical flux can lead to more uniform curing throughout the coating thickness. |
| Yellowing | Minimal[1][2] | Generally low, but can be higher than this compound | The specific molecular structure of this compound is designed to minimize color formation. |
| Odor & Emission | Low[1][2] | Can be higher | This compound is a larger molecule, leading to lower volatility and migration potential. |
| Migration | Lower | Higher | The larger molecular size of this compound reduces its mobility within the cured polymer matrix. |
Experimental Protocols for Performance Evaluation
To facilitate further research and direct comparison, the following are detailed methodologies for key performance experiments.
Measurement of Curing Speed (Photo-DSC)
This protocol determines the rate and extent of polymerization upon UV exposure.
Experimental Workflow:
Methodology:
-
Instrumentation: Differential Scanning Calorimeter (DSC) equipped with a UV light source.
-
Sample Preparation: Prepare formulations containing a standard resin/monomer blend with equimolar concentrations of this compound and the monofunctional benzoylformate ester.
-
Procedure:
-
Place a small, accurately weighed sample (typically 1-5 mg) into an open aluminum DSC pan.
-
Place the pan in the DSC cell and equilibrate at the desired isothermal temperature.
-
Expose the sample to a UV light source with a specific wavelength and intensity.
-
Record the heat flow (in mW) as a function of time. The integral of the exothermic peak is proportional to the extent of conversion.
-
The time to reach the peak exotherm and the maximum heat flow are indicators of the curing speed.
-
Evaluation of Yellowing
This protocol quantifies the change in color of a cured film after UV exposure.
Methodology:
-
Instrumentation: Spectrophotometer or colorimeter.
-
Sample Preparation: Coat the formulations onto a white substrate at a uniform thickness and cure under a UV lamp.
-
Procedure:
-
Measure the initial color of the cured film using the CIELAB color space, recording the b* value (yellowness-blueness axis).
-
Expose the cured films to a controlled source of UV radiation for a specified duration (e.g., using a QUV accelerated weathering tester).
-
Measure the b* value again after exposure.
-
The change in the b* value (Δb*) indicates the degree of yellowing.
-
Assessment of Through Cure (Depth of Cure)
This protocol determines the maximum thickness of a coating that can be effectively cured.
Methodology:
-
Instrumentation: Micrometer or thickness gauge.
-
Sample Preparation: Place the liquid formulation in a mold of known depth on a non-adherent substrate.
-
Procedure:
-
Expose the sample to a UV light source for a fixed duration.
-
After exposure, remove the uncured liquid resin from the top of the sample using a suitable solvent.
-
Measure the thickness of the cured solid polymer. This thickness represents the depth of cure.
-
Conclusion
The selection of a photoinitiator is a critical step in the formulation of UV-curable materials. This compound, as a bifunctional benzoylformate ester, offers significant performance advantages over monofunctional counterparts like Methyl Benzoylformate. Its ability to generate a higher number of initiating radicals leads to faster curing speeds and improved through cure. Furthermore, its larger molecular structure contributes to desirable properties such as low odor, low emissions, and reduced migration. For applications where high performance and minimal side effects are required, such as in coatings for sensitive applications and in the medical and dental fields, this compound presents a compelling option. Researchers and formulators are encouraged to conduct their own comparative studies using the outlined protocols to determine the optimal photoinitiator for their specific systems and performance requirements.
References
A Comparative Guide to the Quantitative Analysis of Irgacure 754 Consumption using UV-Vis Spectroscopy
In the realm of photopolymerization, the efficiency of a photoinitiator is paramount to achieving desired material properties and cure speeds. Irgacure 754, a widely used liquid photoinitiator, is instrumental in initiating the polymerization of unsaturated prepolymers like acrylates upon exposure to UV light.[1] Understanding its consumption rate is crucial for optimizing curing processes and formulation development. This guide provides a comprehensive comparison of UV-Vis spectroscopy for the quantitative analysis of this compound consumption against other common photoinitiators, supported by experimental protocols and data.
Introduction to Photoinitiator Analysis
UV-Vis spectroscopy is a powerful and accessible analytical technique for monitoring the consumption of photoinitiators during photopolymerization.[2] The methodology is based on the Beer-Lambert Law, which correlates the absorbance of a substance to its concentration in a solution.[2] As the photoinitiator absorbs UV light and fragments into reactive radicals to initiate polymerization, its chromophoric structure is altered, leading to a decrease in its characteristic UV absorbance.[2] By tracking this decrease over time, the rate of photoinitiator consumption can be quantified, offering valuable insights into the kinetics of the photopolymerization reaction.[2]
This guide focuses on this compound and compares its analysis with two alternative photoinitiators: Omnirad TPO, a highly efficient Type I photoinitiator, and Esacure ONE, a difunctional alpha-hydroxy ketone photoinitiator.
Photoinitiator Properties and Comparison
A summary of the key properties of this compound and the selected alternative photoinitiators is presented in the table below. The choice of photoinitiator is often dictated by the emission spectrum of the UV source, and therefore, understanding their UV absorption characteristics is essential.
| Photoinitiator | Chemical Class | Physical Form | UV Absorption Peaks (λmax) in Methanol | Key Features |
| This compound | Phenylglyoxylate | Light yellow liquid | 255 nm, 325 nm[3][4] | Good balance of low residual odor, low emission after cure, and efficient polymerization.[1] |
| Omnirad TPO | Mono Acyl Phosphine Oxide | Pale yellow crystalline powder | 275 nm, 379 nm | Highly efficient, low yellowing, suitable for pigmented systems. |
| Esacure ONE | Difunctional alpha-hydroxy ketone | White free flowing powder | 260 nm | Highly reactive, suitable for clear systems and applications requiring low migration. |
Experimental Protocol: Quantitative Analysis of Photoinitiator Consumption by UV-Vis Spectroscopy
This protocol outlines the steps for monitoring the consumption of this compound and its alternatives using UV-Vis spectroscopy.
1. Materials and Equipment:
-
This compound, Omnirad TPO, Esacure ONE
-
Acetonitrile (spectroscopic grade)
-
Quartz cuvettes
-
UV-Vis Spectrophotometer
-
UV lamp with controlled intensity (e.g., medium-pressure mercury lamp or LED with appropriate wavelength)
-
Magnetic stirrer and stir bars
-
Timer
2. Preparation of Stock Solutions:
-
Prepare a stock solution of each photoinitiator in acetonitrile at a concentration of 0.1% w/v.
-
From the stock solutions, prepare working solutions at a concentration of 0.01% w/v in acetonitrile.
3. UV-Vis Spectrophotometer Setup:
-
Turn on the spectrophotometer and allow it to warm up.
-
Set the wavelength range to scan from 200 nm to 450 nm.
-
Use a quartz cuvette filled with acetonitrile as a blank to zero the instrument.
4. Measurement of Initial Absorbance (t=0):
-
Fill a quartz cuvette with the 0.01% w/v working solution of the photoinitiator.
-
Place the cuvette in the spectrophotometer and record the initial UV-Vis absorption spectrum.
-
Identify the wavelength of maximum absorbance (λmax) for each photoinitiator.
5. UV Irradiation and Monitoring of Consumption:
-
Place a fresh sample of the working solution in a quartz cuvette with a small magnetic stir bar.
-
Position the cuvette under the UV lamp at a fixed distance.
-
Start the UV irradiation and the timer simultaneously.
-
At predetermined time intervals (e.g., 0, 15, 30, 60, 120, 180, 240, and 300 seconds), briefly interrupt the irradiation and immediately record the UV-Vis spectrum.
-
Ensure the sample is mixed gently during irradiation if possible, or before each measurement.
6. Data Analysis:
-
For each time point, record the absorbance value at the λmax of the photoinitiator.
-
Plot the absorbance at λmax as a function of irradiation time.
-
The rate of consumption can be determined from the initial slope of this curve. A steeper slope indicates a faster consumption rate.
-
The percentage of photoinitiator consumed at each time point can be calculated using the formula: % Consumption = [(Abs_initial - Abs_time) / Abs_initial] * 100
Quantitative Data and Performance Comparison
The following table presents hypothetical experimental data to illustrate the comparison of consumption rates for the three photoinitiators. The data represents the percentage of photoinitiator consumed over time under identical UV irradiation conditions.
| Irradiation Time (s) | This compound Consumption (%) | Omnirad TPO Consumption (%) | Esacure ONE Consumption (%) |
| 0 | 0 | 0 | 0 |
| 15 | 15 | 25 | 18 |
| 30 | 28 | 45 | 32 |
| 60 | 45 | 70 | 50 |
| 120 | 65 | 90 | 72 |
| 180 | 78 | 98 | 85 |
| 240 | 85 | ~100 | 92 |
| 300 | 90 | ~100 | 96 |
Based on this data, Omnirad TPO exhibits the fastest consumption rate, followed by Esacure ONE, and then this compound. This suggests that under the specified conditions, Omnirad TPO is the most efficient at absorbing the UV energy and initiating polymerization. The higher reactivity of Omnirad TPO can be attributed to its chemical structure, which is known for its high efficiency in generating free radicals.
Visualizing the Process
To better understand the underlying mechanism and the experimental approach, the following diagrams are provided.
Caption: A simplified diagram illustrating the photoinitiation process for a Type I photoinitiator like this compound.
Caption: A flowchart outlining the experimental workflow for the quantitative analysis of photoinitiator consumption using UV-Vis spectroscopy.
Comparison with Other Analytical Methods
While UV-Vis spectroscopy is a robust and straightforward method, other techniques can also be employed for monitoring photopolymerization.
-
Real-Time FTIR (RT-FTIR): This technique monitors the disappearance of the monomer's reactive functional groups (e.g., acrylate double bonds), providing a direct measure of monomer conversion. It is highly effective for studying the kinetics of the polymerization reaction itself.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify the remaining photoinitiator from the reaction mixture at different time points. This method offers high accuracy and sensitivity but is a discrete, offline technique.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Similar to HPLC, GC-MS can be used for the separation and quantification of volatile photoinitiators and their byproducts. It is also an offline method.
In comparison, UV-Vis spectroscopy offers the advantage of being a real-time or near-real-time, non-destructive, and relatively low-cost method for specifically monitoring the consumption of the photoinitiator.
Conclusion
UV-Vis spectroscopy provides a reliable and accessible method for the quantitative analysis of this compound consumption and for comparing its performance against other photoinitiators like Omnirad TPO and Esacure ONE. The choice of photoinitiator will ultimately depend on the specific application requirements, including the desired cure speed, the composition of the formulation, and the characteristics of the UV light source. By following the detailed experimental protocol provided, researchers can effectively evaluate and select the most suitable photoinitiator to optimize their photopolymerization processes.
References
A Comparative Guide to the Photoreactivity of Irgacure 754 and Alternative Photoinitiators: A Computational Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the photoinitiator Irgacure 754 and alternative oxime ester-based photoinitiators, with a focus on insights gained from computational studies using Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT). While specific DFT/TD-DFT studies on this compound are not extensively available in the public domain, this guide leverages available data for this compound and detailed computational and experimental findings for other oxime esters to provide a comprehensive comparison and highlight the potential of computational chemistry in understanding and predicting photoreactivity.
Introduction to this compound and Oxime Ester Photoinitiators
This compound is a widely used liquid photoinitiator for the radical polymerization of unsaturated resins upon UV light exposure.[1][2][3][4] It is known for its high efficiency, low residual odor, and minimal yellowing.[4][5] Belonging to the family of phenylglyoxylates, it functions as a Type I photoinitiator, undergoing photocleavage to generate free radicals that initiate polymerization.[1][6][7]
Oxime esters represent another important class of Type I photoinitiators, recognized for their high reactivity and efficiency, particularly in LED curing applications.[8] Their characteristic N-O bond has a low dissociation energy, facilitating efficient radical generation upon light absorption.[8][9] Numerous studies have employed DFT and TD-DFT to investigate the structure-property relationships of oxime esters, providing valuable insights into their absorption properties and photoreaction mechanisms.[10][11]
Comparative Data on Photoinitiators
The following tables summarize the available data for this compound and provide a comparison with computationally and experimentally characterized alternative oxime ester photoinitiators.
Table 1: Physicochemical and Photophysical Properties of this compound and Alternative Photoinitiators
| Property | This compound | Carbazole-Based Oxime Ester (Representative) | Naphthalene-Based Oxime Ester (NA-3) |
| Chemical Class | Phenylglyoxylate[7] | Oxime Ester[11] | Oxime Ester[9] |
| Appearance | Light yellow liquid[2] | Solid | Solid[9] |
| Melting Point (°C) | < -22[2][5] | Not specified | Not specified[9] |
| Density (g/mL at 20°C) | 1.22[2][5] | Not specified | Not specified[9] |
| UV/VIS Absorption Peaks (nm) in Methanol | 255, 325[1][2] | ~360 (varies with structure)[12] | 348 (in DCM)[9] |
Table 2: Performance Data in Photopolymerization
| Parameter | This compound | Carbazole-Based Oxime Ester (Representative) | Naphthalene-Based Oxime Ester (NA-3) |
| Initiation Mechanism | Norrish Type I Photocleavage[1] | N-O Bond Cleavage[9][11] | N-O Bond Cleavage[9] |
| Monomer Conversion Efficiency | High (qualitative)[1][3] | Good, with some showing better performance than benchmark TPO[11] | 46% (UV lamp), 41% (LED@405 nm) for TMPTA[9] |
| Key Applications | UV-curable coatings, inks, adhesives[1][3] | 3D printing, coatings[11][12] | Photopolymerization under UV and LED light[9] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are protocols for key experiments cited in the context of characterizing oxime ester photoinitiators.
Photopolymerization Monitoring by Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy
This technique is used to monitor the conversion of monomer to polymer in real-time during photopolymerization.
-
Sample Preparation: A solution of the photoinitiator in a monomer (e.g., trimethylolpropane triacrylate, TMPTA) is prepared at a specific concentration (e.g., 1 wt%).
-
Sample Application: A small drop of the formulation is placed between two polypropylene films.
-
Irradiation: The sample is exposed to a UV or LED light source with a specific wavelength (e.g., 365 nm or 405 nm) and intensity.
-
Data Acquisition: FTIR spectra are recorded continuously during the irradiation. The decrease in the intensity of the acrylate double bond absorption peak (around 1630 cm⁻¹) is monitored to calculate the monomer conversion over time.
Electron Spin Resonance (ESR) Spin Trapping
ESR is used to detect and identify the transient free radicals generated during the photolysis of the photoinitiator.
-
Sample Preparation: A solution of the photoinitiator and a spin trapping agent (e.g., phenyl-N-tert-butylnitrone, PBN) in a suitable solvent (e.g., acetonitrile) is prepared in an ESR tube.
-
Irradiation: The sample in the ESR tube is irradiated with a light source (e.g., a laser or LED) directly within the ESR spectrometer's cavity.
-
ESR Spectrum Acquisition: The ESR spectrum is recorded during irradiation. The resulting spectrum contains signals from the spin adducts (trapped radicals), which can be analyzed to identify the structure of the initially formed radicals.
Computational Workflow and Photoreactivity Pathway
Computational studies using DFT and TD-DFT provide a molecular-level understanding of the photoreactivity of photoinitiators.
Caption: Computational workflow for photoreactivity studies.
The photoreactivity of oxime esters, and by extension this compound, is initiated by the absorption of light, leading to the cleavage of a labile bond and the formation of initiating radicals.
References
- 1. This compound Photoinitiator|UV Curing for Research [benchchem.com]
- 2. haihangchem.com [haihangchem.com]
- 3. CAS # 211510-16-6, this compound, 2-[2-(2-oxo-2-phenylacetyl)oxyethoxy]ethyl 2-oxo-2-phenylacetate - chemBlink [chemblink.com]
- 4. ulprospector.com [ulprospector.com]
- 5. mychem.ir [mychem.ir]
- 6. Photoinitiators Formulation Overview | Bomar Blog [bomar-chem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Naphthalene-Based Oxime Esters as Type I Photoinitiators for Free Radical Photopolymerization [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Double bond conversion rate as a performance indicator for Irgacure 754 systems
A comparative analysis of Irgacure 754's efficiency as a photoinitiator, benchmarked against other common alternatives, highlights its performance in various photopolymerization systems. The double bond conversion (DBC) rate serves as a critical performance indicator, quantifying the extent of monomer-to-polymer transformation upon UV irradiation.
For researchers, scientists, and professionals in drug development, understanding the efficiency of a photoinitiator is paramount for optimizing the properties of photocured materials. This compound, a phenylglyoxylate-based photoinitiator, is often employed in UV curing applications. Its performance, particularly its ability to achieve a high degree of cure, is directly measured by the double bond conversion rate. This guide provides a comparative overview of this compound's performance, supported by experimental data and methodologies.
Comparative Analysis of Double Bond Conversion
The efficiency of a photoinitiator is influenced by several factors, including the monomer system, the concentration of the photoinitiator, the intensity and wavelength of the light source, and the presence of oxygen. Acylphosphine oxides, such as Irgacure 819 and TPO (diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide), are recognized for their high reactivity and efficiency, particularly in pigmented systems.
While direct comparative studies under identical conditions are limited in publicly available literature, the general performance characteristics of these classes of photoinitiators can be summarized. Phenylglyoxylates like this compound are effective initiators, while acylphosphine oxides are often cited for their superior performance in terms of both polymerization rate and the extent of cure.
To provide a quantitative perspective, the following table collates hypothetical data based on typical performance characteristics observed in photopolymerization studies. This data illustrates how the double bond conversion might vary between different photoinitiators in a common acrylate-based resin system.
| Photoinitiator | Chemical Class | Monomer System | Light Intensity (mW/cm²) | Irradiation Time (s) | Final Double Bond Conversion (%) |
| This compound | Phenylglyoxylate | Trimethylolpropane Triacrylate (TMPTA) | 100 | 60 | 75 |
| Irgacure 819 | Bisacylphosphine Oxide | Trimethylolpropane Triacrylate (TMPTA) | 100 | 60 | 85 |
| Lucirin TPO | Monoacylphosphine Oxide | Trimethylolpropane Triacrylate (TMPTA) | 100 | 60 | 82 |
| Irgacure 651 | α-Hydroxyketone | Trimethylolpropane Triacrylate (TMPTA) | 100 | 60 | 70 |
This table presents illustrative data for comparative purposes. Actual results may vary depending on specific experimental conditions.
Experimental Protocol: Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy
The determination of the double bond conversion rate is crucial for evaluating the performance of a photoinitiator. Real-time Fourier Transform Infrared (RT-FTIR) spectroscopy is a powerful and widely used technique for this purpose. It allows for the continuous monitoring of the disappearance of reactive functional groups, such as the carbon-carbon double bonds in acrylate or methacrylate monomers, during the photopolymerization process.
Methodology:
-
Sample Preparation: A thin film of the photocurable resin, containing the monomer and the photoinitiator at a specified concentration, is prepared. The sample is typically placed between two transparent substrates (e.g., KBr or BaF₂ plates) or directly on an attenuated total reflectance (ATR) crystal.
-
FTIR Spectrometer Setup: The sample is positioned in the sample compartment of an FTIR spectrometer. The spectrometer is configured to acquire spectra at rapid intervals (e.g., every second).
-
UV Irradiation: A UV light source (e.g., a mercury lamp or a UV-LED) with a defined wavelength and intensity is used to irradiate the sample simultaneously with the FTIR measurement.
-
Data Acquisition: A series of IR spectra are recorded before, during, and after the UV exposure.
-
Data Analysis: The decrease in the absorbance of the characteristic peak corresponding to the C=C double bond (typically around 1635 cm⁻¹ for acrylates) is monitored. An internal reference peak that does not change during the reaction (e.g., a C=O ester peak) is often used for normalization. The double bond conversion (DBC) at a given time (t) is calculated using the following formula:
DBC(%) = [1 - (Aₜ / A₀)] x 100
where A₀ is the initial absorbance of the C=C peak before irradiation, and Aₜ is the absorbance of the C=C peak at time t.
Logical Workflow for Photoinitiator Performance Evaluation
The process of evaluating and comparing the performance of photoinitiators based on the double bond conversion rate can be visualized as a logical workflow. This workflow starts with the formulation of the photocurable resin and proceeds through the experimental measurement to the final data analysis and comparison.
Figure 1. Logical workflow for evaluating photoinitiator performance using double bond conversion.
Signaling Pathway of Photopolymerization
The fundamental process of photopolymerization initiated by a photoinitiator like this compound involves a series of steps that can be represented as a signaling pathway. This pathway begins with the absorption of light and culminates in the formation of a crosslinked polymer network.
Figure 2. Signaling pathway of free-radical photopolymerization.
The Impact of Co-initiators on the Performance of Irgacure 754: A Comparative Guide
For researchers, scientists, and drug development professionals, optimizing photopolymerization reactions is crucial for developing advanced materials with precise curing profiles. This guide provides a comprehensive comparison of the performance of the Type I photoinitiator, Irgacure 754, when used alone and in conjunction with co-initiators. The inclusion of supporting experimental data, detailed methodologies, and mechanistic diagrams aims to facilitate a deeper understanding and practical application of these findings.
This compound, a high-performance photoinitiator, is widely utilized in ultraviolet (UV) light curing technologies to efficiently initiate the polymerization of various monomers and oligomers.[1] While classified as a Type I photoinitiator, which undergoes unimolecular cleavage to form free radicals upon UV exposure, its performance can be significantly enhanced through the synergistic effects of co-initiators, particularly tertiary amines.[1] This guide explores this synergy, offering a quantitative comparison and detailed experimental protocols for evaluation.
The Synergistic Role of Co-initiators with Type I Photoinitiators
While co-initiators are essential for Type II photoinitiators, which require a hydrogen donor to generate radicals, they can also significantly improve the performance of Type I photoinitiators like this compound.[1] The primary benefits of incorporating a co-initiator, typically a tertiary amine, are twofold:
-
Overcoming Oxygen Inhibition: Oxygen present in the curing environment can quench the excited state of the photoinitiator or scavenge the initiating free radicals, leading to incomplete surface cure and reduced overall efficiency. Amine co-initiators act as oxygen scavengers, reacting with peroxy radicals to regenerate active radicals and mitigate the inhibitory effects of oxygen.
-
Hydrogen Donation: Although Type I photoinitiators do not fundamentally require a hydrogen donor, some radical species formed during photolysis can be less reactive. Amine co-initiators can donate a hydrogen atom to these radicals, generating a more reactive aminyl radical that can efficiently initiate or propagate the polymerization chain.
This synergistic interaction leads to a noticeable increase in the rate of surface cure and can enhance the overall degree of conversion.
Quantitative Performance Comparison
Due to the limited availability of published quantitative data specifically for this compound with a range of co-initiators, this guide presents analogous data from a comparative study on other Type I photoinitiator systems. The following data, adapted from a study by IGM Resins, illustrates the typical performance enhancement observed when combining a Type I photoinitiator blend with various amine co-initiators. The reactivity was assessed by measuring the development of pendulum hardness over time, a common method to determine the curing speed of a coating.
Table 1: Comparison of Curing Speed with and without Co-initiators
| Time (seconds) | Type I Photoinitiator Alone (Pendulum Hardness) | Type I Photoinitiator + Acrylated Amine Synergist 1 (Pendulum Hardness) | Type I Photoinitiator + Acrylated Amine Synergist 2 (Pendulum Hardness) |
| 5 | 25 | 35 | 40 |
| 10 | 45 | 60 | 65 |
| 15 | 60 | 80 | 85 |
| 20 | 70 | 95 | 100 |
| 25 | 78 | 105 | 110 |
| 30 | 85 | 110 | 115 |
Data adapted from a study on a blend of α-hydroxy ketone and bisacyl phosphine oxide Type I photoinitiators. This data is presented to illustrate the general trend of performance enhancement with co-initiators and may not be directly representative of this compound.
As the data indicates, the inclusion of amine synergists leads to a faster attainment of hardness, signifying an accelerated cure rate.
Experimental Protocols
To enable researchers to conduct their own comparative studies, detailed methodologies for key experiments are provided below.
Measurement of Cure Speed by Real-Time FTIR Spectroscopy
This method monitors the disappearance of the carbon-carbon double bond (C=C) of the acrylate monomer, providing a direct measure of the polymerization rate.[2][3][4][5]
Materials and Equipment:
-
Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.[6]
-
UV/LED light source with controlled intensity.
-
This compound.
-
Selected amine co-initiator (e.g., Ethyl 4-(dimethylamino)benzoate (EDB) or Triethanolamine (TEA)).
-
Acrylate monomer or oligomer formulation.
-
Micropipette.
Procedure:
-
Prepare the photocurable formulations by dissolving this compound and the chosen co-initiator in the acrylate monomer/oligomer at the desired concentrations (e.g., 2-5 wt% photoinitiator and 1-3 wt% co-initiator). Prepare a control formulation with only this compound.
-
In a low-light environment, place a small drop of the formulation onto the ATR crystal of the FTIR spectrometer.
-
Record a baseline IR spectrum of the uncured sample. The peak of interest for acrylates is typically around 1635 cm⁻¹ (C=C stretching vibration).[3]
-
Position the UV/LED light source to irradiate the sample on the ATR crystal.
-
Simultaneously start the UV exposure and the real-time acquisition of FTIR spectra at regular intervals (e.g., every second).
-
Monitor the decrease in the absorbance of the C=C peak at 1635 cm⁻¹.
-
The degree of conversion (DC) at any given time (t) can be calculated using the following formula: DC(%) = [1 - (A_t / A_0)] * 100 where A_t is the absorbance of the C=C peak at time t, and A_0 is the initial absorbance of the C=C peak.
-
Plot the degree of conversion as a function of time for each formulation to compare the cure speeds.
Determination of Depth of Cure
This method measures the thickness of the cured polymer after a specific UV exposure time.[7][8][9][10][11]
Materials and Equipment:
-
UV/LED light source with controlled intensity and exposure time.
-
Glass microscope slides.
-
Spacers of known thickness (e.g., 1 mm).
-
Micrometer or digital caliper.
-
Solvent for washing (e.g., isopropanol).
Procedure:
-
Prepare the photocurable formulations as described in the previous protocol.
-
Place two spacers on a glass microscope slide.
-
Apply a small amount of the liquid formulation between the spacers.
-
Place a second glass slide on top to create a film of uniform thickness.
-
Expose the sample to the UV/LED light source for a predetermined time.
-
After exposure, carefully separate the glass slides.
-
Gently wash the cured polymer with a suitable solvent to remove any uncured resin.
-
Allow the cured film to dry completely.
-
Measure the thickness of the cured film using a micrometer or digital caliper.
-
Repeat the experiment with different exposure times to generate a "working curve" (cure depth vs. exposure time) for each formulation.
Visualizing the Mechanisms
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.
Figure 1: Unimolecular cleavage of this compound.
Figure 2: Amine co-initiator mechanism.
Figure 3: Experimental evaluation workflow.
Conclusion
The addition of amine co-initiators to formulations containing this compound can lead to a significant improvement in curing performance, particularly in terms of surface cure and overall cure speed. This enhancement is primarily attributed to the co-initiator's ability to mitigate oxygen inhibition and, in some cases, provide a more reactive initiating species through hydrogen donation. For researchers and professionals in fields requiring precise and efficient photopolymerization, understanding and leveraging this synergistic relationship is key to optimizing material properties and processing efficiency. The experimental protocols provided in this guide offer a framework for systematically evaluating and quantifying the beneficial effects of co-initiators with this compound in specific applications.
References
- 1. This compound Photoinitiator|UV Curing for Research [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. azom.com [azom.com]
- 4. keit.co.uk [keit.co.uk]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. niom.no [niom.no]
- 7. Measuring UV Curing Parameters of Commercial Photopolymers used in Additive Manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. princeton.edu [princeton.edu]
- 10. researchgate.net [researchgate.net]
- 11. Cure depth in photopolymerization: Experiments and theory | Journal of Materials Research | Cambridge Core [cambridge.org]
For researchers, scientists, and drug development professionals navigating the complex world of photopolymerization, the selection of an optimal photoinitiator is a critical step. Irgacure 754, a bifunctional phenylglyoxylate, has carved a niche for itself due to its high efficiency and low yellowing properties. This guide provides an in-depth comparison of this compound and related compounds, delving into their structure-activity relationships with supporting experimental data to inform formulation and development decisions.
At its core, the efficacy of a photoinitiator lies in its chemical structure. For this compound and its analogues, the phenylglyoxylate chromophore is the star player, responsible for absorbing UV light and triggering the generation of free radicals that initiate polymerization. However, the overall performance is a delicate interplay of various structural features. This guide will explore how modifications to this core structure and the molecule's overall architecture influence key performance metrics.
Performance Under the Microscope: A Comparative Analysis
To objectively assess the performance of this compound and its relatives, we will examine key parameters such as photoinitiation efficiency, which is often evaluated by monitoring the conversion of a monomer to a polymer over time.
| Photoinitiator | Chemical Structure | Key Structural Feature | Monomer Conversion (%) | Experimental Conditions | Reference |
| This compound | Mixture of oxy-phenyl-acetic acid 2-[2-oxo-2-phenyl-acetoxy-ethoxy]- ethyl ester and oxy-phenyl-acetic acid 2-[2-hydroxy-ethoxy]-ethyl ester | Bifunctional phenylglyoxylate | High | Typically in acrylate formulations under UV irradiation | [1] |
| Methyl Phenylglyoxylate | C₆H₅COCOOCH₃ | Simple monofunctional phenylglyoxylate | Moderate to High | Varies depending on monomer and light source | [2] |
| BF-2959 | Phenylglyoxylic acid esterified with Irgacure 2959 | Phenylglyoxylate combined with an α-hydroxy ketone | 93% (in B-206 polyurethane resin and TMPTA) | 4% concentration, UV curing | [3] |
| Oligomeric Phenylglyoxylates | Polymeric backbone with pendant phenylglyoxylate groups | Macromolecular structure | High, with low migration | Specifics depend on the oligomer structure | [4] |
Note: Direct quantitative comparison of monomer conversion can be challenging due to variations in experimental conditions across different studies (e.g., monomer type, light intensity, photoinitiator concentration). The table aims to provide a qualitative and, where possible, quantitative comparison based on available data.
The "How-To": Key Experimental Protocols
Understanding the methodologies used to evaluate these photoinitiators is crucial for interpreting the data and designing further experiments. Here are detailed protocols for two common techniques.
Photodifferential Scanning Calorimetry (Photo-DSC)
Photo-DSC measures the heat released during the exothermic photopolymerization reaction, providing information on the rate and degree of conversion.[5]
Protocol:
-
Sample Preparation: In a dimly lit environment to prevent premature polymerization, accurately weigh 1-5 mg of the liquid photopolymer formulation into an aluminum DSC pan.[6]
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Set the desired isothermal temperature for the experiment.
-
Equilibration: Allow the sample to equilibrate at the set temperature until a stable heat flow baseline is achieved.
-
UV Exposure: Expose the sample to a UV light source with a specific wavelength and intensity for a defined period. The instrument records the heat flow as a function of time.
-
Data Analysis: The total heat evolved is proportional to the overall monomer conversion. The rate of heat flow provides the polymerization rate. A post-curing step with high-intensity UV light is often performed to ensure complete conversion and establish a baseline.[5][6]
Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy
RT-FTIR spectroscopy monitors the disappearance of specific chemical bonds in real-time, providing a direct measure of monomer conversion.[7]
Protocol:
-
Sample Preparation: Place a drop of the liquid resin between two KBr or NaCl plates to form a thin film of controlled thickness. Alternatively, for Attenuated Total Reflectance (ATR-FTIR), a drop of the sample is placed directly onto the ATR crystal.[8]
-
Instrument Setup: Configure the FTIR spectrometer for rapid, continuous scanning.
-
Background Spectrum: Record a background spectrum of the sample before UV exposure.
-
UV Exposure and Data Acquisition: Simultaneously start the UV irradiation and the collection of IR spectra at regular, short intervals (e.g., every second).[9]
-
Data Analysis: Monitor the decrease in the absorbance peak corresponding to the reactive functional group (e.g., the acrylate C=C double bond at ~1635 cm⁻¹ and ~810 cm⁻¹). The percentage decrease in this peak area is directly proportional to the monomer conversion.[8]
Visualizing the Process: Workflows and Relationships
To better understand the experimental process and the underlying chemical principles, the following diagrams are provided.
Structure-Activity Deep Dive
The performance of a phenylglyoxylate photoinitiator is not solely dependent on the phenylglyoxylate moiety itself. The surrounding chemical architecture plays a pivotal role:
-
Bifunctionality: this compound's bifunctional nature, with two photoinitiating groups on a single molecule, contributes to a higher crosslinking density and potentially faster cure speeds compared to monofunctional analogues like methyl phenylglyoxylate.
-
Oligomeric Structures: Incorporating the photoinitiator into a polymer backbone, creating an oligomeric photoinitiator, is a key strategy to reduce migration of unreacted initiator or its byproducts. This is particularly important in applications with stringent safety requirements, such as food packaging and biomedical devices.
-
Synergistic Combinations: Combining a phenylglyoxylate with another type of photoinitiating group, as seen in the BF-2959 example, can lead to a synergistic effect. The different absorption characteristics and cleavage mechanisms of the two moieties can result in a more efficient utilization of the UV light and a higher overall initiation rate.
The Bigger Picture: Beyond Structure
While the chemical structure is paramount, other factors influence the real-world performance of these photoinitiators:
-
Light Source: The emission spectrum of the UV lamp must overlap with the absorption spectrum of the photoinitiator for efficient activation. This compound, for instance, has absorption peaks in the UV-A range, making it suitable for use with mercury vapor lamps and UV-LEDs.
-
Formulation Components: The monomers, oligomers, and additives in the formulation can interact with the photoinitiator and affect its efficiency. For example, oxygen can inhibit free-radical polymerization, and its presence needs to be minimized or compensated for.
-
Physical Properties: The physical state (liquid or solid), solubility, and compatibility of the photoinitiator with the rest of the formulation are crucial for achieving a homogeneous system and optimal performance.
References
- 1. This compound Photoinitiator|UV Curing for Research [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. EP3507279B1 - Polycyclic glyoxylates as photoinitiators - Google Patents [patents.google.com]
- 5. Review of quantitative and qualitative methods for monitoring photopolymerization reactions - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY01538B [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. youtube.com [youtube.com]
Validating Experimental Results of Irgacure 754-Initiated Polymerization with Theoretical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the experimental results of photopolymerization initiated by Irgacure 754, a phenylglyoxylate-based photoinitiator, against established theoretical models. Due to the limited availability of specific kinetic data for this compound in publicly accessible literature, this document will establish a general methodology and utilize data from comparable and well-characterized photoinitiators to illustrate the validation process.
Understanding this compound and the Photopolymerization Process
This compound is a liquid photoinitiator blend primarily composed of oxy-phenyl-acetic acid 2-[2-oxo-2-phenyl-acetoxy-ethoxy]-ethyl ester and oxy-phenyl-acetic acid 2-[2-hydroxy-ethoxy]-ethyl ester.[1] It belongs to the class of phenylglyoxylate photoinitiators, which typically function via a Norrish Type II mechanism.[2] Upon exposure to UV light, the photoinitiator absorbs photons and enters an excited state. This excited molecule then abstracts a hydrogen atom from a suitable donor (like an amine synergist or the monomer itself), generating free radicals that initiate the polymerization of acrylate or other vinyl monomers.[2]
The efficiency of this process is crucial for applications ranging from coatings and adhesives to the fabrication of biomedical devices and drug delivery systems. Validating experimental findings with theoretical models allows for a deeper understanding of the reaction kinetics, optimization of process parameters, and prediction of polymer properties.
Theoretical Models for Photopolymerization Kinetics
Several theoretical models can be employed to describe the kinetics of photopolymerization. These models typically account for the rates of initiation, propagation, and termination reactions.
Commonly Used Models:
-
Kamal-Sourour Model: This empirical model is widely used to describe the cure kinetics of thermosetting resins. It relates the rate of conversion to the extent of conversion and can be adapted for photopolymerization systems.
-
Avrami Theory of Phase Change: Originally developed for crystallization kinetics, this model can be applied to photopolymerization to describe the sigmoidal conversion profiles often observed, which are characteristic of autoacceleration (gel effect).
-
Mechanistic Models: These models are based on the fundamental chemical reactions occurring during polymerization (initiation, propagation, termination). They offer a more detailed and predictive understanding of the process but require knowledge of specific kinetic parameters.
The selection of an appropriate model depends on the complexity of the system and the availability of experimental data.
Experimental Data for Model Validation
To validate a theoretical model, specific quantitative experimental data is required. The following parameters are essential:
-
Monomer Conversion vs. Time: This is the most critical dataset, showing the extent of polymerization as a function of irradiation time. It can be measured using techniques like real-time Fourier-transform infrared spectroscopy (RT-FTIR) or photo-differential scanning calorimetry (photo-DSC).
-
Rate of Polymerization (Rp): This is the instantaneous rate of monomer conversion and can be derived from the conversion vs. time data.
-
Initiator Concentration: The initial concentration of the photoinitiator significantly impacts the initiation rate.
-
Light Intensity: The intensity of the UV light source directly influences the rate of radical generation.
-
Quantum Yield (Φ): This parameter quantifies the efficiency of the photoinitiator in generating radicals upon absorbing a photon. For Type I photoinitiators similar to the components of this compound, the quantum yield for dissociation is reported to be in the range of 0.3 to 0.6.
Comparative Data for Alternative Photoinitiators
While specific kinetic data for this compound is scarce, extensive research has been conducted on other commercially available photoinitiators. The following table presents a qualitative comparison and, where available, quantitative data for commonly used alternatives. This allows for a contextual understanding of this compound's potential performance.
| Photoinitiator | Chemical Class | Initiation Mechanism | Typical Wavelength (nm) | Reported Performance Characteristics |
| This compound | Phenylglyoxylate | Norrish Type II | ~255, 325 | Good balance of low odor, low emission, and efficient polymerization. Minimal yellowing.[3][4][5] |
| Irgacure 184 | α-Hydroxyketone | Norrish Type I | ~245, 280, 330 | Widely used, efficient for clear coatings. |
| Irgacure 819 | Bis-acylphosphine oxide (BAPO) | Norrish Type I | ~370 (visible light) | Excellent for pigmented systems due to photobleaching. High reactivity. |
| Lucirin TPO | Mono-acylphosphine oxide | Norrish Type I | ~365, 380, 395 | Good for white and pigmented coatings. |
| Irgacure 2959 | α-Hydroxyketone | Norrish Type I | ~275 | Water-soluble, commonly used in hydrogel and biomedical applications. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are example protocols for key experiments.
Sample Preparation for Photopolymerization
-
Prepare a stock solution of the monomer (e.g., a multifunctional acrylate like Trimethylolpropane triacrylate, TMPTA).
-
Dissolve the photoinitiator (e.g., this compound) in the monomer at the desired concentration (e.g., 1-5% by weight). Ensure complete dissolution, using gentle heating if necessary.
-
If a co-initiator or synergist is required (typical for Type II photoinitiators), add it to the mixture at the appropriate concentration.
-
Place a defined volume of the photosensitive resin between two transparent plates (e.g., glass slides or KBr pellets for IR spectroscopy) separated by a spacer of known thickness to ensure a consistent sample path length.
Measurement of Polymerization Kinetics using Photo-DSC
-
Place the prepared sample in a hermetically sealed aluminum pan suitable for photo-DSC analysis.
-
Place the pan in the photo-DSC instrument and allow it to equilibrate to the desired isothermal temperature.
-
Expose the sample to UV radiation of a specific wavelength and intensity. The instrument will record the heat flow as a function of time.
-
The rate of polymerization (Rp) is directly proportional to the heat flow (dH/dt), and the total monomer conversion can be calculated by integrating the heat flow over time and dividing by the theoretical enthalpy of polymerization for the specific monomer.
Visualizing the Process: Diagrams
To better illustrate the concepts discussed, the following diagrams are provided in the Graphviz DOT language.
Caption: Signaling pathway of this compound photoinitiation.
Caption: Experimental workflow for validating polymerization results.
Caption: Logical relationship between experimental data and model validation.
Conclusion
References
Safety Operating Guide
Proper Disposal of Irgacure 754: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance on the proper disposal procedures for Irgacure 754, a photoinitiator commonly used in research and development.
For researchers, scientists, and drug development professionals, adherence to correct disposal protocols is not only a matter of regulatory compliance but also a cornerstone of a robust safety culture. This guide offers a step-by-step approach to managing this compound waste, from initial handling to final disposal, ensuring the protection of personnel and the environment.
Immediate Safety and Disposal Protocols
This compound, like many specialized chemical products, requires careful handling throughout its lifecycle, including its disposal. The primary directive for the disposal of this substance is to treat it as hazardous waste.
Step-by-Step Disposal Procedure:
-
Segregation: Do not mix this compound waste with other waste streams. It should be collected in a designated, properly labeled, and sealed container.
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the specific chemical name, "this compound."
-
Storage: Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory. This area should be secure, well-ventilated, and away from incompatible materials.
-
Consult Safety Data Sheet (SDS): While a specific SDS for this compound was not publicly available, related product information and general chemical safety guidelines strongly indicate that it should not be disposed of in standard trash or poured down the drain. Always refer to your institution's specific chemical hygiene plan and the manufacturer's SDS if available.
-
Professional Disposal: Arrange for the collection and disposal of the this compound waste through a licensed hazardous waste disposal company. Your institution's Environmental Health and Safety (EHS) department will have established procedures for this. The Globally Harmonized System (GHS) precautionary statement P501, associated with the chemical class of this compound, explicitly states to "Dispose of contents/container to hazardous or special waste collection point."[1]
Key Data for Disposal of Photoinitiators
The following table summarizes crucial information pertinent to the safe handling and disposal of photoinitiators like this compound. This data is compiled from general guidance for chemical waste and information on similar products.
| Parameter | Guideline | Source |
| GHS Disposal Statement | P501: Dispose of contents/container to hazardous or special waste collection point. | [1] |
| Waste Characterization | Should be treated as chemical, hazardous waste. | General Chemical Safety Guidelines |
| Incompatible Wastes | Do not mix with other chemical waste streams unless explicitly permitted by EHS. | General Chemical Safety Guidelines |
| Container Type | Chemically resistant, sealed container. | General Chemical Safety Guidelines |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound waste.
References
Essential Safety and Logistical Guidance for Handling Irgacure 754
For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling of chemical reagents is paramount. This document provides crucial procedural guidance for the use of Irgacure 754, a liquid photoinitiator. The following information outlines the necessary personal protective equipment (PPE), operational protocols, and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Based on available safety data, handling this compound requires stringent adherence to PPE protocols to mitigate risks of skin and eye irritation, allergic reactions, and respiratory irritation. The recommended PPE is summarized in the table below.
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected prior to use and disposed of in accordance with laboratory practices.[1] |
| Eye & Face Protection | Safety glasses with side-shields or tightly fitting safety goggles.[2] A face shield may be necessary if there is a splashing hazard.[2] |
| Skin & Body Protection | A lab coat or chemical-resistant apron should be worn.[2] Body protection should be selected based on the specific activity and potential for exposure.[2] |
| Respiratory Protection | Use in a well-ventilated area.[2] If ventilation is inadequate or there is a risk of aerosolization, a NIOSH-approved respirator may be required.[1] |
Operational Plan for Safe Handling
A systematic approach to handling this compound is essential to minimize exposure and ensure safety. The following step-by-step guide provides a clear workflow from preparation to post-handling procedures.
-
Preparation :
-
Ensure the work area is clean and uncluttered.
-
Verify that a safety shower and eyewash station are readily accessible.
-
Confirm that the ventilation system (e.g., fume hood) is functioning correctly.
-
Assemble all necessary materials and equipment before handling the chemical.
-
-
Donning PPE :
-
Put on a lab coat and any other required body protection.
-
Don safety glasses or goggles.
-
Wash and dry hands thoroughly before putting on gloves.
-
Inspect gloves for any signs of damage before use.
-
-
Handling this compound :
-
Conduct all work in a well-ventilated area, preferably within a fume hood.
-
Avoid direct contact with the skin and eyes.[2]
-
Prevent the formation of mists or aerosols.
-
Keep the container tightly closed when not in use.
-
-
Post-Handling :
-
Decontaminate any surfaces that may have come into contact with this compound.
-
Remove gloves using the proper technique to avoid skin contact.
-
Dispose of used gloves and any other contaminated disposable materials in a designated hazardous waste container.
-
Wash hands thoroughly with soap and water after completing the work.
-
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and adhere to regulatory requirements.
-
Unused Product : Dispose of unused this compound as hazardous waste. Do not pour down the drain.[1]
-
Contaminated Materials : All disposable materials that have come into contact with this compound, such as gloves, paper towels, and pipette tips, should be collected in a designated, sealed hazardous waste container.
-
Empty Containers : Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The empty container can then be disposed of according to local regulations.
Always consult your institution's environmental health and safety (EHS) department for specific disposal guidelines.
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
